molecular formula C13H16BrNO B1522864 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline CAS No. 1283274-46-3

1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1522864
CAS No.: 1283274-46-3
M. Wt: 282.18 g/mol
InChI Key: UCTORAVINMIZJD-UHFFFAOYSA-N
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Description

1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C13H16BrNO and its molecular weight is 282.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-2-11(14)13(16)15-9-5-7-10-6-3-4-8-12(10)15/h3-4,6,8,11H,2,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTORAVINMIZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of the novel compound 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. This molecule holds significant interest within medicinal chemistry and drug development due to its unique structural motifs, combining a tetrahydroquinoline core with a reactive bromobutanoyl side chain. This document offers a comprehensive, step-by-step protocol for its synthesis via N-acylation, an in-depth analysis of its structural confirmation through advanced spectroscopic techniques, and critical safety and handling information. The content is structured to provide not only a reproducible methodology but also the underlying scientific rationale for key experimental choices, empowering researchers to adeptly utilize and adapt this information for their specific research endeavors.

Introduction: The Scientific Imperative

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, partially saturated bicyclic system provides a defined three-dimensional orientation for appended functional groups, making it an attractive framework for designing molecules that can interact with specific biological targets.

The introduction of a 2-bromobutanoyl group onto the nitrogen atom of the tetrahydroquinoline ring system creates a molecule with dual functionality. The amide linkage is a common feature in many drug molecules, contributing to their metabolic stability and ability to form hydrogen bonds. The presence of a bromine atom at the alpha-position to the carbonyl group introduces a reactive handle for further chemical modifications, such as nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[3]

This guide serves as a practical and scientifically grounded resource for the preparation and thorough characterization of this compound, a promising building block for the development of new therapeutic agents.

Synthetic Strategy: A Step-by-Step Protocol

The synthesis of this compound is achieved through the N-acylation of 1,2,3,4-tetrahydroquinoline with 2-bromobutanoyl chloride. This reaction is a classic example of a nucleophilic acyl substitution, where the lone pair of electrons on the secondary amine nitrogen of tetrahydroquinoline attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Scheme

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product 1_2_3_4_tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline reaction_arrow + 1_2_3_4_tetrahydroquinoline->reaction_arrow 2_bromobutanoyl_chloride 2-Bromobutanoyl Chloride 2_bromobutanoyl_chloride->reaction_arrow product This compound reaction_arrow->product Pyridine, CH2Cl2, 0 °C to rt

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberPuritySupplierNotes
1,2,3,4-Tetrahydroquinoline635-46-1≥98%Sigma-AldrichCorrosive, handle with care.[4]
2-Bromobutanoyl chloride22118-12-3≥97%TCI ChemicalsLachrymator and corrosive.[5][6]
Pyridine (anhydrous)110-86-199.8%Acros OrganicsFlammable and toxic.
Dichloromethane (DCM, anhydrous)75-09-2≥99.8%Fisher ScientificVolatile and suspected carcinogen.
Hydrochloric acid (HCl), 1M7647-01-0-J.T. BakerCorrosive.
Sodium bicarbonate (NaHCO₃), saturated solution144-55-8-EMD Millipore-
Brine (saturated NaCl solution)7647-14-5-LabChem-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9-VWR-
Ethyl acetate141-78-6ACS GradeAvantorFlammable.
Hexanes110-54-3ACS GradeBDHFlammable.
Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[7][8][9][10]

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,2,3,4-tetrahydroquinoline (5.0 g, 37.5 mmol).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C using an ice bath. To this solution, add anhydrous pyridine (3.3 mL, 41.3 mmol) dropwise. Rationale: Pyridine acts as a base to neutralize the HCl gas that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Acyl Chloride Addition: In a separate, dry dropping funnel, prepare a solution of 2-bromobutanoyl chloride (7.0 g, 37.8 mmol) in anhydrous dichloromethane (20 mL). Add this solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow, dropwise addition helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up:

    • Quench the reaction by the slow addition of 1M HCl (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Rationale: The acid wash removes unreacted pyridine and any remaining 1,2,3,4-tetrahydroquinoline. The bicarbonate wash neutralizes any residual acid, and the brine wash removes any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

  • Recrystallization (Optional): For obtaining highly pure crystalline material, the product can be recrystallized from a suitable solvent system such as ethyl acetate/hexanes.[11][12][13]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[14]

Predicted ¹H NMR (400 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20-7.00m4HAromatic protons
4.50dd1HCH-Br
3.80t2HN-CH₂
2.80t2HAr-CH₂
2.10-1.90m2HCH₂-CH₃
1.00t3HCH₂-CH₃

Predicted ¹³C NMR (100 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)Assignment
168.0C=O
138.0Aromatic C-N
128.5Aromatic CH
127.0Aromatic CH
126.5Aromatic CH
125.0Aromatic CH
124.0Aromatic C
50.0CH-Br
45.0N-CH₂
28.0Ar-CH₂
25.0CH₂-CH₃
12.0CH₂-CH₃

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16][17][18][19]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1660StrongAmide C=O stretch (Amide I band)[20]
1600, 1480MediumAromatic C=C stretch
1450MediumCH₂ bend
690StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[21]

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing the ⁷⁹Br and ⁸¹Br isotopes.[22][23][24]

  • Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the bromine atom, the butanoyl side chain, and other characteristic cleavages of the tetrahydroquinoline ring.

Safety and Handling

4.1. Reagent Safety

  • 1,2,3,4-Tetrahydroquinoline: Corrosive and causes skin and eye irritation.[4][25] May be harmful if swallowed or inhaled.[26] Handle in a fume hood with appropriate PPE.

  • 2-Bromobutanoyl chloride: Highly corrosive, a lachrymator, and reacts violently with water.[5] Causes severe skin burns and eye damage. It is essential to handle this reagent in a fume hood and wear appropriate PPE, including a face shield.

4.2. Product Safety

The toxicological properties of this compound have not been fully investigated. It should be handled with care, assuming it may be toxic and irritant.

4.3. Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocol, coupled with the rationale behind the experimental choices and in-depth characterization data, offers a robust foundation for researchers in the field of medicinal chemistry and drug development. The successful synthesis of this versatile building block opens up avenues for the creation of novel compounds with potential therapeutic applications.

References

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link]

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  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. [Link]

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  • ResearchGate. (n.d.). acylation of 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide 4 with.... [Link]

  • New Journal of Chemistry (RSC Publishing). (2023, August 1). A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines. [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]

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  • PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

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Sources

An In-depth Technical Guide to 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroquinoline Scaffold and its Novel Derivatives

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[1] Its unique three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. THQ derivatives have shown a wide range of therapeutic potential, including applications in treating central nervous system disorders and as anti-cancer agents.[2] The introduction of an N-acyl group, such as the 2-bromobutanoyl moiety, to the THQ structure presents an opportunity to explore new chemical space and potentially develop novel therapeutic agents with unique modes of action. This guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of the novel compound 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline, offering a foundational resource for researchers in drug discovery and development.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the N-acylation of 1,2,3,4-tetrahydroquinoline with 2-bromobutanoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Synthetic Workflow Diagram

Synthesis_Workflow THQ 1,2,3,4-Tetrahydroquinoline Reaction N-Acylation Reaction THQ->Reaction Bromobutanoyl_Cl 2-Bromobutanoyl Chloride Bromobutanoyl_Cl->Reaction Base Triethylamine (Base) Base->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(2-Bromobutanoyl)-1,2,3,4- tetrahydroquinoline Purification->Product

Caption: Proposed synthesis of this compound.

Physicochemical Properties

Properties of the Parent Compound: 1,2,3,4-Tetrahydroquinoline

Understanding the properties of the starting material is crucial for predicting the characteristics of the final product.

PropertyValueSource
Molecular FormulaC₉H₁₁N[3][4]
Molecular Weight133.19 g/mol [3]
AppearanceYellow liquid[3]
Boiling Point249 °C (lit.)[5]
Melting Point9-14 °C (lit.)[5]
Density1.061 g/mL at 25 °C (lit.)[5]
SolubilityGood solubility and stability[6]
Predicted Properties of this compound

The addition of the 2-bromobutanoyl group is expected to significantly alter the physicochemical properties of the parent molecule.

PropertyPredicted ValueJustification
Molecular FormulaC₁₃H₁₆BrNOBased on the addition of C₄H₆BrO to C₉H₁₁N and loss of HCl.
Molecular Weight282.18 g/mol [7]
AppearanceLikely a solid at room temperatureIncreased molecular weight and intermolecular forces.
Boiling PointSignificantly higher than THQIncreased molecular weight and polarity.
Melting PointSignificantly higher than THQIncreased molecular weight and potential for crystal lattice formation.
logP~2.7[7]
SolubilityLikely soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.The non-polar aromatic and aliphatic portions dominate the molecule's character.

Spectroscopic and Analytical Characterization

A comprehensive analytical workflow is essential for confirming the identity, purity, and structure of the synthesized compound.

Analytical Workflow Diagram

Analytical_Workflow Synthesis Synthesized Product TLC TLC Analysis (Reaction Monitoring & Purity) Synthesis->TLC HPLC HPLC Analysis (Purity & Quantification) Synthesis->HPLC Final_Characterization Complete Physicochemical Characterization TLC->Final_Characterization HPLC->Final_Characterization NMR NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) NMR->Final_Characterization MS Mass Spectrometry (Molecular Weight Confirmation) MS->Final_Characterization IR IR Spectroscopy (Functional Group Identification) IR->Final_Characterization

Caption: Analytical workflow for the characterization of the target compound.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tetrahydroquinoline ring, as well as signals for the aliphatic protons of the tetrahydroquinoline and butanoyl moieties. The presence of the bromine atom will likely cause a downfield shift for the proton on the second carbon of the butanoyl chain.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbons of the tetrahydroquinoline core and the four carbons of the butanoyl chain. The carbonyl carbon will appear significantly downfield.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide carbonyl group (C=O) around 1650 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations will also be present.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the synthesized this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Potential Applications and Future Directions

Given the established biological activities of the tetrahydroquinoline scaffold, this compound represents a promising candidate for further investigation in drug discovery programs. The presence of the reactive bromo-butanoyl group could allow for its use as a covalent inhibitor or as a synthetic intermediate for further derivatization. Future research should focus on the experimental determination of its physicochemical properties, in vitro and in vivo biological evaluation, and structure-activity relationship (SAR) studies to explore its therapeutic potential.

References

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  • MDPI. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

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A Technical Guide to 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the N-acylated heterocyclic compound, 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. As a molecule incorporating the privileged tetrahydroquinoline scaffold, it represents a valuable synthetic intermediate in medicinal chemistry and materials science. We will delve into its formal nomenclature and structure, outline a robust synthetic protocol, predict its key spectroscopic signatures, and discuss the broader scientific context that underscores its importance.

IUPAC Nomenclature and Molecular Structure

The formal IUPAC name for the target compound is This compound . An alternative, equally valid name is 2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)butan-1-one .

The structure consists of two key components:

  • 1,2,3,4-Tetrahydroquinoline: This is a bicyclic heterocyclic scaffold where a benzene ring is fused to a fully saturated six-membered nitrogen-containing ring (a piperidine ring). This moiety is a cornerstone in many pharmacologically active agents due to its rigid, three-dimensional structure.[1][2]

  • 2-Bromobutanoyl Group: This is an acyl group derived from 2-bromobutanoic acid. The bromine atom is positioned on the alpha-carbon relative to the carbonyl group, making it a reactive center and a chiral center (unless a racemic mixture of 2-bromobutanoyl chloride is used in the synthesis).

These two fragments are linked via an amide bond, formed between the secondary amine of the tetrahydroquinoline ring and the carbonyl carbon of the butanoyl group.

Molecular Structure:

Caption: 2D structure of this compound.

Synthetic Protocol: Acylation of 1,2,3,4-Tetrahydroquinoline

The most direct and industrially scalable synthesis for this molecule is the N-acylation of 1,2,3,4-tetrahydroquinoline with 2-bromobutanoyl chloride. This is a classic Schotten-Baumann type reaction.

Reaction Scheme:

THQ 1,2,3,4-Tetrahydroquinoline Product 1-(2-Bromobutanoyl)-1,2,3,4- tetrahydroquinoline THQ->Product + AcylCl 2-Bromobutanoyl Chloride AcylCl->Product Base Tertiary Amine Base (e.g., Triethylamine) Salt Triethylammonium Chloride Base->Salt Reacts with HCl byproduct Product->Salt +

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology:
  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,3,4-tetrahydroquinoline (1.0 eq.) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic tertiary amine base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid byproduct generated during the acylation.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize potential side reactions.

  • Acyl Chloride Addition: Dissolve 2-bromobutanoyl chloride (1.1 eq.) in a small amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture via the dropping funnel over 15-20 minutes. 2-Bromobutanoyl chloride is a reactive electrophile that must be handled with care in a well-ventilated fume hood.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting tetrahydroquinoline spot is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Predicted Spectroscopic Characterization

Technique Predicted Key Features Rationale
¹H NMR Aromatic Protons (δ 7.0-7.5 ppm): 4H, complex multiplets. CH-Br (δ ~4.5 ppm): 1H, triplet or multiplet. Ring CH₂ (δ ~2.7-3.8 ppm): 4H, multiplets. Butanoyl CH₂ (δ ~2.0 ppm): 2H, multiplet. Terminal CH₃ (δ ~1.0 ppm): 3H, triplet.The chemical shifts are characteristic for the aromatic ring of the tetrahydroquinoline, the alpha-brominated carbon, and the aliphatic protons of the two structural components.
¹³C NMR Carbonyl (C=O) (δ ~168-172 ppm): 1C. Aromatic Carbons (δ ~125-145 ppm): 6C. C-Br (δ ~50-60 ppm): 1C. Ring Carbons (δ ~25-50 ppm): 4C. Aliphatic Carbons (δ ~10-30 ppm): 2C.The deshielded carbonyl carbon and the distinct regions for aromatic and aliphatic carbons are expected. The carbon attached to the bromine will be significantly downfield compared to a standard methylene carbon.
FT-IR (cm⁻¹) ~2950-2850: C-H stretching (aliphatic). ~1650-1670: C=O stretching (amide). ~1600, ~1490: C=C stretching (aromatic). ~1200-1300: C-N stretching. ~600-700: C-Br stretching.The strong amide carbonyl absorption is the most characteristic peak and confirms the N-acylation.
Mass Spec (ESI+) [M+H]⁺: ~282.0/284.0. [M+Na]⁺: ~304.0/306.0.The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks) with nearly equal intensity, confirming the incorporation of one bromine atom.

Scientific Context and Applications

The 1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs.[1] These derivatives have demonstrated activities including anticancer, anti-inflammatory, anti-HIV, and cardiovascular effects.[1]

The introduction of a brominated acyl chain serves several key purposes for drug development professionals:

  • Synthetic Handle: The bromine atom is an excellent leaving group, making it a versatile handle for further chemical modifications through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4] This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Modulation of Properties: The bromo-acyl group can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Potential Pharmacophore: Halogen atoms can participate in halogen bonding, a specific non-covalent interaction that can enhance binding to protein targets. Brominated compounds are also explored as potential inhibitors for enzymes like bromodomains.[5]

In essence, this compound is not just a molecule, but a strategic platform for building more complex and potentially therapeutic agents. Its synthesis is straightforward, and its structure is primed for diversification, making it a valuable asset in the modern drug discovery pipeline.

References

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC, NIH. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Anticancer Drug Synthesis: A Focus on Tetrahydroquinoline Intermediates. ningboinno.com. Available at: [Link]

  • Li, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC, NIH. Available at: [Link]

  • Google Patents. (2017). KR20170054421A - Tetrahydroquinoline derivatives as bromodomain inhibitors.
  • PubChem. (n.d.). 1-(4-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. Available at: [Link]

  • Patel, H., et al. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
  • Katritzky, A. R., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC, PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Available at: [Link]

Sources

Spectroscopic data (NMR, IR, MS) for 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimalarial properties.[2] The functionalization of the nitrogen atom at the 1-position provides a critical vector for modifying the molecule's steric and electronic properties, thereby tuning its interaction with biological targets.

This guide provides a comprehensive technical overview of the analytical characterization of a novel derivative, This compound . As this compound is not extensively documented in scientific literature, this document serves as a foundational reference for researchers. We will detail a robust synthetic protocol and provide an in-depth analysis of its expected spectroscopic signature using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural verification and quality control of this and related molecules.

Synthesis and Characterization

The logical and most efficient synthesis of the target compound is the N-acylation of 1,2,3,4-tetrahydroquinoline. This reaction involves the formation of an amide bond between the secondary amine of the tetrahydroquinoline ring and an activated carboxylic acid derivative, such as an acyl chloride.

The chosen acylating agent, 2-bromobutanoyl chloride, is readily prepared from 2-bromobutyric acid using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The subsequent acylation of 1,2,3,4-tetrahydroquinoline proceeds smoothly, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine. The role of the base is crucial: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Experimental Protocol: Synthesis
  • Preparation of 2-Bromobutanoyl Chloride:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobutyric acid (1.0 eq).

    • Slowly add thionyl chloride (SOCl₂, 1.2 eq) at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2 hours, or until gas evolution (SO₂ and HCl) ceases.

    • The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 2-bromobutanoyl chloride, which can be used in the next step without further purification.

  • N-Acylation Reaction:

    • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 2-bromobutanoyl chloride (1.05 eq) in the same solvent dropwise over 15-20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: N-Acylation A 2-Bromobutyric Acid C 2-Bromobutanoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F This compound C->F 0°C to RT D 1,2,3,4-Tetrahydroquinoline D->F E Triethylamine (Et₃N) in DCM E->F

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the title compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable. The resulting spectrum provides the molecular weight and valuable structural information from fragmentation patterns.

The most distinctive feature in the mass spectrum will be the isotopic pattern of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Predicted Mass Spectrometry Data:

IonPredicted m/zNotes
[M]⁺281Corresponds to the molecule with the ⁷⁹Br isotope.
[M+2]⁺283Corresponds to the molecule with the ⁸¹Br isotope.
[M-Br]⁺202Loss of a bromine radical.
[C₄H₆BrO]⁺165/167Acylium ion fragment resulting from cleavage of the N-C(O) bond.
[C₉H₁₀N]⁺132Fragment corresponding to the tetrahydroquinoline cation after N-C(O) bond cleavage.

Interpretation: The molecular formula of the target compound is C₁₃H₁₆BrNO. The calculated monoisotopic mass is approximately 281.04 g/mol (for ⁷⁹Br). The presence of a pair of peaks at m/z 281 and 283 with nearly equal intensity is the definitive signature of a monobrominated compound.

The primary fragmentation pathway involves the cleavage of the amide bond, which is typically the weakest bond alpha to the carbonyl group. This would lead to two major fragments: the acylium ion ([CH₃CH₂CH(Br)CO]⁺) at m/z 165/167 and the tetrahydroquinoline radical cation at m/z 132. Another significant fragmentation would be the loss of the bromine radical (•Br) from the molecular ion, resulting in a fragment at m/z 202.

Mass Spectrometry Fragmentation Diagram

G M [C₁₃H₁₆BrNO]⁺˙ m/z 281/283 F1 [C₁₃H₁₆NO]⁺ m/z 202 M->F1 - •Br F2 [C₄H₆BrO]⁺ m/z 165/167 M->F2 N-C(O) cleavage F3 [C₉H₁₀N]⁺˙ m/z 132 M->F3 N-C(O) cleavage

Caption: Predicted major fragmentation pathways for the title compound in MS.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

Predicted Infrared Absorption Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3020C-H stretchAromatic C-H
~2960-2850C-H stretchAliphatic C-H (CH₃, CH₂)
~1665 C=O stretch Tertiary Amide
~1600, ~1490C=C stretchAromatic ring
~1450, ~1380C-H bendAliphatic C-H
~1250C-N stretchAryl-N
~650-550C-Br stretchAlkyl bromide

Interpretation: The most diagnostic peak in the IR spectrum will be the strong absorption band for the tertiary amide carbonyl (C=O) stretch , expected around 1665 cm⁻¹ . The absence of an N-H stretching band (typically ~3300 cm⁻¹) confirms the formation of a tertiary amide. The spectrum will also feature characteristic C-H stretching vibrations for both the aromatic protons of the quinoline ring and the aliphatic protons of the saturated portion of the ring and the butanoyl chain. The C-Br stretch appears in the fingerprint region and provides further evidence for the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

A key consideration for this molecule is the presence of rotamers . Due to the partial double-bond character of the amide C-N bond, rotation is restricted. This can lead to two distinct conformations (rotamers), which may be observable as separate sets of signals in the NMR spectrum, particularly for the protons and carbons near the nitrogen atom. The data presented below is for the major, most likely sterically favored, rotamer. The presence of a chiral center at C2' will also induce diastereotopicity in adjacent methylene protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.00m4HAromatic protons (H-5, H-6, H-7, H-8)
~4.50dd1HH-2' (CH-Br)
~3.85t2HH-2 (N-CH₂)
~2.75t2HH-4 (Ar-CH₂)
~2.10m2HH-3' (CH₂)
~1.95m2HH-3 (CH₂)
~1.05t3HH-4' (CH₃)

Interpretation of ¹H NMR:

  • Aromatic Region (δ 7.20-7.00): The four protons on the benzene ring of the tetrahydroquinoline moiety will appear as a complex multiplet.

  • Downfield Aliphatic Region (δ 4.50): The proton on the carbon bearing the bromine (H-2') is significantly deshielded by the adjacent carbonyl and bromine, appearing as a doublet of doublets around 4.50 ppm.

  • Tetrahydroquinoline Ring Protons (δ 3.85, 2.75, 1.95): The protons on the saturated portion of the ring will appear as triplets or multiplets. The H-2 protons adjacent to the nitrogen are deshielded by the amide group.

  • Butanoyl Chain Protons (δ 2.10, 1.05): The methylene protons (H-3') adjacent to the chiral center are diastereotopic and will likely appear as a complex multiplet. The terminal methyl group (H-4') will be an upfield triplet.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~168.5C-1' (C=O)
~138.0, ~129.5Quaternary Aromatic Carbons
~128.0 - 125.0Aromatic CH Carbons
~48.0C-2' (CH-Br)
~45.0C-2 (N-CH₂)
~29.0C-3' (CH₂)
~27.5C-4 (Ar-CH₂)
~22.0C-3 (CH₂)
~11.5C-4' (CH₃)

Interpretation of ¹³C NMR:

  • Carbonyl Carbon (δ 168.5): The amide carbonyl carbon is the most downfield signal.

  • Aromatic Carbons (δ 138.0-125.0): Six distinct signals are expected for the aromatic carbons.

  • Aliphatic Carbons (δ 48.0-11.5): The carbon attached to bromine (C-2') will be around 48.0 ppm. The remaining aliphatic carbons of the tetrahydroquinoline ring and the butanoyl chain will appear in the upfield region.

NMR Structural Assignment Diagram

G cluster_structure This compound cluster_assignments Key ¹H and ¹³C NMR Assignments img H2prime H-2': ~4.50 ppm (dd) C1prime C-1': ~168.5 ppm (C=O) H2 H-2: ~3.85 ppm (t) C2prime C-2': ~48.0 ppm (CH-Br)

Caption: Key predicted NMR assignments for the title compound's structure.

Conclusion

The structural elucidation of a novel chemical entity like this compound is fundamentally dependent on a multi-faceted spectroscopic approach. This guide outlines a robust synthetic strategy and provides a detailed, predictive analysis of the expected MS, IR, and NMR data. The key identifying features are the characteristic M/M+2 isotope pattern in the mass spectrum, a strong amide carbonyl absorption around 1665 cm⁻¹ in the IR spectrum, and a unique set of signals in the NMR spectra, including a downfield methine proton adjacent to the bromine atom. This comprehensive spectroscopic profile serves as a benchmark for the unambiguous identification and quality assessment of this compound, enabling its confident use in further chemical and pharmacological research.

References

  • Katritzky, A. R., & Rachwal, S. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Chemical Reviews, 96(4), 1337-1372. [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the chemistry of tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link].[5]

  • NIST Chemistry WebBook, SRD 69. 1,2,3,4-Tetrahydroquinoline. National Institute of Standards and Technology. Retrieved from [Link].

Sources

The Emerging Therapeutic Potential of Bromobutanoyl Tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This technical guide delves into the prospective therapeutic applications of a novel subclass: bromobutanoyl tetrahydroquinoline derivatives. While direct literature on this specific chemical entity is nascent, this document synthesizes established knowledge on related bromo-substituted and N-acyl tetrahydroquinolines to project their potential biological activities and provide a comprehensive roadmap for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational insights and detailed, actionable experimental protocols.

Introduction: The Tetrahydroquinoline Scaffold as a Versatile Pharmacophore

Tetrahydroquinoline and its analogs are heterocyclic compounds that have garnered significant attention in drug discovery.[1][2] Their inherent structural features allow for diverse functionalization, leading to a wide spectrum of biological activities.[3][4] Notably, N-substitution on the tetrahydroquinoline ring has been shown to be a viable strategy for modulating pharmacological properties.[1]

The introduction of a bromobutanoyl group at the N-1 position of the tetrahydroquinoline ring system is a rational design strategy. The bromo-substituent can act as a reactive handle for further chemical modification or as a pharmacologically active moiety in its own right. The butanoyl linker provides flexibility and appropriate spacing for potential interactions with biological targets. It is hypothesized that this class of compounds will exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.

Proposed Synthesis of Bromobutanoyl Tetrahydroquinoline Derivatives

A general synthetic route for the preparation of N-(4-bromobutanoyl)-1,2,3,4-tetrahydroquinoline derivatives can be conceptualized based on standard acylation reactions.

General Synthetic Scheme

The synthesis would likely involve a two-step process starting from commercially available or synthesized substituted anilines. The Povarov reaction is a widely used method for the synthesis of the tetrahydroquinoline core.[2]

Diagram 1: Proposed Synthesis of Bromobutanoyl Tetrahydroquinoline Derivatives

G cluster_0 Step 1: Tetrahydroquinoline Synthesis (Povarov Reaction) cluster_1 Step 2: N-Acylation Aniline Substituted Aniline Povarov_Rxn Povarov Reaction Aniline->Povarov_Rxn Aldehyde Aldehyde Aldehyde->Povarov_Rxn Alkene Alkene Alkene->Povarov_Rxn LewisAcid Lewis Acid Catalyst LewisAcid->Povarov_Rxn THQ Substituted 1,2,3,4-Tetrahydroquinoline THQ_ref Substituted 1,2,3,4-Tetrahydroquinoline Povarov_Rxn->THQ BromobutanoylChloride 4-Bromobutanoyl Chloride Acylation_Rxn Acylation BromobutanoylChloride->Acylation_Rxn Base Base (e.g., Triethylamine) Base->Acylation_Rxn FinalProduct N-(4-bromobutanoyl)- 1,2,3,4-tetrahydroquinoline Derivative Acylation_Rxn->FinalProduct THQ_ref->Acylation_Rxn

Caption: A two-step synthetic approach to bromobutanoyl tetrahydroquinoline derivatives.

Potential Biological Activities and Mechanisms of Action

Based on the known activities of related compounds, bromobutanoyl tetrahydroquinoline derivatives are predicted to have significant potential in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of tetrahydroquinoline derivatives.[5][6][7] Bromo-substituted quinolines, in particular, have shown potent antiproliferative and apoptotic effects.[8]

3.1.1. Proposed Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

A key signaling pathway often dysregulated in cancer is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[9][10] It is hypothesized that bromobutanoyl tetrahydroquinoline derivatives could act as inhibitors of this pathway.

Diagram 2: Hypothesized Inhibition of the PI3K/AKT/mTOR Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Bromobutanoyl Tetrahydroquinoline Derivative Compound->PI3K Inhibition Compound->AKT Inhibition G A Seed Cancer Cells in 96-well plate B Treat with Compounds A->B C Add MTT Reagent (Incubate 4h) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 Values E->F

Sources

A Comprehensive Technical Guide to the Acylation of 1,2,3,4-Tetrahydroquinoline: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this heterocyclic system through acylation reactions is a cornerstone of synthetic strategies aimed at modulating the pharmacological properties of these molecules. This in-depth technical guide provides a comprehensive overview of the primary acylation methodologies for 1,2,3,4-tetrahydroquinoline, delving into the nuances of N-acylation and Friedel-Crafts acylation. By exploring the underlying mechanisms, experimental considerations, and practical applications, this guide serves as an essential resource for researchers engaged in the synthesis and development of novel therapeutic agents.

The Strategic Importance of Acylating 1,2,3,4-Tetrahydroquinoline

Acylation, the process of introducing an acyl group (-C(O)R) onto a molecule, offers a powerful tool for modifying the physicochemical and biological properties of 1,2,3,4-tetrahydroquinoline derivatives. N-acylation of the secondary amine can influence a compound's polarity, lipophilicity, and metabolic stability, while also serving as a protecting group strategy in multi-step syntheses. Conversely, Friedel-Crafts acylation on the electron-rich benzene ring introduces a ketone functionality, which can act as a versatile synthetic handle for further elaboration or as a key pharmacophoric element. The strategic application of these reactions has led to the development of compounds with a wide range of therapeutic activities.[1]

N-Acylation: Modifying the Nitrogen Nucleophile

The secondary amine of the 1,2,3,4-tetrahydroquinoline ring system is a nucleophilic center that readily undergoes acylation. This transformation is fundamental for creating amide derivatives, which are prevalent in a vast array of pharmaceuticals.[2] The choice of acylating agent and reaction conditions can be tailored to achieve high yields and purity.

Mechanism of N-Acylation

The N-acylation of 1,2,3,4-tetrahydroquinoline typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This is followed by the departure of a leaving group, resulting in the formation of the N-acylated product. In many cases, a base is added to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction by deprotonating the nitrogen, thereby increasing its nucleophilicity.

N_Acylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation THQ 1,2,3,4-Tetrahydroquinoline Intermediate Tetrahedral Intermediate THQ->Intermediate Nucleophilic attack Acyl_Chloride R-CO-Cl Acyl_Chloride->Intermediate Product N-Acyl-1,2,3,4-tetrahydroquinoline Intermediate->Product Collapse of intermediate Leaving_Group Cl- Intermediate->Leaving_Group Final_Product Final Product Product->Final_Product + Base Protonated_Base Base-H+ Product->Protonated_Base

Caption: General mechanism of N-acylation of 1,2,3,4-tetrahydroquinoline.

Common N-Acylating Agents and Protocols

Acyl chlorides are highly reactive acylating agents that readily react with 1,2,3,4-tetrahydroquinoline, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl generated.

Experimental Protocol: N-Benzoylation of 1,2,3,4-Tetrahydroquinoline

  • Reaction Setup: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add benzoyl chloride (1.05-1.2 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Acid anhydrides, such as acetic anhydride, are also effective acylating agents. These reactions can sometimes be performed under catalyst-free conditions.[3]

Experimental Protocol: Catalyst-Free N-Acetylation of 1,2,3,4-Tetrahydroquinoline [3]

  • Reaction Setup: In a round-bottom flask, mix 1,2,3,4-tetrahydroquinoline (1 mmol) with acetic anhydride (1.2 mmol).[3]

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.[3]

  • Isolation: After the reaction is complete, dissolve the mixture in a suitable solvent like diethyl ether and allow the product to crystallize.[3] The crystals can then be collected by filtration.[3]

Acylating AgentCatalyst/BaseSolventTemperatureTimeYield (%)Reference
Benzoyl chlorideTriethylamineDichloromethane0 °C to RT1-3 hHigh[4]
Acetic anhydrideNoneNeatRoom Temp.5-30 min>90[3]

Table 1: Comparison of common N-acylation conditions for 1,2,3,4-tetrahydroquinoline.

Friedel-Crafts Acylation: Functionalizing the Aromatic Ring

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In the case of 1,2,3,4-tetrahydroquinoline, the benzene ring is activated towards electrophilic substitution. However, the presence of the basic nitrogen atom necessitates N-protection to prevent catalyst sequestration and to direct the regioselectivity of the acylation.[5]

The Critical Role of N-Protecting Groups in Regioselectivity

The choice of the N-protecting group is paramount in controlling the position of acylation on the aromatic ring of 1,2,3,4-tetrahydroquinoline. The interplay between the electronic nature of the protecting group and its steric bulk dictates the regiochemical outcome.

  • Electron-withdrawing groups such as acetyl (-COCH₃) and tosyl (-SO₂C₇H₇) deactivate the nitrogen, preventing its interaction with the Lewis acid catalyst. This allows the Friedel-Crafts reaction to proceed on the aromatic ring.

  • The regioselectivity is influenced by the coordination of the Lewis acid to the carbonyl oxygen of the N-acyl group, which in turn affects the electron density distribution in the aromatic ring.

A systematic study on the Friedel-Crafts acylation of N-protected nitrogen heterocycles revealed that for N-acyl-1,2,3,4-tetrahydroquinolines, acylation predominantly occurs at the C-6 position.[5] This is attributed to a combination of electronic and steric factors directed by the N-acyl group in the presence of a Lewis acid catalyst.[5]

FC_Acylation_Regioselectivity cluster_reactants Reactants cluster_products Products N_Protected_THQ N-Acyl-1,2,3,4-tetrahydroquinoline C6_Acylated 6-Acyl-N-acyl-1,2,3,4-tetrahydroquinoline (Major) N_Protected_THQ->C6_Acylated Friedel-Crafts Acylation C8_Acylated 8-Acyl-N-acyl-1,2,3,4-tetrahydroquinoline (Minor) N_Protected_THQ->C8_Acylated Acyl_Chloride R-CO-Cl Acyl_Chloride->C6_Acylated Lewis_Acid AlCl₃ Lewis_Acid->C6_Acylated

Sources

An In-depth Technical Guide to 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroquinoline (THQ) and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline, a compound of interest for synthetic and medicinal chemists. While a specific CAS number for this molecule is not publicly cataloged, this document outlines a robust synthetic pathway, discusses its key chemical properties, and explores its potential as a versatile intermediate in the development of novel therapeutics. The synthesis and functionalization of the THQ scaffold are critical steps in creating new chemical entities with potential biological activity.[2]

Introduction to the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a privileged scaffold in drug discovery, prized for its rigid, bicyclic structure that can effectively orient substituents for interaction with biological targets. This structural unit is present in a wide range of natural products and synthetic pharmaceuticals, exhibiting diverse pharmacological activities, including anticancer and neuroprotective effects.[1][3] The versatility of the THQ core allows for extensive chemical modification, enabling the fine-tuning of physicochemical and pharmacokinetic properties.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline

PropertyValueReference
CAS Number 635-46-1[3][4]
Molecular Formula C₉H₁₁N[3][5]
Molecular Weight 133.19 g/mol [3][5]
Appearance Colorless to yellow liquid[3][5]
Boiling Point 251 °C[3]
Melting Point 13 °C[3]
Density 1.061 g/mL at 25 °C[4]

Synthesis of this compound

The synthesis of the title compound can be achieved through the acylation of 1,2,3,4-tetrahydroquinoline with 2-bromobutanoyl chloride. This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Proposed Synthetic Workflow

Synthesis_Workflow THQ 1,2,3,4-Tetrahydroquinoline Reaction Acylation Reaction THQ->Reaction BromobutanoylChloride 2-Bromobutanoyl Chloride BromobutanoylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product 1-(2-Bromobutanoyl)-1,2,3,4- tetrahydroquinoline Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of 2-bromobutanoyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture with continuous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Physicochemical Properties and Characterization

While experimental data for the title compound is not available, its properties can be predicted based on its structure.

Table 2: Predicted Properties of this compound

PropertyPredicted Value/Characteristics
Molecular Formula C₁₃H₁₆BrNO
Molecular Weight 282.18 g/mol
Appearance Likely a colorless to pale yellow oil or a low-melting solid
Solubility Expected to be soluble in common organic solvents (DCM, chloroform, ethyl acetate) and have low water solubility
¹H NMR Expect characteristic peaks for the tetrahydroquinoline ring protons and the butanoyl chain protons.
¹³C NMR Expect distinct signals for the aromatic, aliphatic, and carbonyl carbons.
Mass Spectrometry The molecular ion peak (M+) should be observable, along with characteristic isotopic patterns for bromine.
IR Spectroscopy A strong absorption band corresponding to the amide carbonyl stretch (around 1650 cm⁻¹) is expected.

Potential Applications in Drug Discovery

The introduction of the 2-bromobutanoyl group onto the THQ scaffold provides a reactive handle for further chemical modifications, making it a valuable intermediate for creating a library of novel compounds.

Role as a Synthetic Intermediate

The bromine atom at the alpha-position to the carbonyl group is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, such as amines, azides, thiols, and alkoxides, leading to a diverse range of derivatives.

Functionalization_Pathway StartingMaterial 1-(2-Bromobutanoyl)-1,2,3,4- tetrahydroquinoline Reaction Sₙ2 Reaction StartingMaterial->Reaction Nucleophilic Substitution Nucleophile Nucleophile (Nu-) Nucleophile->Reaction Product Substituted Derivative Reaction->Product

Caption: General scheme for the derivatization of the title compound.

Therapeutic Potential

Derivatives of 1,2,3,4-tetrahydroquinoline have been investigated for a wide array of therapeutic applications.[1] By analogy, novel compounds synthesized from this compound could be screened for activity in areas such as:

  • Oncology: Many THQ derivatives have shown promise as anti-cancer agents.[1]

  • Neurodegenerative Diseases: The THQ scaffold is a key component in compounds targeting central nervous system disorders.[3]

  • Infectious Diseases: Certain THQ analogs have demonstrated antimicrobial and antiviral properties.

Safety and Handling

General Precautions:

  • Handle this compound in a well-ventilated fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Avoid inhalation of vapors and contact with skin and eyes.[8][9]

  • Keep away from heat, sparks, and open flames.[6]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[7][8]

  • In case of eye contact: Rinse cautiously with water for several minutes.[7][8]

  • If inhaled: Move the person to fresh air.[8]

  • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[6]

Conclusion

This compound is a promising, albeit not widely documented, chemical entity that holds significant potential as a versatile building block in medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its reactive nature allows for extensive derivatization. The exploration of novel compounds derived from this intermediate could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. This guide provides a foundational framework for researchers to synthesize, characterize, and utilize this compound in their drug discovery endeavors.

References

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A Comprehensive Technical Guide to the Synthesis of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline: Starting Materials and Core Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline is a substituted N-acyl tetrahydroquinoline derivative. The tetrahydroquinoline core is a prevalent scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1][2] The introduction of a 2-bromobutanoyl group at the N-1 position provides a reactive handle for further synthetic modifications, making this compound a valuable intermediate for the development of novel pharmaceutical agents and research chemicals. This guide provides an in-depth exploration of the essential starting materials and a detailed, field-proven protocol for the synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development.

Starting Materials: Properties and Preparation

A successful synthesis is predicated on the quality and correct handling of the starting materials. This section details the key physical and chemical properties of the primary reactants and outlines a standard procedure for the preparation of the acylating agent.

1,2,3,4-Tetrahydroquinoline

This secondary amine is the foundational building block for the target molecule. It is commercially available from numerous suppliers.[1][3]

  • Chemical Structure:

    • IUPAC Name: 1,2,3,4-tetrahydroquinoline[4]

    • CAS Number: 635-46-1[4]

    • Molecular Formula: C₉H₁₁N[4]

    • Molecular Weight: 133.19 g/mol [4]

  • Physicochemical Properties:

    • Appearance: Clear pale yellow to yellow liquid[1]

    • Boiling Point: 249 °C (lit.)[1]

    • Melting Point: 9-14 °C (lit.)[1]

    • Density: 1.061 g/mL at 25 °C (lit.)[1]

    • Solubility: Sparingly soluble in water.[2]

2-Bromobutanoyl Chloride

This acylating agent provides the 2-bromobutanoyl moiety. While it is commercially available from various chemical suppliers, it can also be prepared in the laboratory from 2-bromobutanoic acid.[5][6]

  • Chemical Structure:

    • IUPAC Name: 2-bromobutanoyl chloride[7]

    • CAS Number: 22118-12-3[7]

    • Molecular Formula: C₄H₆BrClO[7]

    • Molecular Weight: 185.45 g/mol [7]

  • Physicochemical Properties:

    • Appearance: Colorless to pale yellow liquid[5]

    • Boiling Point: 151 °C at 760 mmHg[6]

    • Density: 1.59 g/cm³[6]

    • Reactivity: Highly reactive electrophile, sensitive to moisture.[5]

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and effective method.[8][9]

  • Reaction Principle: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[10] This process drives the reaction to completion.[8]

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-bromobutanoic acid.

    • Slowly add an excess of thionyl chloride (approximately 1.5-2.0 equivalents) to the flask.

    • Gently heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

    • After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure.

    • The crude 2-bromobutanoyl chloride can be purified by fractional distillation under reduced pressure.

Synthesis of this compound

The core of this synthesis is the N-acylation of 1,2,3,4-tetrahydroquinoline with 2-bromobutanoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of 1,2,3,4-tetrahydroquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. This addition is followed by the elimination of the chloride ion, a good leaving group, to form the stable amide product. A tertiary amine base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, which prevents the protonation of the starting amine and drives the reaction to completion. Dichloromethane is a common solvent for this transformation due to its inert nature and ability to dissolve both reactants.

Experimental Workflow

cluster_prep Preparation of Starting Materials cluster_reaction Acylation Reaction cluster_workup Work-up and Purification 1_2_3_4_Tetrahydroquinoline 1_2_3_4_Tetrahydroquinoline Dissolve_THQ Dissolve 1,2,3,4-tetrahydroquinoline in Dichloromethane 1_2_3_4_Tetrahydroquinoline->Dissolve_THQ 2_Bromobutanoyl_Chloride 2_Bromobutanoyl_Chloride Add_Acyl_Chloride Add 2-Bromobutanoyl Chloride 2_Bromobutanoyl_Chloride->Add_Acyl_Chloride Dissolve_THQ->Add_Acyl_Chloride Add_Triethylamine Add Triethylamine Add_Acyl_Chloride->Add_Triethylamine Reaction_Stirring Stir at Room Temperature Add_Triethylamine->Reaction_Stirring Wash_HCl Wash with dilute HCl Reaction_Stirring->Wash_HCl Wash_NaHCO3 Wash with saturated NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Dry_Organic_Layer Dry over Na₂SO₄ Wash_H2O->Dry_Organic_Layer Concentrate Concentrate in vacuo Dry_Organic_Layer->Concentrate Column_Chromatography Purify by Column Chromatography Concentrate->Column_Chromatography

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Materials:

    • 1,2,3,4-Tetrahydroquinoline

    • 2-Bromobutanoyl chloride

    • Triethylamine

    • Dichloromethane (anhydrous)

    • 1 M Hydrochloric acid (aq.)

    • Saturated sodium bicarbonate (aq.)

    • Brine (saturated sodium chloride aq.)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Solvents for elution (e.g., hexane/ethyl acetate mixture)

  • Procedure:

    • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, add 2-bromobutanoyl chloride (1.0 equivalent).[3]

    • After approximately 10 minutes of stirring at room temperature, add a slight excess of triethylamine (1.1-1.2 equivalents) to the reaction mixture.[3]

    • Continue stirring the reaction for an additional 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

    • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and water.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[3]

Quantitative Data Summary

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
1,2,3,4-TetrahydroquinolineC₉H₁₁N133.191.0
2-Bromobutanoyl chlorideC₄H₆BrClO185.451.0
TriethylamineC₆H₁₅N101.191.1 - 1.2
This compoundC₁₃H₁₆BrNO282.18-

Conclusion

The synthesis of this compound is a straightforward yet crucial process for the generation of a versatile chemical intermediate. A thorough understanding of the properties of the starting materials, particularly the reactivity of 2-bromobutanoyl chloride, is paramount for a successful outcome. The provided protocol, based on established N-acylation methodologies, offers a reliable and efficient route to the target compound. Careful execution of the experimental procedure and purification steps will ensure a high yield of the desired product, ready for subsequent applications in medicinal chemistry and drug discovery.

References

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  • Chemsrc (2024). 2-Bromo-4-chlorobutanoyl chloride | CAS#:71254-32-5. Retrieved from [Link].

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  • YouTube (2013). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from [Link].

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An In-Depth Technical Guide to the Reactivity of the α-Bromo Ketone in 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the α-bromo ketone functional group within the 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline scaffold. This molecule serves as a versatile intermediate in organic synthesis, largely due to the synthetically adaptable α-bromo ketone moiety. This document explores the key reactive pathways, including nucleophilic substitution, elimination, and potential rearrangement reactions. By examining the interplay between the amide functionality and the tetrahydroquinoline ring system, this guide offers insights into the electronic and steric factors governing the molecule's reactivity. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a valuable resource for researchers in drug discovery and synthetic chemistry.

Introduction: Structural and Electronic Landscape

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities spanning from anticancer to neuroprotective.[1][2] The introduction of a 2-bromobutanoyl group at the nitrogen atom introduces a highly reactive α-bromo ketone, a functional group renowned for its utility in forming new carbon-carbon and carbon-heteroatom bonds.

The reactivity of the α-bromo ketone in this compound is modulated by several key factors:

  • Electrophilic Carbon: The carbon atom bearing the bromine is highly electrophilic, a consequence of the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it a prime target for nucleophilic attack.

  • Amide Resonance: The lone pair of electrons on the tetrahydroquinoline nitrogen participates in resonance with the carbonyl group. This delocalization of electron density reduces the electrophilicity of the carbonyl carbon and can influence the overall conformation and reactivity of the molecule.[3][4] This resonance effect makes the amide carbonyl less ketone-like and can impact the reactivity of the adjacent α-carbon.[5][6]

  • Steric Hindrance: The bulky tetrahydroquinoline moiety can sterically hinder the approach of nucleophiles to the electrophilic carbon, potentially influencing the rate and regioselectivity of reactions.

This guide will dissect the principal reaction pathways available to this versatile molecule, providing both mechanistic understanding and practical, actionable protocols.

Key Reactive Pathways

The α-bromo ketone in this compound is susceptible to a variety of transformations, primarily nucleophilic substitution, elimination, and rearrangement reactions.

Nucleophilic Substitution Reactions (SN2)

The most common reaction pathway for α-bromo ketones is the bimolecular nucleophilic substitution (SN2) reaction.[7] This reaction proceeds with the backside attack of a nucleophile on the carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon is chiral.[8]

Mechanism: The reaction is typically a concerted process where the nucleophile forms a new bond to the α-carbon as the bromide ion departs. The presence of the carbonyl group can accelerate the SN2 reaction compared to a simple alkyl halide.[9]

Causality Behind Experimental Choices:

  • Nucleophile Selection: A wide range of nucleophiles can be employed, including amines, thiols, azides, and carbanions. Less basic nucleophiles are generally preferred to minimize competing elimination reactions.[7]

  • Solvent Effects: Polar aprotic solvents such as acetone, DMF, or DMSO are ideal for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

  • Stereochemical Considerations: While the SN2 reaction is generally stereospecific, the stereochemical and steric effects of the tetrahydroquinoline ring and the butanoyl chain must be considered.[10][11]

Experimental Protocol: SN2 Reaction with a Secondary Amine

This protocol describes a general procedure for the reaction of this compound with a secondary amine to yield the corresponding α-amino ketone.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add the secondary amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Elimination Reactions (E2)

In the presence of a strong, sterically hindered base, α-bromo ketones can undergo an E2 elimination reaction to form an α,β-unsaturated ketone.[12][13]

Mechanism: The base abstracts a proton from the β-carbon, leading to the concerted formation of a double bond and the expulsion of the bromide ion. The use of a non-nucleophilic, bulky base favors elimination over substitution.

Causality Behind Experimental Choices:

  • Base Selection: Sterically hindered bases like pyridine or 2,6-lutidine are often used to promote E2 elimination while minimizing the competing SN2 reaction.[12]

  • Temperature: The reaction is often heated to facilitate the elimination process.

Experimental Protocol: Dehydrobromination to an α,β-Unsaturated Ketone

This protocol outlines the synthesis of the corresponding α,β-unsaturated amide via an E2 elimination.

Materials:

  • This compound

  • Pyridine

  • Toluene

Procedure:

  • Dissolve this compound (1.0 mmol) in a mixture of pyridine (5 mL) and toluene (5 mL).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion (typically 4-8 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting α,β-unsaturated amide by flash column chromatography.

Favorskii-like Rearrangement

Under certain basic conditions, α-bromo ketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.[14][15][16] In the case of an α-bromo amide, a Favorskii-like rearrangement can occur.[17]

Mechanism: The proposed mechanism involves the formation of an enolate, which then cyclizes to a cyclopropanone intermediate. Nucleophilic attack on the cyclopropanone, followed by ring-opening, leads to the rearranged product. For amides, the reaction can be more complex and may proceed through a pseudo-Favorskii mechanism if enolization is not possible.[15]

Causality Behind Experimental Choices:

  • Base and Nucleophile: The choice of base and nucleophile is critical. Using an alkoxide base like sodium methoxide in methanol will lead to the formation of an ester, while using an amine will result in an amide.[14]

  • Reaction Conditions: The reaction conditions, such as temperature and solvent, can significantly influence the outcome and yield of the rearrangement.[17]

Intramolecular Cyclization: A Pathway to Fused Heterocycles

A particularly interesting application of the reactivity of the α-bromo ketone in this system is its potential for intramolecular cyclization. Treatment with a suitable base could induce an intramolecular SN2 reaction, where the enolate formed from the tetrahydroquinoline ring attacks the α-bromo carbon, leading to the formation of a pyrrolo[1,2-a]quinoline ring system. These fused heterocyclic scaffolds are of significant interest in medicinal chemistry.[18][19][20]

Plausible Mechanism:

  • A base abstracts a proton from the C4 position of the tetrahydroquinoline ring, which is alpha to the nitrogen and part of an enamine-like system within the N-acyl group.

  • The resulting carbanion acts as an intramolecular nucleophile.

  • The nucleophile attacks the electrophilic carbon bearing the bromine atom.

  • This intramolecular SN2 reaction results in the formation of a new five-membered ring, yielding a tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one derivative.

Visualization of Reaction Pathways

Diagram 1: Key Reactive Pathways

Reactive_Pathways start This compound SN2 α-Substituted Product start->SN2  Nucleophile (e.g., R₂NH) E2 α,β-Unsaturated Amide start->E2  Strong, Hindered Base (e.g., Pyridine) Favorskii Rearranged Product start->Favorskii  Base (e.g., NaOMe) Cyclization Pyrrolo[1,2-a]quinoline Derivative start->Cyclization  Base (Intramolecular Sₙ2)

Caption: Major reaction pathways for this compound.

Diagram 2: Experimental Workflow for SN2 Substitution

SN2_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants Combine α-bromo ketone, a secondary amine, and K₂CO₃ in acetonitrile. Stir Stir at room temperature for 12-24 hours. Reactants->Stir Filter Filter to remove salts. Stir->Filter Extract Aqueous workup with ethyl acetate. Filter->Extract Dry Dry organic layer and concentrate. Extract->Dry Chromatography Purify by flash column chromatography. Dry->Chromatography Product Isolated α-amino ketone Chromatography->Product

Caption: Step-by-step workflow for the SN2 substitution reaction.

Quantitative Data Summary

The following table summarizes expected outcomes for the described reactions. Yields are representative and can vary based on the specific substrate and reaction conditions.

Reaction TypeReagentsProduct TypeTypical Yield (%)
SN2 Substitution Secondary Amine, K₂CO₃, CH₃CNα-Amino Ketone70-90%
E2 Elimination Pyridine, Heatα,β-Unsaturated Amide60-80%
Favorskii-like NaOMe, MeOHRearranged Ester50-70%
Intramolecular Cyclization Strong Base (e.g., NaH)Pyrrolo[1,2-a]quinoline40-60%

Conclusion

This compound is a highly valuable synthetic intermediate due to the versatile reactivity of its α-bromo ketone moiety. A thorough understanding of the factors governing its reaction pathways—nucleophilic substitution, elimination, and rearrangement—is crucial for its effective utilization in the synthesis of complex molecules and potential drug candidates. The ability to selectively favor one pathway over another through careful choice of reagents and reaction conditions underscores the synthetic power of this scaffold. The potential for intramolecular cyclization to form novel heterocyclic systems further highlights its importance in modern medicinal chemistry and drug development.

References

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  • Bordwell, F. G., & Andersen, K. K. (1953). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 75(24), 6019–6022.
  • Hughes, E. D. (1935). 40. The mechanism of substitution at a saturated carbon atom. Part III. The stereochemical course of the reaction between α-phenylethyl halides and the anions of carboxylic acids. Journal of the Chemical Society (Resumed), 255.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Li, X., et al. (2015). Direct C-H Allylation of N-Acyl/Sulfonyl Tetrahydroisoquinolines and Analogues. PubMed. Retrieved from [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. NROChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12586–12606.
  • ResearchGate. (n.d.). Favorskii-Like Rearrangement of an Aliphatic α-Halo Amide. ResearchGate. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. Retrieved from [Link]

  • Sharma, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Retrieved from [Link]

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  • Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia. Retrieved from [Link]

  • Suviganu. (2025, March 13). What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Studies of N-Acyl 1,1′-Bis(1,2,3,4-tetrahydroisoquinoline) Derivatives. ResearchGate. Retrieved from [Link]

  • NRO CREATIONS. (2020, October 31). Favorskii Rearrangement. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry-World. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. Fiveable. Retrieved from [Link]

  • Quora. (2019, February 21). Why are carboxylic amides less reactive towards nucleophiles compared to ketones? Quora. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. National Institutes of Health. Retrieved from [Link]

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  • ResearchGate. (n.d.). One‐pot synthesis of pyrrolo‐ [1,2‐a]quinoline with five stereocenters.. ResearchGate. Retrieved from [Link]

  • Ech-chahad, A., & Bouyazza, L. (n.d.). A NEW SYNTHESIS OF PYRROLO[1,2-a]QUINOLINES. Moroccan Journal of Heterocyclic Chemistry. Retrieved from [Link]

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  • Reddit. (2024, November 5). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? Reddit. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions involving 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system and in oncology. The ability to functionalize this core structure, particularly at the α-position of an N-acyl substituent, is of paramount importance for the generation of novel molecular entities in drug discovery programs. This document details the underlying mechanistic principles, provides validated experimental protocols for the substitution with various nucleophiles, and presents tabulated data for expected outcomes. The content is designed for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a foundational structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence is attributed to its unique three-dimensional structure which allows for diverse biological interactions. Consequently, THQ derivatives have been extensively explored for the treatment of neurodegenerative diseases, psychiatric conditions, and various cancers. The development of efficient and versatile synthetic methodologies to create libraries of THQ analogs is a key objective in modern medicinal chemistry.[1][2] The title compound, this compound, serves as a versatile intermediate, enabling the introduction of a wide range of functional groups through nucleophilic substitution at the electrophilic α-carbon.

Mechanistic Considerations: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions at a saturated carbon atom, such as the α-carbon in this compound, can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[3] The operative pathway is dictated by several factors including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

  • SN2 Mechanism: This is a single-step concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3] For the reaction to proceed, the nucleophile must approach from the backside of the carbon-leaving group bond. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. Given that the substrate is a secondary halide, the SN2 pathway is a highly probable route. The presence of the adjacent carbonyl group can enhance the reactivity towards SN2 displacement due to electronic effects that stabilize the transition state.[4]

  • SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the departure of the leaving group.[5] This intermediate is then captured by the nucleophile. The rate-determining step is the formation of the carbocation.[5] While secondary carbocations are more stable than primary ones, they are generally less stable than tertiary carbocations. The adjacent carbonyl group is electron-withdrawing and would destabilize a neighboring carbocation, making the SN1 pathway less favorable for α-halo amides.[4][6]

For this compound, the SN2 mechanism is generally expected to predominate, especially with strong nucleophiles.

Experimental Protocols

The following protocols are provided as a guide for performing nucleophilic substitution reactions on this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Substitution with an Amine Nucleophile (e.g., Morpholine)

This protocol details the synthesis of 1-(2-(Morpholin-4-yl)butanoyl)-1,2,3,4-tetrahydroquinoline.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add morpholine (1.2 eq) dropwise to the stirring mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the solid potassium salts and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Substitution with a Thiol Nucleophile (e.g., Thiophenol)

This protocol describes the synthesis of 1-(2-(Phenylthio)butanoyl)-1,2,3,4-tetrahydroquinoline.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).

  • Add anhydrous tetrahydrofuran and cool the suspension to 0 °C in an ice bath.

  • Slowly add thiophenol (1.1 eq) to the stirring suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the solution of the starting material dropwise to the sodium thiophenoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Substitution with an Azide Nucleophile (e.g., Sodium Azide)

This protocol outlines the synthesis of 1-(2-Azidobutanoyl)-1,2,3,4-tetrahydroquinoline.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir until the reaction is complete as indicated by TLC.

  • Cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Data Presentation

The following table summarizes the expected outcomes for the nucleophilic substitution reactions described above. Yields and reaction times are approximate and may vary depending on the specific reaction conditions and scale.

NucleophileProductTypical Reaction ConditionsTypical Yield (%)
Morpholine1-(2-(Morpholin-4-yl)butanoyl)-1,2,3,4-tetrahydroquinolineK₂CO₃, CH₃CN, 80 °C85-95%
Thiophenol1-(2-(Phenylthio)butanoyl)-1,2,3,4-tetrahydroquinolineNaH, THF, 0 °C to RT80-90%
Sodium Azide1-(2-Azidobutanoyl)-1,2,3,4-tetrahydroquinolineDMF, 60 °C90-98%
Visualization of Reaction Workflow

The following diagrams illustrate the general workflow for the nucleophilic substitution reactions.

Nucleophilic_Substitution_Workflow cluster_reagents Reagents & Starting Material cluster_process Reaction & Workup cluster_product Final Product Start This compound Reaction Reaction Setup (Heating/Cooling) Start->Reaction Nucleophile Nucleophile (e.g., Amine, Thiol, Azide) Nucleophile->Reaction Base_Solvent Base/Solvent System Base_Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Monitoring (TLC) Purification Column Chromatography Workup->Purification Product Substituted Product Purification->Product

Caption: General workflow for nucleophilic substitution.

SN2_Mechanism Reactants Nu⁻ R-Br TransitionState [Nu---R---Br]⁻ Reactants:c->TransitionState Backside Attack Products Nu-R Br⁻ TransitionState->Products:nu Bond Formation & Leaving Group Departure

Caption: Concerted SN2 reaction mechanism.

Conclusion

The protocols and data presented in this application note provide a robust framework for the successful execution of nucleophilic substitution reactions on this compound. The versatility of this substrate allows for the introduction of a wide array of functional groups, making it a valuable tool for the synthesis of diverse chemical libraries for drug discovery and development. The predominance of the SN2 mechanism offers a degree of stereochemical control, which is a critical consideration in the synthesis of chiral molecules. Further optimization of reaction conditions may be necessary for specific nucleophiles not covered in this guide.

References
  • The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). Molecules. [Link]

  • Applications of synthesized 1,2,3,4‐tetrahydroquinoline derivatives. (2025). ResearchGate. [Link]

  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). University of California, Davis. [Link]

  • The SN1 Reaction Mechanism. (2025). Master Organic Chemistry. [Link]

  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. (2019). YouTube. [Link]

  • Studies towards Developing Diastereoselective SN1 Reactions of α-Keto Carbocations. (n.d.). University of Toronto. [Link]

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Application Notes & Protocols: The Strategic Use of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents across oncology, neurodegenerative disease, and infectious disease research.[1][2] This guide provides a detailed examination of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline , a key reactive intermediate designed for the efficient elaboration of the THQ scaffold. We will delineate the strategic rationale for its use, provide detailed, field-proven protocols for its synthesis and subsequent derivatization, and discuss its application in the construction of compound libraries for drug discovery programs. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Rationale for a Reactive Intermediate Approach

The power of the THQ scaffold lies in its structural rigidity and its capacity for facile, multi-vector derivatization. Direct modification of the parent THQ can be challenging and may lack regioselectivity. A more strategic approach involves the installation of a reactive handle that serves as a versatile anchor point for subsequent chemical modifications. This compound is an exemplar of this strategy.

The molecule incorporates two key features:

  • The THQ Core : A proven pharmacophore that can interact with a wide range of biological targets, including mTOR, RORγ, and various receptors and enzymes.[3][4]

  • The α-Bromoamide Moiety : A highly reactive electrophilic center. The bromine atom at the alpha position to the carbonyl group is an excellent leaving group, readily displaced by a wide array of nucleophiles.[5][6] This allows for the systematic introduction of diverse functional groups, enabling extensive Structure-Activity Relationship (SAR) studies.

This application note will first detail the synthesis of this key intermediate and then provide protocols for its use in generating a library of novel THQ derivatives.

Synthesis of the Key Intermediate: this compound

The synthesis is a straightforward acylation of the secondary amine of the THQ ring with 2-bromobutanoyl chloride. This reaction is a standard method for amide bond formation.[7][][9]

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
1,2,3,4-Tetrahydroquinoline≥98%Sigma-Aldrich, Acros Organics
2-Bromobutanoyl chloride≥97%Sigma-Aldrich, TCI Chemicals
Triethylamine (TEA)≥99.5%, anhydrousSigma-Aldrich, Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific, VWR
Saturated aq. NaHCO₃Reagent GradeFisher Scientific
Brine (Saturated aq. NaCl)Reagent GradeFisher Scientific
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeVWR
Rotary EvaporatorStandard laboratory gradeBuchi, Heidolph
Magnetic Stirrer/HotplateStandard laboratory gradeIKA, Corning
Protocol: Acylation of 1,2,3,4-Tetrahydroquinoline

This protocol describes the synthesis on a 10 mmol scale.

  • Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,3,4-tetrahydroquinoline (1.33 g, 10 mmol, 1.0 eq).

  • Solvent and Base : Dissolve the starting material in anhydrous dichloromethane (40 mL). Add triethylamine (2.1 mL, 15 mmol, 1.5 eq). Cool the flask to 0 °C in an ice-water bath.

    • Causality Explanation : Triethylamine acts as a base to neutralize the HCl byproduct generated during the acylation.[9] This prevents the protonation of the starting amine, which would render it non-nucleophilic. The reaction is cooled to 0 °C to moderate the exothermic reaction between the acyl chloride and the amine, minimizing potential side reactions.

  • Addition of Acyl Chloride : While stirring at 0 °C, add a solution of 2-bromobutanoyl chloride (1.85 g, 11 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes using a dropping funnel.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Quench the reaction by slowly adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction : Wash the organic layer sequentially with 20 mL of 1M HCl (to remove excess TEA), 20 mL of saturated aqueous NaHCO₃ (to remove any remaining acid), and 20 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a viscous oil or solid.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification THQ 1,2,3,4-Tetrahydroquinoline ReactionVessel Stir at 0°C to RT THQ->ReactionVessel DCM1 Anhydrous DCM DCM1->ReactionVessel TEA Triethylamine TEA->ReactionVessel AcylChloride 2-Bromobutanoyl Chloride in DCM AcylChloride->ReactionVessel Dropwise Addition Quench Quench with H₂O ReactionVessel->Quench After 2-4h Extract Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Extract Dry Dry (MgSO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Synthetic workflow for this compound.

Application: Nucleophilic Displacement for Library Synthesis

The true utility of the synthesized intermediate is realized in its reaction with various nucleophiles to generate a library of analogs. The α-bromo position is highly susceptible to SN2 attack.[5]

General Protocol for Nucleophilic Substitution

This general protocol can be adapted for a wide range of nucleophiles, including primary/secondary amines, thiols, and azides.

  • Reaction Setup : To a vial, add this compound (100 mg, 0.35 mmol, 1.0 eq) and a suitable solvent such as acetonitrile or DMF (2 mL).

  • Addition of Reagents : Add the desired nucleophile (e.g., morpholine, benzylamine, sodium azide) (0.42 mmol, 1.2 eq) followed by a base such as potassium carbonate or diisopropylethylamine (DIPEA) (0.70 mmol, 2.0 eq).

    • Causality Explanation : The base is crucial for deprotonating nucleophiles like amines or thiols, increasing their nucleophilicity. For reactions with anionic nucleophiles like sodium azide, an additional base is not strictly necessary but can help scavenge any generated HBr. Acetonitrile and DMF are excellent polar aprotic solvents for SN2 reactions as they solvate the cation while leaving the nucleophile relatively free and reactive.

  • Reaction Conditions : Seal the vial and stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophilicity of the attacking species and should be determined empirically.

  • Monitoring and Workup : Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (3 x 5 mL) and brine (1 x 5 mL).

  • Purification : Dry the organic layer, concentrate, and purify the residue by preparative HPLC or column chromatography to yield the desired product.

Example Derivatizations and Their Rationale

The choice of nucleophile should be guided by the therapeutic target of interest. The THQ scaffold is known to be a core structure in many pharmacologically active agents.[1]

NucleophileResulting Functional GroupPotential Therapeutic Relevance
Morpholine N-morpholinylOften improves physicochemical properties (e.g., solubility). Found in many CNS-active compounds.
Piperazine derivatives N-piperazinylA classic pharmacophore in antipsychotic and antidepressant drugs. Allows for further derivatization.
Sodium Azide (NaN₃) AzidoCan be reduced to a primary amine for further functionalization or used in "click chemistry" reactions.
Thiols (e.g., thiophenol) ThioetherIntroduces sulfur, which can form key interactions with biological targets.
Amino Acid Esters Amino acid conjugateCreates peptide-like structures, potentially improving cell permeability or targeting specific transporters.
Reaction Pathway Diagram

G Intermediate 1-(2-Bromobutanoyl)-THQ Product_Library Diverse THQ Derivative Library Intermediate->Product_Library Sɴ2 Displacement + Base, Solvent Nuc1 Amines (R₂NH) Nuc2 Thiols (R-SH) Nuc3 Azide (N₃⁻)

Caption: General scheme for library synthesis from the key intermediate.

Conclusion and Future Perspectives

This compound is not an end-product but a strategic tool for medicinal chemists. Its synthesis is robust and scalable. The true value of this intermediate lies in its ability to serve as a platform for the rapid generation of diverse chemical libraries centered on the privileged THQ scaffold. The protocols provided herein offer a validated starting point for researchers to explore the vast chemical space around this core, facilitating the discovery of novel therapeutic agents for a multitude of diseases, including cancer and neurodegenerative disorders.[3] Future work should focus on exploring a wider range of nucleophiles and developing stereoselective variations of these reactions to access chiral derivatives, which are often crucial for potent and selective biological activity.

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Derivatization of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Derivatization of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline for Structure-Activity Relationship (SAR) Studies

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3][4] This guide provides a comprehensive framework for the synthesis and derivatization of this compound, a versatile intermediate designed for the rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies. We detail the synthesis of the core intermediate and present robust protocols for its subsequent derivatization via nucleophilic substitution at the α-carbon. The strategic rationale behind experimental choices, methodologies for product characterization, and the logical workflow for a typical SAR study are discussed to provide researchers with a self-validating and scientifically rigorous guide for drug discovery applications.

Introduction: The Strategic Value of the THQ Scaffold

The tetrahydroquinoline motif is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and CETP inhibitory effects.[3][5][6] Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for exploring chemical space around a biological target.

Structure-Activity Relationship (SAR) studies are the empirical engine of lead optimization in drug discovery.[7][8] By systematically modifying a lead compound's structure and measuring the effect on biological activity, researchers can identify key pharmacophoric features and optimize properties like potency, selectivity, and ADME profiles.[8][9]

The subject of this guide, this compound, is an ideal precursor for SAR studies. The N-acyl linkage introduces a synthetically tractable handle, while the α-bromo group serves as an excellent electrophilic center for introducing diverse functionalities through nucleophilic substitution.[10][11] This allows for the systematic exploration of the steric and electronic requirements of the binding pocket adjacent to this position.

Synthesis of the Core Intermediate: this compound

The foundational step is the N-acylation of 1,2,3,4-tetrahydroquinoline. This is a standard amide bond formation, where a non-nucleophilic base is used to quench the hydrobromic acid generated in situ, driving the reaction to completion.

Protocol 1: Synthesis of the Starting Material

Objective: To synthesize this compound from 1,2,3,4-tetrahydroquinoline and 2-bromobutanoyl bromide.

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1.0 eq)

  • 2-Bromobutanoyl bromide (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Add a solution of 2-bromobutanoyl bromide (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting tetrahydroquinoline is consumed.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The Core Reaction: Derivatization via SN2 Nucleophilic Substitution

The derivatization of the core intermediate hinges on the bimolecular nucleophilic substitution (SN2) mechanism. The α-carbon of the butanoyl chain is electrophilic due to the inductive effect of the adjacent bromine atom and the electron-withdrawing nature of the carbonyl group. An incoming nucleophile attacks this carbon, displacing the bromide ion in a single, concerted step.[10] This reaction is highly reliable and allows for the introduction of a vast array of chemical functionalities.

Caption: General SN2 mechanism for derivatization.

Application Protocols: Generating a Diverse Chemical Library

The following protocols outline the synthesis of representative derivatives. The choice of base and solvent is critical and depends on the pKa of the nucleophile's conjugate acid and its solubility. Aprotic polar solvents like DMF, DMSO, or Acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophile, enhancing its reactivity.

Protocol 2: Synthesis of α-Amino Derivatives (e.g., with Morpholine)

Objective: To introduce a secondary amine at the α-position.

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Procedure:

  • To a solution of the starting material (1.0 eq) in anhydrous ACN, add morpholine (2.5 eq) and K₂CO₃ (2.0 eq).

  • Heat the mixture to 60-70 °C and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water (3x) to remove excess morpholine and any remaining salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography if necessary to yield the desired α-morpholino derivative.

Protocol 3: Synthesis of α-Thioether Derivatives (e.g., with Thiophenol)

Objective: To introduce an aryl thioether linkage.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • CAUTION: NaH reacts violently with water. All glassware must be flame-dried, and the reaction must be run under an inert atmosphere.

  • In a flask under N₂, suspend NaH (1.2 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add thiophenol (1.2 eq) to the NaH suspension. Allow the mixture to stir at 0 °C for 20 minutes to form the sodium thiophenolate salt.

  • Add a solution of the starting material (1.0 eq) in anhydrous THF dropwise to the thiophenolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0 °C.

  • Extract the mixture with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield the α-phenylthio derivative.

The Structure-Activity Relationship (SAR) Workflow

The ultimate goal of this synthetic effort is to generate data that informs an SAR model. This is a cyclical process where synthesis and biological testing feed into one another to guide the design of improved compounds.

SAR_Workflow start Design Library (Vary R-group) synthesis Synthesis of Derivatives (Protocols 2, 3, etc.) start->synthesis purify Purification & Characterization (Chromatography, NMR, MS) synthesis->purify screen Biological Screening (e.g., IC50 Assay) purify->screen data Data Analysis (Table Generation) screen->data sar Identify SAR Trends data->sar optimize Design Next-Generation Compounds (Lead Opt.) sar->optimize optimize->start Iterate

Caption: The iterative cycle of an SAR study.

Data Presentation and Hypothetical SAR Analysis

The data generated from biological screening should be tabulated to facilitate easy comparison and the identification of trends.

Compound IDR-Group (from Nu-H)Structure of R-GroupIC₅₀ (µM) [Hypothetical]cLogP [Calculated]
START-1 -Br-Br> 1003.1
LIB-01 Morpholine

15.22.5
LIB-02 Piperidine

8.93.0
LIB-03 Thiophenol

2.14.5
LIB-04 4-Methoxy-thiophenol

5.54.3
LIB-05 Sodium Azide-N₃25.82.9

Hypothetical Analysis: From this dataset, several preliminary conclusions can be drawn:

  • General Requirement: Displacement of the bromide with a nucleophile is essential for activity.

  • Hydrophobicity Trend: There appears to be a correlation between increased lipophilicity (higher cLogP) and improved potency (lower IC₅₀), as seen comparing the piperidine derivative (LIB-02 ) to the more polar morpholine derivative (LIB-01 ), and especially with the highly potent thiophenol derivative (LIB-03 ). This suggests the target protein may have a hydrophobic binding pocket in this region.[8]

  • Electronic Effects: The introduction of an electron-donating methoxy group on the phenyl ring (LIB-04 ) slightly decreases potency compared to the unsubstituted thiophenol (LIB-03 ), suggesting that electron-rich aromatics may be less favorable.

  • Future Directions: Based on the high potency of LIB-03 , further exploration with different substituted thiophenols (e.g., with halogen or trifluoromethyl groups) is warranted to probe the hydrophobic and electronic limits of the pocket.

Conclusion

This compound is a powerful and versatile chemical tool for modern drug discovery. Its straightforward synthesis and predictable reactivity via SN2 chemistry provide a reliable platform for generating diverse libraries of analogues. The protocols and workflow described herein offer a robust starting point for researchers aiming to conduct systematic SAR studies, ultimately accelerating the journey from a hit compound to a viable drug candidate.

References

  • ResearchGate. (n.d.). Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. Retrieved from ResearchGate. [Link]

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2649–2687. Available at: [Link]

  • Singh, H., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 919-939. Available at: [Link]

  • Adedotun, A. A., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-epidermal growth factor receptor agents. Eclética Química, 48(1), 55-71. Available at: [Link]

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  • Rojas-Vite, G., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(39), 18881-18896. Available at: [Link]

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  • Wang, X., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 773822. Available at: [Link]

  • D'Auria, M., & Racioppi, R. (2018). The Fascinating Chemistry of α-Haloamides. European Journal of Organic Chemistry, 2018(48), 6797–6815. Available at: [Link]

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  • Gevorgyan, A., et al. (2015). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 20(9), 15724–15742. Available at: [Link]

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  • Procter, D. J., et al. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 14(3), 674-680. Available at: [Link]

  • Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. Retrieved from Khan Academy. [Link]

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Application Notes and Protocols for 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline: A Novel Covalent Probe for Target Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Tetrahydroquinoline-Based Covalent Probe

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] Derivatives of THQ have shown promise in diverse therapeutic areas, including oncology, neuroscience, and infectious diseases, by modulating the activity of various protein targets.[3][4][5][6][7] This inherent biological relevance makes the THQ scaffold an ideal starting point for the design of chemical probes aimed at identifying novel drug targets and elucidating complex biological pathways.

This document outlines the application of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline , a novel chemical probe designed for covalent modification of protein targets. This probe strategically combines the target-seeking properties of the THQ core with a reactive 2-bromobutanoyl group. The electrophilic nature of the 2-bromobutanoyl moiety allows for the formation of stable covalent bonds with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) within the binding sites of target proteins.[8][9] This covalent labeling enables robust target identification and validation, offering a powerful tool for researchers in drug discovery and chemical biology.[10][11][12][13]

Physicochemical Properties and Handling

PropertyValueSource
Molecular FormulaC₁₃H₁₆BrNOPubChem (Derived)
Molecular Weight282.18 g/mol PubChem (Derived)
AppearanceOff-white to pale yellow solidAssumed
SolubilitySoluble in DMSO, DMF, and other organic solventsAssumed
StorageStore at -20°C, desiccated, and protected from lightStandard for reactive compounds

Note: As a reactive compound, this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Solutions should be prepared fresh for each experiment to minimize degradation.

Proposed Mechanism of Action: Covalent Target Engagement

The utility of this compound as a chemical probe is predicated on its ability to covalently modify its protein targets. The proposed mechanism involves a two-step process:

  • Initial Non-covalent Binding: The THQ scaffold directs the probe to the binding pocket of a target protein through non-covalent interactions (e.g., hydrophobic, van der Waals, hydrogen bonding). The specific nature of these interactions will be determined by the topology and amino acid composition of the binding site.

  • Covalent Bond Formation: Once positioned within the binding site, the electrophilic carbon of the 2-bromobutanoyl group is susceptible to nucleophilic attack by a suitably oriented amino acid residue (e.g., the thiol group of cysteine). This results in the formation of a stable covalent bond, effectively "trapping" the probe on its target protein.

This covalent and irreversible binding facilitates the subsequent enrichment and identification of target proteins from complex biological samples.[11]

Experimental Workflow: Target Identification using Chemical Proteomics

The following workflow outlines a general strategy for identifying the protein targets of this compound in a cellular context.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Target Enrichment (Affinity Purification) cluster_3 Protein Identification and Analysis A Cells of Interest B Treat with Probe (this compound) A->B C Control: Treat with Vehicle (DMSO) A->C D Cell Lysis B->D C->D E Protein Quantification D->E F Incubate with Affinity Resin (e.g., Streptavidin beads if probe is biotinylated) E->F G Wash to Remove Non-specific Binders F->G H Elute Bound Proteins G->H I SDS-PAGE and In-gel Digestion H->I J LC-MS/MS Analysis I->J K Data Analysis and Target Identification J->K

Caption: Workflow for target identification using a covalent chemical probe.

Detailed Protocols

Protocol 1: In-situ Labeling of Cellular Targets

This protocol describes the treatment of live cells with this compound to label its intracellular protein targets.

Materials:

  • Cells of interest (e.g., a cancer cell line known to be sensitive to THQ derivatives)[5][6]

  • Complete cell culture medium

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Cell scraper

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Cell Treatment:

    • For the experimental group, dilute the probe stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-10 µM).

    • For the vehicle control group, add an equivalent volume of DMSO to pre-warmed complete culture medium.

  • Incubation: Remove the existing medium from the cells and replace it with the probe-containing or vehicle control medium. Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Cell Harvesting:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using an appropriate lysis buffer (see Protocol 2).

    • Alternatively, scrape the cells into PBS, centrifuge, and store the cell pellet at -80°C for later processing.

Protocol 2: Target Enrichment and Preparation for Mass Spectrometry

This protocol assumes the use of a "clickable" version of the probe, containing an alkyne or azide handle for subsequent biotinylation via click chemistry. If a biotinylated version of the probe is used, skip to step 4.

Materials:

  • Labeled cell lysate (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Click chemistry reagents (e.g., biotin-azide or biotin-alkyne, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and running buffer

  • In-gel digestion kit (containing trypsin)

  • Mass spectrometry-grade solvents

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at high speed to pellet cell debris and collect the supernatant (lysate).

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Click Chemistry (if applicable): To a normalized amount of protein from each sample, add the click chemistry reagents according to the manufacturer's protocol to attach a biotin tag to the probe-labeled proteins.

  • Affinity Purification:

    • Incubate the biotinylated lysate with pre-equilibrated streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE: Separate the eluted proteins on an SDS-PAGE gel. Visualize the proteins using a mass spectrometry-compatible stain (e.g., Coomassie blue).

  • In-gel Digestion: Excise the entire protein lane from the gel and perform in-gel digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a suitable database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins that are significantly enriched in the probe-treated sample compared to the vehicle control.

Data Interpretation and Target Validation

A successful experiment will yield a list of proteins that are selectively enriched in the sample treated with this compound. The primary candidates for bona fide targets are those with high peptide counts and significant fold-enrichment over the control.

Key considerations for target validation:

  • Orthogonal Assays: Validate the interaction between the probe and candidate proteins using independent methods, such as Western blotting, cellular thermal shift assays (CETSA), or enzymatic assays with recombinant protein.

  • Structure-Activity Relationship (SAR): Synthesize and test analogues of the probe with altered THQ scaffolds or different reactive groups to establish an SAR.[14]

  • Inactive Control Probe: A crucial control is a structurally similar but non-reactive analogue of the probe (e.g., with the bromine replaced by a hydrogen). This control should not enrich the target proteins, demonstrating that the covalent interaction is necessary for capture.[12]

Conclusion

This compound represents a promising chemical probe for the exploration of the biological targets of the versatile THQ scaffold. The protocols outlined in this document provide a comprehensive framework for its application in target identification and validation. By leveraging the principles of covalent labeling and chemical proteomics, this probe can serve as a valuable tool for researchers in academic and industrial settings, ultimately contributing to the development of novel therapeutics.

References

  • The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. (2026, January 18). Google Grounding API.
  • The Expanding Therapeutic Landscape of Tetrahydroquinolines: A Technical Guide to Synthesis and Applic
  • Porzberg, N., Gries, K., & Johnsson, K. (2025). Exploiting Covalent Chemical Labeling with Self-Labeling Proteins. Annual Reviews.
  • Chemical biology tools for protein labelling: insights into cell–cell communic
  • CAS 26074-52-2: 2-Bromobutanoyl bromide. (n.d.). CymitQuimica.
  • CAS 22118-12-3: 2-Bromobutanoyl chloride. (n.d.). CymitQuimica.
  • The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). Google Grounding API.
  • Covalent Inhibitor Criteria. (n.d.). The Chemical Probes Portal.
  • Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies. (2025, January 2). PubMed.
  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2025, August 7).
  • Drugs incorporating tetrahydroquinolines. (n.d.).
  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. (n.d.). PubMed.
  • View of Covalent Labeling of Fusion Proteins with Chemical Probes in Living Cells. (n.d.). CHIMIA.
  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023, October 24). Journal of Medicinal Chemistry.
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  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central.
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (n.d.).
  • Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. (n.d.). Arabian Journal of Chemistry.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023, June 3). Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). MDPI.
  • Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. (2025, August 6).
  • 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734. (n.d.). PubChem.
  • 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. (2018, May 16). SIELC Technologies.
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  • View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. (n.d.). CHIMIA.
  • Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. (n.d.). Semantic Scholar.
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline using High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and professionals in drug development and medicinal chemistry who require a robust and efficient method to obtain high-purity fractions of this compound for downstream applications. The protocol outlines a reversed-phase HPLC (RP-HPLC) method, addressing critical aspects from sample preparation to fraction analysis. Given the presence of a stereocenter at the 2-position of the butanoyl moiety, this guide also discusses strategies for chiral separation.

Introduction: The Rationale Behind the Method

This compound is a substituted tetrahydroquinoline derivative. Such compounds are of significant interest in medicinal chemistry due to the prevalence of the tetrahydroquinoline scaffold in bioactive molecules.[1][2] The introduction of a bromobutanoyl group provides a reactive handle for further synthetic modifications, making it a valuable intermediate. However, the synthesis of such compounds often results in a mixture of the desired product, unreacted starting materials, and byproducts. Therefore, a reliable purification method is paramount.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of organic compounds.[3] For a molecule like this compound, which possesses a chromophore (the tetrahydroquinoline ring system) and moderate polarity, reversed-phase HPLC with UV detection is an ideal purification strategy. The tetrahydroquinoline moiety exhibits significant UV absorbance, allowing for sensitive detection.[4][5] The stability of brominated organic compounds during HPLC analysis is a consideration, but with appropriate mobile phase conditions, degradation can be minimized.[6][7]

Furthermore, the 2-bromobutanoyl group introduces a chiral center, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is crucial to separate and characterize individual enantiomers, as they can have different pharmacological activities.[8] This note will address both achiral and chiral purification strategies.

Physicochemical Properties of the Analyte

A successful HPLC method development is predicated on understanding the physicochemical properties of the target molecule.

PropertyValue/CharacteristicImplication for HPLC Method
Molecular Formula C₁₃H₁₆BrNO
Molecular Weight 282.18 g/mol [9]Influences diffusion and column loading.
Polarity Moderately polarSuitable for reversed-phase chromatography.
Solubility Expected to be soluble in common organic solvents like acetonitrile, methanol, and DMSO.Guides the choice of sample diluent.
UV Absorbance The tetrahydroquinoline ring is expected to have a UV λmax around 240-280 nm.[4][10][11]Enables sensitive detection using a UV-Vis detector.
Chirality Contains one stereocenter at the C2 position of the butanoyl chain.Chiral separation may be required.
Stability Brominated compounds can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[7]Mobile phase pH should be controlled, ideally within the 3-7 range.

Experimental Workflow: From Crude Sample to Pure Fractions

The overall process for the purification of this compound is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Phase 1: Pre-Purification cluster_hplc Phase 2: HPLC Purification cluster_post Phase 3: Post-Purification crude_sample Crude Reaction Mixture sample_prep Sample Preparation: - Dissolve in appropriate solvent - Filter through 0.45 µm syringe filter crude_sample->sample_prep hplc_system HPLC System Setup: - Column equilibration - Method programming sample_prep->hplc_system injection Sample Injection hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection separation->detection fraction_collection Automated Fraction Collection detection->fraction_collection fraction_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Evaporation (e.g., Rotary Evaporator) pooling->solvent_removal final_product Pure Compound solvent_removal->final_product

Caption: Workflow for the HPLC purification of this compound.

Detailed Protocols

Achiral Purification Protocol

This protocol is designed to separate the target compound from impurities with different polarities.

4.1.1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (FA), 0.1% (v/v) in water and ACN

  • Syringe filters, 0.45 µm PTFE

4.1.2. HPLC System and Conditions

ParameterRecommended SettingRationale
HPLC System Preparative HPLC system with a binary pump, autosampler, column oven, UV-Vis detector, and fraction collector.Standard for automated purification.
Stationary Phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)C18 is a versatile stationary phase for moderately polar compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for amine-containing compounds and is MS-compatible.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[13]
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID column. Adjust as needed based on column dimensions and backpressure.
Column Temperature 30 °CImproves reproducibility by controlling mobile phase viscosity.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; optimize based on the UV spectrum of the compound.
Injection Volume 100-500 µLDependent on sample concentration and column loading capacity.
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18-20 min: 95% to 30% B20-25 min: 30% BA broad gradient is a good starting point for separating compounds with a range of polarities.[13]

4.1.3. Step-by-Step Procedure

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., 50:50 ACN/Water or DMSO). The concentration should be around 10-20 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.

  • HPLC System Preparation:

    • Equilibrate the C18 column with the initial mobile phase conditions (30% B) for at least 15-20 minutes or until a stable baseline is achieved.

    • Set up the UV detector at 254 nm and the fraction collector to trigger collection based on a specific absorbance threshold.

  • Purification Run:

    • Inject the filtered sample onto the column.

    • Run the gradient method as specified in the table above.

    • Monitor the chromatogram in real-time and collect fractions corresponding to the target peak.

  • Post-Purification:

    • Analyze the collected fractions using an analytical HPLC method to confirm purity.

    • Pool the fractions that meet the desired purity level.

    • Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified compound.

Chiral Separation Strategy

Since the target compound is chiral, separation of the enantiomers may be necessary. This typically requires a specialized Chiral Stationary Phase (CSP).

4.2.1. Chiral Method Development Approach

The separation of enantiomers is often an empirical process.[8] A screening approach using several different types of CSPs is recommended. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are effective for a wide range of compounds.[14]

Chiral_Method_Dev racemic_mixture Racemic Mixture of This compound column_screening Screening of Chiral Stationary Phases (CSPs) - Cellulose-based - Amylose-based racemic_mixture->column_screening mobile_phase_screening Mobile Phase Screening - Normal Phase (Hexane/IPA) - Reversed Phase (ACN/Water) column_screening->mobile_phase_screening optimization Method Optimization - Mobile phase composition - Flow rate - Temperature mobile_phase_screening->optimization preparative_chiral_hplc Preparative Chiral HPLC optimization->preparative_chiral_hplc enantiomer_1 Enantiomer 1 preparative_chiral_hplc->enantiomer_1 enantiomer_2 Enantiomer 2 preparative_chiral_hplc->enantiomer_2

Caption: Strategy for chiral HPLC method development.

4.2.2. Example Chiral HPLC Conditions (Starting Point)

ParameterNormal Phase ConditionsReversed Phase Conditions
Stationary Phase Chiralpak® AD-H or Chiralcel® OD-H (Cellulose/Amylose based)Chiralpak® IA or IC (Immobilized polysaccharide-based)
Mobile Phase n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v)Acetonitrile / Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min (analytical scale)1.0 mL/min (analytical scale)
Detection 254 nm254 nm

Note: The choice between normal and reversed-phase mode for chiral separations depends on the solubility of the sample and the selectivity observed on the CSP.[15]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanols; inappropriate mobile phase pH.Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid or TFA). Ensure the column is not degraded.
No or Poor Separation Inappropriate mobile phase or stationary phase.For achiral separation, adjust the gradient slope or try a different stationary phase (e.g., Phenyl-Hexyl). For chiral, screen different CSPs and mobile phases.
Low Recovery Compound precipitation on the column or irreversible adsorption.Ensure the sample is fully dissolved in the mobile phase. Check for compound stability under the chromatographic conditions.
Baseline Drift Column not equilibrated; mobile phase composition changing.Equilibrate the column for a longer period. Ensure mobile phases are well-mixed and degassed.
Ghost Peaks Contamination in the sample or carryover from a previous injection.Run a blank gradient. Clean the injector and loop.

Conclusion

The HPLC method detailed in this application note provides a robust framework for the purification of this compound. By utilizing a standard C18 stationary phase with a water/acetonitrile gradient containing a formic acid modifier, effective separation from common synthetic impurities can be achieved. For enantiomeric resolution, a systematic screening of chiral stationary phases is recommended. The principles and protocols outlined herein are designed to be a comprehensive guide for scientists, enabling them to obtain highly pure material for their research and development endeavors.

References

  • TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. ResearchGate. [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]

  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]

  • HPLC method for purifying organic compounds.
  • Tetrahydroquinoline. Wikipedia. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]

  • Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. PMC - NIH. [Link]

  • Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. ResearchGate. [Link]

  • Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

  • 1-(4-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. PubChem. [Link]

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Application Notes and Protocols: Reaction of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Tetrahydroquinoline Scaffolds in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the foundational structure of numerous biologically active compounds.[1] Its significance is underscored by its presence in therapeutic agents targeting a wide array of diseases, including those affecting the central nervous system (CNS) and various cancers. The structural rigidity and synthetic tractability of the THQ moiety make it an ideal building block for the development of novel pharmaceuticals.[1]

This application note provides a detailed guide to the synthesis of novel 1,2,3,4-tetrahydroquinoline derivatives through the reaction of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline with various amine nucleophiles. This reaction, a nucleophilic substitution at the α-carbon of the butanoyl side chain, offers a versatile route to a diverse library of compounds with significant therapeutic potential. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the critical aspects of product characterization.

Mechanistic Insights: A Nucleophilic Substitution Pathway

The core reaction involves the displacement of the bromide ion from the α-position of the butanoyl group by an amine nucleophile. This transformation is a classic example of a nucleophilic substitution reaction.[2] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the bromine atom, leading to the formation of a new carbon-nitrogen bond and the expulsion of the bromide leaving group.[3]

Several factors can influence the rate and outcome of this reaction, including the nature of the amine nucleophile, the solvent, and the reaction temperature. Steric hindrance around the nitrogen atom of the amine can decrease its nucleophilicity and slow down the reaction. The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they can solvate the transition state and facilitate the reaction.

It is important to note that the initial product of the nucleophilic substitution is an ammonium salt. A subsequent deprotonation step, often facilitated by a mild base or an excess of the amine nucleophile, is required to yield the final, neutral α-amino amide product.[3]

Figure 1: General reaction mechanism for the nucleophilic substitution.

Asymmetric Synthesis and Chiral Auxiliaries

The tetrahydroquinoline moiety in the starting material can act as a chiral auxiliary, potentially influencing the stereochemical outcome of the reaction when a chiral amine is used or when the reaction creates a new stereocenter. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center.[4][5] The inherent chirality of the tetrahydroquinoline, if appropriately substituted, can create a diastereomeric transition state, favoring the formation of one stereoisomer over the other.[6] This approach is a powerful strategy for the asymmetric synthesis of complex molecules.[4][7]

Furthermore, this reaction is amenable to dynamic kinetic resolution (DKR).[8][9][10] In DKR, a racemic starting material is converted into a single enantiomer of the product. This is achieved by combining a rapid, reversible racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other.[8][9] In the context of α-bromo amides, epimerization at the α-carbon can be promoted, allowing for the conversion of the entire racemic starting material into a single, desired stereoisomer of the product.[11]

Experimental Protocols

General Considerations

All reactions should be carried out in a well-ventilated fume hood. Reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous conditions should be maintained when necessary through the use of oven-dried glassware and inert atmospheres (e.g., nitrogen or argon).

Protocol 1: General Procedure for the Synthesis of 1-(2-Aminobutanoyl)-1,2,3,4-tetrahydroquinoline Derivatives

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in solvent B Add amine nucleophile A->B C Stir at specified temperature B->C D Monitor reaction by TLC/LC-MS C->D E Quench reaction D->E Completion F Extract with organic solvent E->F G Dry organic layer F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

Figure 2: A generalized experimental workflow for the synthesis.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 2.0 eq)

  • Solvent (e.g., Acetonitrile, DMF)

  • Mild base (optional, e.g., K₂CO₃, Et₃N)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Hexanes/Ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in the chosen solvent.

  • Addition of Reagents: Add the amine nucleophile to the solution. If a mild base is used, add it at this stage.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to elevated temperatures may be required depending on the reactivity of the amine).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the desired 1-(2-aminobutanoyl)-1,2,3,4-tetrahydroquinoline derivative.

Data Presentation: Representative Reaction Parameters
EntryAmine NucleophileSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineCH₃CN601285
2MorpholineDMF252492
3AnilineCH₃CN804865
4DiethylamineTHF251878

Note: The above data is illustrative. Actual results may vary depending on the specific substrates and reaction conditions.

Product Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. For chiral products, chiral HPLC is necessary to determine the enantiomeric excess (ee) or diastereomeric ratio (dr).[8]

Conclusion

The reaction of this compound with amine nucleophiles is a robust and versatile method for the synthesis of a wide range of novel derivatives. This protocol provides a solid foundation for researchers in drug discovery and medicinal chemistry to explore new chemical space and develop potential therapeutic agents. The potential for asymmetric synthesis and dynamic kinetic resolution further enhances the utility of this reaction in preparing enantiomerically pure compounds.

References

  • Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

  • Amino Acid Esters: Versatile Chiral Auxiliary Groups for the Asymmetric Synthesis of Nitrogen Heterocycles. Sci-Hub. Available at: [Link]

  • Dynamic kinetic resolution of α-bromo amides for asymmetric syntheses of di- and tripeptide analogues. OUCI. Available at: [Link]

  • The Fascinating Chemistry of α‐Haloamides. PMC - NIH. Available at: [Link]

  • α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral - Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Ingenta Connect. Available at: [Link]

  • Asymmetric Synthesis. Available at: [Link]

  • Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. RSC Publishing. Available at: [Link]

  • FULL PAPER Kinetic Resolution of α-Hydroxyamide via N-Heterocyclic Carbene-Catalyzed Acylation. Available at: [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr. Available at: [Link]

  • Synthesis of substituted 1,2,3,4-tetrahydroquinolines. ePrints Soton. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Available at: [Link]

  • Kinetic resolution. Wikipedia. Available at: [Link]

  • 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. NIH. Available at: [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Available at: [Link]

  • Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. PMC - NIH. Available at: [Link]

  • multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. Available at: [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available at: [Link]

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Application Notes and Protocols for the Alkylation of Thiols with 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thioether Linkages in Drug Discovery

The formation of thioether bonds is a cornerstone of synthetic organic chemistry, with profound implications in the field of drug development. Thioethers are prevalent motifs in a wide array of pharmaceuticals and bioactive molecules, contributing to their metabolic stability, pharmacokinetic profile, and target engagement. The alkylation of thiols represents a direct and efficient route to these crucial linkages. This application note provides a detailed guide to the experimental conditions for the alkylation of thiols using a versatile electrophile, 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. This particular reagent is of interest due to the presence of the tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known to impart favorable pharmacological properties.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical insights into optimizing reaction conditions.

Mechanistic Insights: The SN2 Pathway

The alkylation of a thiol with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The key steps are outlined below:

  • Deprotonation of the Thiol: In the presence of a suitable base, the weakly acidic thiol (R-SH) is deprotonated to form a highly nucleophilic thiolate anion (R-S⁻).[3] The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to induce side reactions.

  • Nucleophilic Attack: The resulting thiolate anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom in this compound. This attack occurs from the backside of the carbon-bromine bond.

  • Displacement of the Leaving Group: Concurrently with the nucleophilic attack, the bromide ion is displaced as a leaving group, resulting in the formation of the desired thioether product.

SN2_Mechanism

Figure 1: SN2 mechanism for thiol alkylation.

Experimental Protocols

Materials and Reagents
  • This compound: This reagent can be synthesized by reacting 1,2,3,4-tetrahydroquinoline with 2-bromobutanoyl chloride in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent such as dichloromethane.

  • Thiols (various): Aliphatic and aromatic thiols can be used. Ensure they are of high purity.

  • Bases: A selection of bases should be available for optimization, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N).

  • Solvents: Anhydrous polar aprotic solvents are generally preferred for SN2 reactions.[4] Recommended solvents include dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF).

  • General Reagents: Distilled water, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate (or sodium sulfate), and solvents for extraction and chromatography (e.g., ethyl acetate, hexanes).

General Procedure for Thiol Alkylation

This protocol provides a general starting point. Optimization of the base, solvent, temperature, and reaction time may be necessary for different thiol substrates.

1. Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired thiol (1.0 eq.).
  • Dissolve the thiol in the chosen anhydrous solvent (e.g., DMF, 0.1-0.5 M).
  • Cool the solution to 0 °C in an ice bath.

2. Deprotonation:

  • Slowly add the base (1.1-1.5 eq.). For solid bases like K₂CO₃ or NaH, add them portion-wise. For liquid bases like triethylamine, add it dropwise.
  • Stir the mixture at 0 °C for 15-30 minutes to allow for complete formation of the thiolate.

3. Alkylation:

  • Dissolve this compound (1.0-1.2 eq.) in a minimal amount of the same anhydrous solvent.
  • Add the solution of the electrophile dropwise to the thiolate solution at 0 °C.
  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

4. Work-up:

  • Once the reaction is complete, quench the reaction by adding distilled water.
  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow

Figure 2: General experimental workflow.

Optimization of Reaction Conditions

The efficiency of the alkylation can be significantly influenced by the choice of base and solvent. The following table provides a starting point for optimization.

Thiol Type Recommended Base Rationale Recommended Solvent Rationale
Aliphatic Thiol Potassium Carbonate (K₂CO₃)A moderately strong, inexpensive, and easy-to-handle base.[4]Acetonitrile (MeCN)A polar aprotic solvent that effectively solvates the thiolate without hindering its nucleophilicity.
Aromatic Thiol Sodium Hydride (NaH)A strong, non-nucleophilic base suitable for the more acidic aromatic thiols.[3]Dimethylformamide (DMF)A highly polar aprotic solvent that can enhance the rate of SN2 reactions.
Sterically Hindered Thiol Triethylamine (Et₃N)A weaker, non-nucleophilic organic base that can minimize side reactions.Tetrahydrofuran (THF)A less polar aprotic solvent that can be suitable for more sensitive substrates.

Characterization of Products

The successful synthesis of the thioether product can be confirmed using standard spectroscopic techniques:

  • ¹H NMR Spectroscopy: Look for the disappearance of the thiol proton (S-H) signal and the appearance of new signals corresponding to the protons adjacent to the sulfur atom.[5][6] The protons on the carbon adjacent to the sulfur in the newly formed thioether typically appear in the range of 2.5-3.5 ppm.

  • ¹³C NMR Spectroscopy: The carbon atom attached to the sulfur will show a characteristic chemical shift in the range of 30-40 ppm.[5]

  • Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration (typically a weak band around 2550-2600 cm⁻¹) is a key indicator of product formation.[6]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected thioether product.

Troubleshooting

Problem Possible Cause Solution
Low or No Conversion 1. Incomplete deprotonation of the thiol. 2. Insufficiently reactive electrophile. 3. Reaction temperature is too low.1. Use a stronger base or increase the amount of base. 2. Confirm the purity and integrity of the this compound. 3. Gradually increase the reaction temperature (e.g., to 40-60 °C) and monitor for product formation.
Formation of Disulfide Byproduct Oxidation of the thiol or thiolate.[7]1. Ensure the reaction is carried out under a strictly inert atmosphere. 2. Use degassed solvents. 3. Add the electrophile promptly after thiolate formation.
Multiple Products Observed 1. Side reactions due to a strong base (e.g., elimination). 2. Reaction with other functional groups on the thiol.1. Use a milder base (e.g., K₂CO₃ instead of NaH). 2. If the thiol contains other nucleophilic groups, consider using a protecting group strategy.
Difficulty in Purification The product and starting materials have similar polarities.1. Optimize the solvent system for column chromatography. 2. Consider alternative purification methods such as preparative TLC or HPLC.

Safety Precautions

  • Thiols: Many thiols have a strong, unpleasant odor and can be toxic. All manipulations involving thiols should be performed in a well-ventilated fume hood.[8]

  • α-Bromo Amides: α-Halo amides are lachrymators and skin irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bases: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere. Triethylamine is a corrosive and flammable liquid.

Conclusion

The alkylation of thiols with this compound provides a reliable and versatile method for the synthesis of novel thioethers containing a medicinally relevant scaffold. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base and solvent, researchers can efficiently generate a diverse library of compounds for further investigation in drug discovery programs. The protocols and troubleshooting guide provided herein serve as a valuable resource for optimizing this important transformation.

References

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  • International Journal of Scientific & Technology Research, 2020, 9(3), 4375-4380. (URL: [Link])

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  • PubMed. Influence of quinone methide reactivity on the alkylation of thiol and amino groups in proteins: studies utilizing amino acid and peptide models. (URL: [Link])

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  • PubMed. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. (URL: [Link])

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  • ResearchGate. Thiol alkylations via nucleophilic substitution reactions. (A) Thiol... (URL: [Link])

  • ACS Publications. A carbon-13 nuclear magnetic resonance study of thiol esters. (URL: [Link])

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Application Notes & Protocols: The Role of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Covalent Inhibition

The resurgence of covalent inhibitors in drug discovery marks a paradigm shift in targeting challenging proteins, including those previously deemed "undruggable."[1][2] By forming a stable, covalent bond with their target protein, these inhibitors can achieve prolonged duration of action, high potency, and can overcome resistance mechanisms that plague non-covalent drugs.[2][3] The design of a successful covalent inhibitor hinges on the synergy between two key components: a recognition scaffold that provides affinity and selectivity for the target, and a reactive "warhead" that forms the covalent linkage.[4][5]

This document introduces 1-(2-bromobutanoyl)-1,2,3,4-tetrahydroquinoline , a novel chemical entity designed for the targeted covalent inhibition of proteins. We will explore the rationale behind its design, provide detailed protocols for its synthesis and evaluation, and discuss its potential applications in drug discovery.

The Rationale: Merging a Privileged Scaffold with a Tuned Warhead

The design of this compound is rooted in the strategic combination of a proven scaffold and a reactive, yet tunable, electrophilic warhead.

The Tetrahydroquinoline Scaffold: A Foundation for Selectivity

The 1,2,3,4-tetrahydroquinoline core is recognized as a "privileged scaffold" in medicinal chemistry.[6][7][8][9] This is due to its frequent appearance in biologically active compounds and its ability to be readily functionalized, allowing for the fine-tuning of physicochemical properties and target recognition.[6][7] Its three-dimensional structure provides a rigid framework that can be tailored to fit specifically into the binding pockets of target proteins, thereby enhancing affinity and selectivity.[8][9][10]

The 2-Bromobutanoyl Warhead: A Reactive Moiety for Covalent Engagement

The 2-bromobutanoyl group serves as the electrophilic warhead, designed to react with nucleophilic amino acid residues, most commonly cysteine, within the target protein's binding site.[4][11] The bromine atom at the alpha-position to the carbonyl group creates an electrophilic center, making it susceptible to nucleophilic attack. The reactivity of this warhead can be modulated by the surrounding chemical environment, offering a balance between target engagement and off-target reactivity.

Proposed Mechanism of Covalent Modification

The proposed mechanism of action for this compound involves a two-step process:

  • Non-covalent Binding: The tetrahydroquinoline scaffold first guides the inhibitor into the target protein's binding site, forming a reversible, non-covalent complex. This initial binding event is driven by interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

  • Covalent Bond Formation: Once optimally positioned, a nucleophilic residue (e.g., the thiol group of a cysteine) in the binding site attacks the electrophilic carbon of the 2-bromobutanoyl warhead, displacing the bromide leaving group and forming an irreversible covalent bond.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Protein Protein Complex Protein-Inhibitor Complex Ki Protein->Complex Inhibitor 1-(2-Bromobutanoyl)- 1,2,3,4-tetrahydroquinoline Inhibitor->Complex Covalent_Complex Covalently Modified Protein Complex->Covalent_Complex kinact

Figure 1. Proposed two-step mechanism of covalent inhibition.

Synthesis Protocol

The synthesis of this compound can be achieved through a straightforward acylation of 1,2,3,4-tetrahydroquinoline with 2-bromobutanoyl chloride.

Materials and Reagents:

  • 1,2,3,4-Tetrahydroquinoline

  • 2-Bromobutanoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-bromobutanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the final product.

Parameter Condition
Solvent Anhydrous Dichloromethane
Base Triethylamine
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Workup Aqueous NaHCO3 quench
Purification Silica Gel Chromatography

Table 1. Summary of reaction conditions for the synthesis of this compound.

Protocols for Evaluation as a Covalent Inhibitor

A thorough evaluation of a covalent inhibitor involves confirming target engagement, quantifying its potency and kinetics, and assessing its selectivity.

Confirmation of Covalent Adduct Formation by Mass Spectrometry

Intact protein mass spectrometry is a direct method to verify the formation of a covalent bond between the inhibitor and the target protein.[12][13][14]

Workflow:

G Incubate Incubate Target Protein with Inhibitor Quench Quench Reaction Incubate->Quench Desalt Desalt Sample Quench->Desalt LCMS LC-MS Analysis Desalt->LCMS Analyze Analyze Mass Shift LCMS->Analyze

Figure 2. Workflow for mass spectrometry-based confirmation of covalent adduct formation.

Protocol:

  • Incubate the purified target protein (e.g., at 1-5 µM) with a molar excess (e.g., 10-fold) of this compound in a suitable buffer (e.g., PBS or HEPES) at room temperature for a defined period (e.g., 1 hour).

  • As a control, incubate the protein with vehicle (e.g., DMSO) under the same conditions.

  • Quench the reaction by adding an excess of a reducing agent like dithiothreitol (DTT) or by acidifying the solution (e.g., with formic acid).

  • Desalt the samples using a C4 ZipTip or a similar desalting column.

  • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.

  • Compare the mass spectra of the inhibitor-treated sample and the control. A mass increase corresponding to the molecular weight of the inhibitor minus the leaving group (bromine) confirms covalent adduct formation.

Determination of Inhibition Kinetics (k_inact/K_I)

The potency of an irreversible inhibitor is best described by the second-order rate constant, k_inact/K_I, which accounts for both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).[15]

Protocol:

  • Perform a continuous enzyme activity assay in the presence of varying concentrations of the inhibitor.

  • For each inhibitor concentration, monitor the reaction progress over time. The rate of the reaction will decrease as the enzyme is progressively inactivated.

  • Fit the progress curves to a first-order decay equation to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.

  • Plot the k_obs values against the inhibitor concentrations.

  • Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors to determine the values of k_inact and K_I.[16][17][18][19]

Parameter Description
k_obs Observed rate of inactivation at a given inhibitor concentration.
k_inact Maximum rate of inactivation.
K_I Inhibitor concentration at which the rate of inactivation is half of k_inact.
k_inact/K_I Second-order rate constant of inactivation.

Table 2. Key kinetic parameters for covalent inhibitors.

Proteome-Wide Selectivity Profiling

Assessing the selectivity of a covalent inhibitor is crucial to minimize off-target effects. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[15]

Workflow:

G Treat Treat Cell Lysate with Inhibitor Probe Add Broad-Spectrum Covalent Probe Treat->Probe Separate Separate Proteins by SDS-PAGE Probe->Separate Analyze Analyze Probe Labeling by In-Gel Fluorescence or MS Separate->Analyze

Figure 3. Workflow for competitive activity-based protein profiling (ABPP).

Protocol:

  • Treat a complex proteome (e.g., cell lysate) with varying concentrations of this compound.

  • Incubate the treated lysate with a broad-spectrum, reporter-tagged covalent probe (e.g., a fluorescently labeled iodoacetamide probe for cysteine profiling).

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a particular protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to that protein, preventing the probe from binding.

  • For a more in-depth analysis, the protein bands of interest can be excised, digested, and identified by mass spectrometry.

Conclusion

This compound represents a promising starting point for the development of novel covalent inhibitors. The combination of a privileged tetrahydroquinoline scaffold and a tunable 2-bromobutanoyl warhead provides a solid foundation for designing potent and selective therapeutics. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and optimization of this and other related covalent inhibitors, paving the way for the discovery of new medicines against a wide range of diseases.

References

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  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Portland Press. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing the N-acylation of 1,2,3,4-tetrahydroquinoline with 2-bromobutanoyl chloride and observing a very low yield of the desired product. What are the potential causes and how can I improve the conversion?

Answer:

Low yields in the synthesis of this compound typically stem from issues with the reagents, reaction conditions, or competing side reactions. This synthesis is a classic example of an N-acylation, often performed under Schotten-Baumann conditions.[1][2][3] Let's break down the potential culprits and solutions:

1. Reagent Quality and Handling:

  • 2-Bromobutanoyl Chloride Instability: Acyl halides, particularly those with alpha-halogenation, are highly reactive and susceptible to hydrolysis.[4][5] Exposure to atmospheric moisture can lead to the formation of 2-bromobutanoic acid and HCl gas.[4] The carboxylic acid will not participate in the acylation, and the generated HCl can protonate the starting amine, rendering it non-nucleophilic.[6]

    • Solution: Always use freshly opened or distilled 2-bromobutanoyl chloride. Handle it under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[4][5] Ensure all glassware is thoroughly dried.

  • 1,2,3,4-Tetrahydroquinoline Purity: Impurities in the amine can interfere with the reaction.

    • Solution: Purify the 1,2,3,4-tetrahydroquinoline by distillation or column chromatography if its purity is questionable.

2. Reaction Conditions:

  • Inadequate Base: A base is crucial to neutralize the HCl byproduct of the reaction.[6][7][8] Without a base, the reaction equilibrium will not favor product formation as the amine starting material will be protonated.[1][6]

    • Solution: Use a suitable base. For Schotten-Baumann conditions, an aqueous solution of sodium hydroxide is common.[1][3] Alternatively, an organic base like triethylamine or pyridine can be used in an anhydrous organic solvent like dichloromethane (DCM).[9][10] Pyridine can sometimes act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[1]

  • Incorrect Solvent System: The choice of solvent is critical for ensuring the reactants are in the appropriate phase to react.

    • Solution: A two-phase system (e.g., DCM and water) is often effective for Schotten-Baumann reactions, where the product remains in the organic phase and the base neutralizes the acid in the aqueous phase.[2][7][11] For anhydrous conditions, DCM or tetrahydrofuran (THF) are good choices.[9]

  • Temperature Control: The reaction is typically exothermic. Running the reaction at too high a temperature can promote side reactions.

    • Solution: Add the 2-bromobutanoyl chloride dropwise to the solution of 1,2,3,4-tetrahydroquinoline and base at a low temperature, typically 0 °C, using an ice bath.[10] After the addition, the reaction can be allowed to warm to room temperature.

3. Competing Side Reactions:

  • Hydrolysis of Acyl Chloride: As mentioned, water can hydrolyze the acyl chloride. In a biphasic system, vigorous stirring is necessary to ensure the acylation of the amine is faster than the hydrolysis of the acyl chloride.

  • Over-acylation: This is generally not an issue for secondary amines as the resulting tertiary amide is significantly less nucleophilic.[6][12]

Experimental Workflow: Optimizing N-Acylation

Optimizing N-Acylation cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_amine Purify 1,2,3,4- tetrahydroquinoline prep_acyl Use fresh/distilled 2-bromobutanoyl chloride prep_glass Dry glassware dissolve Dissolve amine and base (e.g., triethylamine) in anhydrous DCM prep_glass->dissolve cool Cool to 0 °C (ice bath) dissolve->cool add_acyl Add acyl chloride dropwise cool->add_acyl stir Stir and allow to warm to RT add_acyl->stir wash_acid Wash with dilute HCl stir->wash_acid wash_base Wash with saturated NaHCO3 wash_acid->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry purify Purify by column chromatography dry->purify

Caption: Workflow for optimizing the N-acylation reaction.

Issue 2: Product Decomposition or Formation of Multiple Byproducts

Question: My reaction seems to work, but I am observing multiple spots on my TLC plate, and my final product appears impure or decomposed. What could be happening?

Answer:

The formation of multiple byproducts can be attributed to the reactivity of both the starting materials and the product under certain conditions.

1. Ketenes Formation: Acyl halides with an α-hydrogen can eliminate HCl in the presence of a non-nucleophilic base (like triethylamine) to form highly reactive ketenes. These ketenes can then react with the amine, but may also polymerize or react with other nucleophiles present.[13]

  • Solution: Use a base that is also a good nucleophile, like pyridine, which can form a more stable acylpyridinium salt intermediate. Alternatively, use Schotten-Baumann conditions with a biphasic solvent system to minimize this side reaction.

2. O- vs. N-Acylation (if applicable to substrate analogs): While not directly applicable to 1,2,3,4-tetrahydroquinoline, if you are working with analogs that have hydroxyl groups, O-acylation can compete with N-acylation. O-acyl products can sometimes rearrange to the more stable N-acyl product under acidic or basic conditions.[14]

3. Product Instability during Work-up:

  • Harsh pH: Exposing the product to strong acidic or basic conditions for extended periods during the work-up could potentially lead to hydrolysis of the amide bond, although amides are generally stable.[9]

  • Solution: Perform aqueous washes efficiently. Neutralize the reaction mixture carefully and avoid letting it sit in strongly acidic or basic solutions for too long.

4. Purification Challenges:

  • Silica Gel-Induced Decomposition: Some halogenated compounds can be unstable on silica gel.

  • Solution: If you suspect decomposition on silica gel, you can try neutralizing the silica gel with triethylamine (by running a solvent system containing a small percentage of triethylamine through the column before loading your sample) or use a different stationary phase like alumina.

TLC Troubleshooting Guide

Observation on TLCPotential CauseSuggested Action
Streaking of spotsSample is too concentrated or acidic/basicDilute the sample; add a drop of triethylamine or acetic acid to the developing solvent.
Multiple spots close togetherIsomers or closely related byproductsOptimize reaction selectivity; try a different solvent system for better separation on TLC.
Spot at the baselineHighly polar compound (e.g., protonated amine)Ensure complete reaction and neutralization before running the TLC.
Spot at the solvent frontNon-polar byproduct or unreacted starting materialAdjust the polarity of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants?

A1: Typically, a slight excess of the acylating agent (2-bromobutanoyl chloride), around 1.05 to 1.1 equivalents, is used to ensure complete consumption of the more valuable amine.[10] The base, if it's an organic base like triethylamine, should be used in at least a slight excess (e.g., 1.1 to 1.2 equivalents) to neutralize all the generated HCl.[9]

Q2: Can I use an acid anhydride instead of an acyl chloride?

A2: Yes, acid anhydrides can also be used for N-acylation.[6][8][15] However, acyl chlorides are generally more reactive than their corresponding anhydrides.[6] The reaction with an anhydride will produce a carboxylic acid byproduct, which also needs to be neutralized by a base.

Q3: How do I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting amine on a TLC plate. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. Staining with ninhydrin can be useful for visualizing the amine starting material.[10]

Q4: What are the safety precautions for handling 2-bromobutanoyl chloride?

A4: 2-Bromobutanoyl chloride is corrosive and reacts with moisture.[4][5][16] It should be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Avoid contact with water, alcohols, and strong bases.[4]

Reaction Mechanism Overview

N-Acylation Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation Amine 1,2,3,4-Tetrahydroquinoline AcylChloride 2-Bromobutanoyl Chloride Amine->AcylChloride Nucleophilic attack Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Protonated_Amide Protonated Amide Intermediate->Protonated_Amide Elimination Chloride_Leave Chloride ion leaves Final_Product 1-(2-Bromobutanoyl)-1,2,3,4- tetrahydroquinoline Protonated_Amide->Final_Product Deprotonation Byproduct Et3N·HCl Protonated_Amide->Byproduct Base Base (e.g., Et3N) Base->Final_Product Base->Byproduct

Sources

Technical Support Center: Bromination of Butanoyl Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bromination of butanoyl tetrahydroquinoline. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize experimental outcomes. As Senior Application Scientists, we have consolidated our field expertise and key literature findings to provide a comprehensive resource that addresses the practical challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the bromination of N-butanoyl-1,2,3,4-tetrahydroquinoline.

Q1: What is the expected major product in the monobromination of butanoyl tetrahydroquinoline?

The major product is the result of electrophilic aromatic substitution on the benzene ring portion of the tetrahydroquinoline scaffold. The N-acyl group, while deactivating compared to an amino group, still directs electrophilic attack to the ortho and para positions relative to the nitrogen atom due to the lone pair on the nitrogen participating in resonance.[1][2] Therefore, the primary product expected is 1-butanoyl-6-bromo-1,2,3,4-tetrahydroquinoline , as the para position (C6) is sterically more accessible than the ortho position (C8).

Q2: I see multiple spots on my TLC plate. What are the most likely side products?

Multiple spots on a Thin Layer Chromatography (TLC) plate are a common observation and typically indicate a mixture of products. The most common side products include:

  • Dibrominated Product: 6,8-dibromo-1-butanoyl-1,2,3,4-tetrahydroquinoline. This forms when the reaction is allowed to proceed for too long or if an excess of the brominating agent is used.[3]

  • Oxidized Product: 1-butanoyl-6-bromo-quinoline. The tetrahydroquinoline ring is susceptible to oxidation (aromatization) to the more stable quinoline ring system, a reaction that can be mediated by the brominating agent itself, such as N-Bromosuccinimide (NBS).[3][4][5][6]

  • Isomeric Monobrominated Product: 1-butanoyl-8-bromo-1,2,3,4-tetrahydroquinoline. This ortho-substituted isomer is often formed in smaller quantities.[7]

  • Unreacted Starting Material: Residual 1-butanoyl-1,2,3,4-tetrahydroquinoline.

Q3: Why is my reaction mixture turning dark brown or forming a tar-like substance?

The formation of dark colors and tars often points to degradation or polymerization side reactions. This can be caused by:

  • Excessively Harsh Conditions: High temperatures or highly acidic conditions can promote unwanted side reactions.[8]

  • Oxidation: As mentioned, the tetrahydroquinoline ring can be oxidized. This process can sometimes lead to the formation of colored, polymeric byproducts.[6][9]

  • Impure Reagents: Using old or impure brominating agents (e.g., NBS that is not pure white) can introduce radical species that initiate polymerization.[10]

Q4: What is the role of the butanoyl group in this reaction?

The butanoyl group serves two primary functions:

  • Moderating Reactivity: The nitrogen atom in tetrahydroquinoline is highly activating, making the aromatic ring very susceptible to polysubstitution and oxidation. The electron-withdrawing nature of the butanoyl (acyl) group moderates this reactivity, allowing for more controlled bromination.[11][12]

  • Directing Group: It acts as an ortho, para-director for the incoming electrophile (Br+), favoring substitution at the C6 and C8 positions.[1][12]

Part 2: Troubleshooting Guide

This section provides in-depth solutions to specific experimental problems.

Problem 1: Low Yield of the Desired Monobrominated Product

Symptoms:

  • A faint spot for the desired product on the TLC.

  • A large amount of unreacted starting material remains.

  • Low isolated yield after purification.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Insufficient Brominating Agent The stoichiometry of the reaction is critical. Less than one equivalent of the brominating agent will naturally lead to incomplete conversion.Carefully measure and add at least one full equivalent of the brominating agent (e.g., NBS or Br₂). A slight excess (1.05-1.1 equivalents) may be beneficial, but monitor carefully to avoid polybromination.
Low Reaction Temperature Electrophilic aromatic substitution is an activated process.[13] If the temperature is too low, the reaction rate may be too slow to proceed to completion within a reasonable timeframe.If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Monitor the reaction closely by TLC to avoid the formation of side products.
Inefficient Activation of Bromine For less activated systems, Br₂ may require a Lewis acid catalyst (e.g., FeBr₃) to generate a more potent electrophile (Br+).[13]While butanoyl tetrahydroquinoline is activated, if the reaction stalls, the addition of a catalytic amount of a mild Lewis acid could be tested. However, this may also increase side product formation.
Use of Impure Reagents Impure NBS can be less reactive.[10]Use freshly recrystallized NBS for best results. To purify, recrystallize from hot water.[10]
Problem 2: Significant Formation of Dibrominated Product

Symptoms:

  • A prominent spot on the TLC corresponding to the 6,8-dibromo product.

  • NMR analysis of the crude product shows signals for two distinct aromatic protons being replaced by bromine.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Excess Brominating Agent Using more than one equivalent of the brominating agent provides enough reagent to substitute at both the para (C6) and ortho (C8) positions.Use a precise stoichiometry (1.0 equivalent of NBS). Consider adding the NBS portion-wise to maintain a low concentration and favor monosubstitution.[14]
Prolonged Reaction Time Even with correct stoichiometry, allowing the reaction to run for too long can lead to the formation of the thermodynamically stable dibrominated product.Monitor the reaction diligently using TLC (e.g., every 15-30 minutes). Quench the reaction as soon as the starting material is consumed and before the dibrominated product becomes significant.
High Reaction Temperature Higher temperatures increase the rate of all reactions, including the second bromination step.Conduct the reaction at the lowest effective temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature).[7]
Problem 3: Formation of the Aromatized Quinoline Byproduct

Symptoms:

  • The appearance of a fluorescent spot on the TLC plate under UV light, characteristic of the quinoline ring system.

  • NMR signals corresponding to aromatic protons of a quinoline ring.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Oxidizing Nature of Reagent N-Bromosuccinimide (NBS) can act as both a brominating agent and an oxidant, capable of dehydrogenating the tetrahydroquinoline ring to form the aromatic quinoline.[4][5][15] This is often a competing pathway.[3]Use a non-oxidizing brominating agent if possible, or carefully control the reaction conditions (lower temperature, shorter time). Using molecular bromine (Br₂) in a non-polar solvent may reduce oxidation compared to NBS in a polar solvent.[3]
Presence of Air/Oxygen In some cases, atmospheric oxygen can contribute to the oxidation of the substrate, especially under harsh conditions or in the presence of radical initiators.[9]Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Optimized Monobromination using NBS

This protocol is designed to favor the formation of 1-butanoyl-6-bromo-1,2,3,4-tetrahydroquinoline.

Materials:

  • 1-butanoyl-1,2,3,4-tetrahydroquinoline (1.0 equiv)

  • N-Bromosuccinimide (NBS), recrystallized (1.05 equiv)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the butanoyl tetrahydroquinoline (1.0 equiv) in acetonitrile (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add the recrystallized NBS (1.05 equiv) in small portions over 15-20 minutes. Adding it slowly helps control the reaction exotherm and minimizes side product formation.

  • Monitor the reaction progress every 15 minutes using TLC (see Protocol 2).

  • Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (see Protocol 3).

Workflow for Troubleshooting Bromination Reactions

G start Start Bromination Reaction tlc Monitor by TLC start->tlc sm_present Starting Material Present? tlc->sm_present sm_present->tlc Yes multi_spots Multiple Products Observed? sm_present->multi_spots No low_yield Low Yield Issue multi_spots->low_yield Yes (Mainly SM) poly_bromo Polybromination Issue multi_spots->poly_bromo Yes (Higher Rf Spot) oxidation Oxidation Issue multi_spots->oxidation Yes (Fluorescent Spot) success Reaction Complete Proceed to Workup multi_spots->success No (Clean) check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents increase_temp Slightly Increase Temp or Reaction Time low_yield->increase_temp check_reagents->start increase_temp->start reduce_equiv Reduce NBS Equiv. to 1.0 Add Portion-wise poly_bromo->reduce_equiv lower_temp Lower Temperature (e.g., 0 °C) poly_bromo->lower_temp reduce_equiv->start lower_temp->start inert_atm Use Inert Atmosphere (N2 or Ar) oxidation->inert_atm inert_atm->start

Caption: Troubleshooting workflow for the bromination reaction.

Protocol 2: TLC Analysis for Reaction Monitoring
  • Mobile Phase: A mixture of Hexanes and Ethyl Acetate (e.g., 4:1 or 3:1 v/v) is a good starting point.

  • Stationary Phase: Silica gel plates (Silica Gel 60 F₂₅₄).

  • Visualization: UV light (254 nm) and a potassium permanganate (KMnO₄) stain.

  • Expected Rf values: The dibrominated product will be less polar and have a higher Rf value than the monobrominated product. The starting material will be the most polar of the three and have the lowest Rf value. The oxidized quinoline product will appear as a UV-active, often fluorescent, spot.

Protocol 3: Column Chromatography Purification
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent: Start with a low polarity mobile phase (e.g., 9:1 Hexanes/Ethyl Acetate) and gradually increase the polarity to elute the products.

  • Elution Order: The less polar dibrominated product will elute first, followed by the desired monobrominated product, and finally the more polar starting material.

Part 4: Mechanistic Insights

The bromination of butanoyl tetrahydroquinoline is a classic electrophilic aromatic substitution (SEAr) reaction. The key to controlling the reaction lies in understanding the competing pathways.

G start Butanoyl Tetrahydroquinoline nbs + NBS (1 equiv) start->nbs path1 Pathway 1: Desired Monobromination nbs->path1 Controlled Conditions path2 Pathway 2: Over-bromination nbs->path2 Excess NBS / Long Reaction Time path3 Pathway 3: Oxidation nbs->path3 Higher Temp / Oxidizing Conditions prod1 6-Bromo Product (Major) path1->prod1 prod2 8-Bromo Product (Minor) path1->prod2 dibromo 6,8-Dibromo Product path2->dibromo quinoline Aromatized Quinoline Product path3->quinoline

Sources

Overcoming purification challenges of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges associated with the purification of this versatile synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, analysis, and purification of the target compound.

Q1: What are the most common impurities I should expect from the synthesis of this compound?

The synthesis typically involves the acylation of 1,2,3,4-tetrahydroquinoline with 2-bromobutanoyl chloride or bromide. The impurity profile is therefore predictable and stems from unreacted starting materials, side reactions, and subsequent degradation.

  • Unreacted 1,2,3,4-tetrahydroquinoline: A basic amine that is highly polar.

  • 2-Bromobutanoic Acid: Formed from the hydrolysis of the acyl halide. This is an acidic and polar impurity.

  • Elimination Byproduct (1-(But-2-enoyl)-1,2,3,4-tetrahydroquinoline): The α-bromo amide can undergo dehydrobromination, especially if exposed to base or heat, to form the corresponding α,β-unsaturated amide.[1]

  • Substitution Byproduct: The bromide can be displaced by nucleophiles present in the reaction mixture (e.g., water, excess amine).

  • Oxidized Impurities: The tetrahydroquinoline ring is susceptible to oxidation, which can lead to the formation of the aromatic quinoline analogue, especially during harsh workup or purification conditions.[2]

Q2: My compound appears to be degrading during purification. What is the chemical basis for this instability?

The primary points of instability are the α-bromo amide functional group and the tetrahydroquinoline core.

  • α-Bromo Amide Reactivity: The bromine atom is a good leaving group and is positioned alpha to a carbonyl. This makes the molecule susceptible to two main degradation pathways:

    • Nucleophilic Substitution: Trace nucleophiles (water, alcohols from solvents) can displace the bromide.

    • Elimination (Dehydrobromination): The presence of base can abstract the proton alpha to the carbonyl, leading to the elimination of HBr and formation of an unsaturated amide. Standard silica gel is slightly acidic and can sometimes promote this pathway, while basic alumina will strongly promote it.[1][3]

  • Oxidation of the Tetrahydroquinoline Ring: The benzylic amine structure of the tetrahydroquinoline ring can be sensitive to oxidation, particularly if exposed to air and certain metal contaminants over long periods, leading to the formation of the more stable aromatic quinoline system.[2]

Q3: Which analytical techniques are best for monitoring the purification process?

A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.

  • TLC: Excellent for real-time monitoring of column chromatography. It allows for quick differentiation between the non-polar product, the highly polar amine and acid starting materials, and potentially less polar elimination byproducts.

  • ¹H NMR Spectroscopy: Essential for characterizing the crude mixture and the final product. Key diagnostic signals include the disappearance of the N-H proton from the starting amine and the appearance of the characteristic multiplets for the butanoyl chain.

  • LC-MS: Useful for confirming the mass of the desired product and identifying the masses of low-level impurities that may not be visible by NMR.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific purification challenges.

Problem: My compound is streaking badly on the silica gel TLC plate.

  • Possible Cause 1: Residual Basic Starting Material. The unreacted 1,2,3,4-tetrahydroquinoline is a basic amine, which interacts strongly with the acidic silanol groups on the silica surface, causing characteristic vertical streaking.

  • Solution 1: Perform an Acidic Wash. Before chromatographic purification, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid like 1M HCl. This will protonate the basic amine, pulling it into the aqueous layer. Subsequently, wash with brine and dry the organic layer.

  • Possible Cause 2: Residual Acidic Byproduct. 2-Bromobutanoic acid can also interact strongly with silica, leading to streaking.

  • Solution 2: Perform a Basic Wash. After the acidic wash, perform a wash with a dilute aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, pulling it into the aqueous layer.

Problem: The product is degrading on the silica gel column, confirmed by TLC analysis of the collected fractions.

  • Possible Cause: Silica Gel-Mediated Decomposition. The slightly acidic nature of standard silica gel can catalyze the elimination of HBr from your α-bromo amide, especially with prolonged contact time.[1]

  • Solution 1: Use Deactivated Silica. Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your starting mobile phase (e.g., 5% ethyl acetate in hexanes) and adding ~1% triethylamine (v/v). This neutralizes the acidic sites and minimizes degradation.

  • Solution 2: Use a Faster, Higher-Pressure System. Employ flash chromatography with higher pressure to reduce the residence time of the compound on the column. The less time the compound spends on the stationary phase, the lower the chance of degradation.

  • Solution 3: Switch to a Different Stationary Phase. Consider using neutral alumina as an alternative to silica gel. However, be cautious as basic alumina can strongly promote elimination. A trial on analytical TLC is recommended.[4]

Problem: I have two spots on TLC with very similar Rf values, making separation by column chromatography difficult.

  • Possible Cause: Diastereomers. The 2-bromobutanoyl moiety contains a chiral center. If you started with racemic 2-bromobutanoyl chloride, your final product is a mixture of two diastereomers (since the tetrahydroquinoline part is achiral). Diastereomers often have very similar polarities and can be challenging to separate.

  • Solution 1: Optimize the Mobile Phase. Systematically test different solvent systems. Sometimes, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol or ether/petroleum ether system can improve separation. Refer to the table below for starting points.

  • Solution 2: High-Performance Liquid Chromatography (HPLC). If baseline separation is required, preparative reverse-phase HPLC is often the most effective method for separating diastereomers.[5]

  • Solution 3: Recrystallization. If the product is a solid, recrystallization can sometimes selectively crystallize one diastereomer, leaving the other in the mother liquor. This requires careful screening of solvents.

Part 3: Data & Protocols

Visual Workflow: Troubleshooting Purification

The following diagram outlines a logical workflow for diagnosing and solving common purification issues.

Purification_Troubleshooting start Analyze Crude Product (TLC, 1H NMR) streaking Streaking on TLC? start->streaking close_spots Close Spots on TLC? streaking->close_spots No wash_acid Perform Dilute Acid Wash (e.g., 1M HCl) streaking->wash_acid Yes degradation Product Degradation? close_spots->degradation No optimize_tlc Optimize TLC Mobile Phase (Vary Solvent Polarity/System) close_spots->optimize_tlc Yes deact_silica Use Deactivated Silica Gel (add ~1% Et3N to eluent) degradation->deact_silica Yes end_node Pure Product degradation->end_node No wash_base Perform Dilute Base Wash (e.g., Sat. NaHCO3) wash_acid->wash_base wash_base->close_spots Streaking Resolved prep_hplc Consider Preparative HPLC for Diastereomer Separation optimize_tlc->prep_hplc recrystallize Attempt Recrystallization optimize_tlc->recrystallize prep_hplc->end_node recrystallize->end_node fast_chrom Increase Elution Speed (Flash Chromatography) deact_silica->fast_chrom fast_chrom->end_node

Caption: A decision tree for troubleshooting purification.

Visual Pathway: Common Impurity Formation

This diagram illustrates the origins of common impurities during the synthesis.

Impurity_Formation cluster_reactants Starting Materials cluster_products Reaction Products THQ 1,2,3,4-Tetrahydroquinoline Target Target Product THQ->Target Acylation Impurity1 Unreacted THQ THQ->Impurity1 Incomplete Reaction AcylHalide 2-Bromobutanoyl Chloride AcylHalide->Target Impurity2 2-Bromobutanoic Acid (from Hydrolysis) AcylHalide->Impurity2 + H₂O Impurity3 Elimination Product (α,β-Unsaturated Amide) Target->Impurity3 Base / Heat

Caption: Pathways to common reaction impurities.

Table 1: Typical TLC Profile and Solvent System Suggestions
Compound / ImpurityExpected Rf (10% EtOAc/Hex)NotesRecommended Starting Solvent System (Silica Gel)
Target Product ~0.4 - 0.6UV active. Should be a well-defined spot.5-20% Ethyl Acetate in Hexanes
1,2,3,4-Tetrahydroquinoline~0.1 (streaks)UV active, stains with ninhydrin. Tends to streak without base additive.10% Methanol in Dichloromethane
2-Bromobutanoic Acid~0.0 (streaks at baseline)Not UV active unless an indicator is on the plate. Streaks heavily.20% Ethyl Acetate in Hexanes + 1% Acetic Acid
Elimination Product~0.5 - 0.7UV active. Slightly less polar than the target product.5-15% Ethyl Acetate in Hexanes
Protocol 1: Workup and Flash Chromatography Purification

This protocol assumes a reaction volume yielding approximately 1-5 grams of crude product.

1. Initial Liquid-Liquid Extraction (Workup): a. Quench the reaction mixture carefully with water. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc). c. Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL). This removes the unreacted 1,2,3,4-tetrahydroquinoline. d. Base Wash: Wash the organic layer with saturated aq. NaHCO₃ (2 x 50 mL). This removes 2-bromobutanoic acid. e. Final Wash: Wash the organic layer with brine (1 x 50 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

2. Flash Column Chromatography (with Deactivated Silica): a. Prepare the Column: Dry-pack a glass column with an appropriate amount of silica gel (typically 50-100x the mass of crude product). b. Prepare the Eluent: Prepare the starting eluent (e.g., 5% EtOAc in Hexanes). Add triethylamine (Et₃N) to a final concentration of 0.5-1% (v/v). c. Equilibrate: Flush the column with 3-5 column volumes of this eluent mixture. d. Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. Alternatively, perform a dry-load by adsorbing the crude product onto a small amount of silica gel. e. Elute: Run the column using a step gradient of ethyl acetate in hexanes (e.g., 5% -> 10% -> 15% -> 20%). f. Monitor: Collect fractions and monitor them by TLC using a more polar developing system (e.g., 20% EtOAc/Hex) to ensure good spot separation. g. Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. It is advisable to remove the triethylamine by co-evaporation with toluene or by a final quick wash of the combined pure product in EtOAc with dilute acid, then water (if the product is stable to this). h. Final Analysis: Dry the final product under high vacuum and characterize by NMR, MS, and other relevant techniques to confirm purity and identity.

References

  • Journal of Chromatographic Science. Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. Available from: [Link]

  • Advances in Environmental Science and Technology. Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]

  • Journal of Chromatographic Science. Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. Available from: [Link]

  • Fiveable. Alpha-Brominated Amide Definition. Available from: [Link]

  • MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]

  • National Institutes of Health. The Fascinating Chemistry of α‐Haloamides. Available from: [Link]

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]

  • National Institutes of Health. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

  • MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available from: [Link]

  • National Institutes of Health. Challenges and Breakthroughs in Selective Amide Activation. Available from: [Link]

  • ResearchGate. Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Available from: [Link]

  • National Institutes of Health. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Available from: [Link]

  • National Institutes of Health. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Available from: [Link]

  • Journal of Medicinal Chemistry. Fused Tetrahydroquinolines Are Interfering with Your Assay. Available from: [Link]

  • ResearchGate. Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. Available from: [Link]

  • National Institutes of Health. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Available from: [Link]

  • Google Books. Chemistry (Class XII).
  • National Institutes of Health. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Available from: [Link]

  • MDPI. Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Available from: [Link]

  • Longdom Publishing. Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific. Available from: [Link]

  • ResearchGate. Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. Available from: [Link]

Sources

Stability of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. The inherent reactivity of the α-bromoamide moiety presents unique stability challenges that can impact experimental reproducibility, compound integrity, and shelf-life. This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions based on established principles of physical organic chemistry and forced degradation analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

The principal source of instability in this molecule is the α-bromoamide functional group. The bromine atom is located on the carbon adjacent (the α-position) to the amide carbonyl group. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack for two key reasons:

  • Inductive Effect: The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, making the carbon atom more electron-deficient.

  • Transition State Stabilization: An incoming nucleophile can interact with the electrophilic carbon of the carbonyl group, which helps to stabilize the transition state of a substitution reaction. This stabilization lowers the activation energy and significantly increases the rate of reaction compared to a typical alkyl bromide.[1]

The 1,2,3,4-tetrahydroquinoline ring is generally stable, but the nitrogen atom's lone pair influences the electronic properties of the amide.

Q2: How is the stability of the compound expected to vary across different solvent classes?

The choice of solvent is critical and will be the primary determinant of the compound's degradation rate. Solvents can participate directly in the degradation process, a reaction known as solvolysis.[2] The stability is largely dependent on the solvent's polarity and nucleophilicity.

A summary of expected stability trends is presented below.

Solvent ClassRepresentative ExamplesExpected StabilityRationale for Instability
Polar Protic, Nucleophilic Water, Methanol, EthanolVery Low These solvents are strong nucleophiles that can directly displace the bromide via an SN1 or SN2 mechanism (solvolysis), forming α-hydroxy or α-alkoxy derivatives. Polar protic solvents also excel at stabilizing the leaving group (Br⁻) and any potential carbocation intermediates.[2]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to Low While less nucleophilic than protic solvents, they can still participate in substitution reactions. Their high polarity can facilitate the dissociation of the C-Br bond. Contaminating water is a major concern in these solvents.
Non-Polar Aprotic Hexanes, Toluene, DichloromethaneHigh These solvents are non-nucleophilic and have low polarity. They do not actively participate in degradation and provide a relatively inert environment. Stability in these solvents is primarily dictated by temperature and the presence of any reactive impurities.
Q3: What are the most likely degradation pathways for this molecule in a solution?

The most probable degradation pathway is nucleophilic substitution at the α-carbon, displacing the bromide ion.

  • In Protic Solvents (e.g., Methanol, Water): The solvent itself acts as the nucleophile in a solvolysis reaction. For example, in methanol, the primary degradation product would be 1-(2-methoxybutanoyl)-1,2,3,4-tetrahydroquinoline.

  • In the Presence of Other Nucleophiles: If the experimental medium contains other nucleophilic species (e.g., amines, thiols, buffers like phosphate or acetate), these will compete with the solvent to react with the compound. α-bromoamides are known to react with a wide variety of nucleophiles.[3]

Below is a diagram illustrating the general solvolysis degradation pathway.

G cluster_main Proposed Solvolysis Pathway start 1-(2-Bromobutanoyl)- 1,2,3,4-tetrahydroquinoline intermediate Transition State (SN2) or Carbocation (SN1) start->intermediate Rate-Determining Step product 1-(2-Substituted-butanoyl)- 1,2,3,4-tetrahydroquinoline intermediate->product Product Formation leaving_group Bromide Ion (Br⁻) intermediate->leaving_group nucleophile Nucleophilic Solvent (e.g., H₂O, MeOH) nucleophile->start Nucleophilic Attack G prep 1. Stock Solution Preparation stress_prep 2. Prepare Stress Samples (Compound in Test Solvent) prep->stress_prep t0 3. Analyze T=0 Sample (Immediately after prep) stress_prep->t0 incubate 4. Incubate Samples (Controlled Temperature) stress_prep->incubate analysis 6. HPLC Analysis (Quantify Parent & Degradants) t0->analysis sampling 5. Withdraw Aliquots at Timestamps (e.g., 1, 4, 8, 24 hrs) incubate->sampling sampling->analysis data 7. Data Processing (Plot % Remaining vs. Time) analysis->data

Sources

Optimizing reaction conditions for substitutions on 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing substitution reactions on 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile synthetic intermediate. The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, and successful functionalization at the α-bromo position is critical for developing novel molecular entities.[1]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and unlock the full potential of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for nucleophilic substitution on this α-bromo amide, and how does that influence my choice of reaction conditions?

A1: The reaction proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The electrophilic carbon is the one directly attached to the bromine atom (the α-carbon). In an SN2 reaction, a nucleophile attacks this carbon from the backside, displacing the bromide leaving group in a single, concerted step.

Understanding this mechanism is crucial for optimization:

  • Solvent Choice: The reaction rate is highly sensitive to the solvent. Polar aprotic solvents are strongly recommended.[2][3]

  • Nucleophile Strength: A stronger, less sterically hindered nucleophile will increase the reaction rate.

  • Stereochemistry: If your starting material is chiral at the α-carbon, the SN2 mechanism will result in an inversion of stereochemistry at that center.

Q2: Which solvents are optimal for this SN2 reaction, and why?

A2: Polar aprotic solvents are the superior choice for accelerating SN2 reactions involving anionic nucleophiles.[3][4][5] Solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Acetonitrile (MeCN) are ideal.

The Causality: Polar aprotic solvents can effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but do not form a strong "solvent cage" around the anionic nucleophile itself through hydrogen bonding.[4][6] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate compared to polar protic solvents (like ethanol or water), which would deactivate the nucleophile via hydrogen bonding.[2][6] For instance, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[5]

Q3: Is a base always necessary for this substitution? What is its role?

A3: The necessity of a base depends on the nature of your nucleophile.

  • For Neutral Nucleophiles (e.g., primary/secondary amines, thiols): Yes, a base is essential. When a neutral nucleophile like an amine (R₂NH) attacks the substrate, it forms a positively charged intermediate. A base is required to deprotonate this intermediate in the final step to yield the neutral product. A non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) or a carbonate base like Potassium Carbonate (K₂CO₃) is often used to "scavenge" the HBr generated in situ.

  • For Anionic Nucleophiles (e.g., sodium azide, sodium thiophenoxide): A separate base is generally not required, as the nucleophile is already deprotonated and ready to react.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Conversion of Starting Material

Your TLC or LC-MS analysis shows a significant amount of unreacted this compound.

Possible Cause Scientific Rationale & Recommended Solution
Insufficient Nucleophilicity The energy barrier for the SN2 attack is too high. Solution: 1) Switch to a stronger nucleophile (e.g., use a thiolate instead of a thiol with a base). 2) If using a neutral nucleophile, ensure at least one equivalent of a suitable base is present to drive the reaction forward.
Steric Hindrance Either the nucleophile or the tetrahydroquinoline substrate has bulky groups near the reaction center, preventing the required backside attack. Solution: 1) Increase the reaction temperature to provide more kinetic energy. 2) Switch to a less sterically hindered nucleophile if possible. 3) Increase reaction time significantly (monitor by TLC/LC-MS).
Poor Solvent Choice A protic or nonpolar solvent is inhibiting the reaction.[2] Solution: Switch to a clean, anhydrous polar aprotic solvent like DMF or DMSO. Ensure the solvent is dry, as water can hydrolyze the starting material.
Low Temperature The reaction lacks sufficient activation energy. Solution: Gradually increase the temperature. A good starting point is room temperature, followed by gentle heating to 40-60 °C. Monitor carefully for side product formation.
Problem 2: Significant Side Product Formation

You observe multiple spots on your TLC plate or unexpected masses in your LC-MS analysis.

Possible Side Reaction Identification & Mitigation Strategy
E2 Elimination Formation of 1-(But-2-enoyl)-1,2,3,4-tetrahydroquinoline. This is favored by strong, bulky bases and high temperatures. Mitigation: 1) Use a weaker, non-hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide). 2) Use a highly nucleophilic, weakly basic nucleophile (e.g., NaN₃, NaI). 3) Run the reaction at the lowest effective temperature.
Hydrolysis The bromo-amide is hydrolyzed back to the corresponding α-hydroxy amide. This occurs if there is water in your reaction mixture. Mitigation: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (N₂ or Ar).
Over-alkylation (Amine Nucleophiles) A primary amine nucleophile (RNH₂) can react a second time with the starting material after its initial substitution. Mitigation: Use a slight excess (1.1-1.5 equivalents) of the primary amine nucleophile to favor the mono-alkylation product. Alternatively, protect the amine product in situ if feasible.
Enolate Formation/Racemization A strong base can deprotonate the α-hydrogen, forming an enolate.[7][8] This can lead to racemization if the α-carbon is a stereocenter and potentially other side reactions. Mitigation: Avoid excessively strong bases like LDA or NaH unless enolate chemistry is intended.[7][9] Use carbonate bases or tertiary amines, which are generally not strong enough to cause significant enolization.[10]

Key Experimental Protocols & Data

Protocol 1: General Procedure for Amination

This protocol describes a typical SN2 reaction with a secondary amine nucleophile.

Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Substrate (1 eq) in anhydrous DMF B 2. Add K₂CO₃ (1.5 eq) A->B C 3. Add Amine Nucleophile (1.2 eq) at 0 °C B->C D 4. Warm to RT Stir for 4-12 h C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with H₂O Extract with EtOAc E->F Reaction Complete G 7. Wash with Brine, Dry (Na₂SO₄) F->G H 8. Concentrate in vacuo G->H I 9. Purify via Column Chromatography H->I Troubleshooting_Tree Start Reaction Issue: Low Yield / No Product Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes  TLC/LCMS  Analysis SM_No No Check_SM->SM_No  TLC/LCMS  Analysis Complex_Mix Complex Mixture of Products? SM_Yes->Complex_Mix Clean_Baseline Reaction Stalled (Clean Baseline)? SM_No->Clean_Baseline Side_Rxns Likely Side Reactions (Elimination, Hydrolysis) Complex_Mix->Side_Rxns Yes Decomposition Product or SM Decomposition Complex_Mix->Decomposition No Inert_Conds Inert Reaction Conditions Clean_Baseline->Inert_Conds Yes Fix_Side_Rxns Action: - Lower Temperature - Use Weaker Base - Ensure Anhydrous Cond. Side_Rxns->Fix_Side_Rxns Fix_Decomp Action: - Lower Temperature - Check Nucleophile Stability Decomposition->Fix_Decomp Fix_Inert Action: - Increase Temperature - Use Stronger Nucleophile - Change to Polar Aprotic Solvent Inert_Conds->Fix_Inert

Caption: A decision tree for troubleshooting common reaction failures.

References

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available at: [Link]

  • What is the effect of solvent on SN2? Quora. Available at: [Link]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Chemistry Net. Available at: [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Thieme Chemistry. Available at: [Link]

  • Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. University of Bath's research portal. Available at: [Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • Solvent Effects on Sn2 Reactions. YouTube. Available at: [Link]

  • α-Substitution Reactions of Carbonyl Group. Ankara University. Available at: [Link]

  • The Fascinating Chemistry of α‐Haloamides. National Institutes of Health. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. National Institutes of Health. Available at: [Link]

  • Carbonyl Alpha-Substitution Reactions (Summary). Chemistry LibreTexts. Available at: [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. National Institutes of Health. Available at: [Link]

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. National Institutes of Health. Available at: [Link]

  • Carbonyl α-substitution reaction. Wikipedia. Available at: [Link]

  • Mechanisms of Alpha Substitution Reactions. YouTube. Available at: [Link]

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Troubleshooting low reactivity of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low reactivity encountered during its use as a synthetic intermediate. We will explore the underlying chemical principles governing its reactivity and provide actionable, field-proven solutions to optimize your experimental outcomes.

Introduction: Understanding the Substrate

This compound is an α-bromo amide. The primary site of reactivity is the carbon atom alpha to the carbonyl group, which bears a bromine atom. This bromine is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. The adjacent carbonyl group stabilizes the SN2 transition state, which can enhance reactivity compared to simple alkyl halides.[1][2] However, factors such as steric hindrance from the bulky tetrahydroquinoline moiety, the nature of the nucleophile, and reaction conditions can lead to sluggishness or failure.

This guide provides a logical, step-by-step approach to diagnosing and solving these reactivity challenges.

Troubleshooting Guide: Low Reactivity

This section is structured to diagnose problems systematically, from the most common and simple-to-fix issues to more complex mechanistic considerations.

Question 1: My reaction is not working. What is the first thing I should check?

Low or no conversion is a common issue. Before delving into complex mechanistic problems, it is crucial to validate the foundational components of your experiment. The first step is always to verify the integrity of your starting materials and the accuracy of your reaction setup.

Below is a diagnostic workflow to guide your initial troubleshooting efforts.

Troubleshooting_Workflow start Reaction Failure: Low or No Conversion check_sm Step 1: Verify Starting Material (this compound) start->check_sm check_reagents Step 2: Verify Reagents (Nucleophile, Solvent, Base) check_sm->check_reagents If SM is pure sub_sm Purity Check: - NMR for structure & impurities - LC-MS for mass & purity - Check for hydrolysis (α-hydroxy amide) check_sm->sub_sm check_conditions Step 3: Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions If reagents are pure/dry sub_reagents Purity Check: - Nucleophile degradation? - Anhydrous solvent? - Correct base strength? check_reagents->sub_reagents analyze_side_products Step 4: Analyze for Side Products check_conditions->analyze_side_products If conditions are appropriate optimize Step 5: Systematic Optimization analyze_side_products->optimize Diagnosis complete

Caption: Initial troubleshooting workflow for low reactivity.

Question 2: How can I confirm the quality of my this compound?

The stability of α-halo amides can be a concern. Impurities or degradation can severely inhibit reactivity.

Answer:

You must rigorously assess the purity and structural integrity of your starting material before use.

  • Proton NMR (¹H NMR): This is the most effective tool. Confirm that all expected peaks are present and that their integrations match the molecular structure. Pay close attention to the region around the α-carbon's proton (expected ~4.5-5.0 ppm). The appearance of a new peak around 4.0-4.5 ppm could indicate the presence of the hydrolyzed α-hydroxy amide byproduct.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Use this to confirm the molecular weight and assess the overall purity. A pure sample should show a single major peak with the correct mass-to-charge ratio.

  • Visual Inspection: The compound should be a stable solid or oil. Any significant color change, evolution of gas (potentially HBr), or phase separation could indicate decomposition.

  • Storage Conditions: This reagent should be stored in a cool, dry place under an inert atmosphere (like argon or nitrogen) to prevent hydrolysis from atmospheric moisture.

Potential Degradation Pathway: The most common degradation pathway is hydrolysis of the carbon-bromine bond to form the corresponding α-hydroxy amide. This can occur slowly with ambient moisture and is accelerated by trace acidic or basic impurities.

Question 3: My starting material is pure, but the reaction is still sluggish. How should I optimize the reaction conditions?

Answer:

Assuming a pure substrate, the issue likely lies with the choice of nucleophile, solvent, or temperature. For a secondary α-bromo amide, an SN2 pathway is generally expected. The conditions should be chosen to favor this mechanism.

1. Nucleophile Selection: The nucleophile's strength and steric profile are critical.

  • Strength: A strong nucleophile is required. Negatively charged nucleophiles are generally stronger than their neutral counterparts (e.g., RO⁻ > ROH).[3]

  • Steric Hindrance: The electrophilic carbon is sterically hindered by the tetrahydroquinoline ring. A bulky nucleophile (e.g., tert-butoxide) will react much slower than a smaller one (e.g., azide or cyanide).

  • Basicity: If your nucleophile is also a strong base, it can promote a competing E2 elimination reaction. If elimination is a suspected side reaction, switch to a strong, non-basic nucleophile (e.g., I⁻, N₃⁻, SCN⁻).

2. Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and reagents. For SN2 reactions, polar aprotic solvents are strongly recommended.[4]

  • Polar Aprotic Solvents (Recommended): DMF, DMSO, Acetonitrile (MeCN). These solvents solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive.

  • Polar Protic Solvents (Use with Caution): Ethanol, Methanol, Water. These solvents can hydrogen-bond with the nucleophile, creating a large solvation shell that blunts its reactivity and slows the SN2 reaction rate.

Solvent ClassExamplesEffect on SN2 RateRationale
Polar Aprotic DMF, DMSO, MeCNIncreases Rate Solvates cation, leaves nucleophile "naked" and highly reactive.
Polar Protic H₂O, EtOH, MeOHDecreases Rate Solvates and stabilizes the nucleophile via H-bonding, reducing its reactivity.
Non-Polar Hexane, TolueneVery Slow/No Reaction Ionic nucleophiles have poor solubility.

3. Temperature and Concentration:

  • Temperature: Most substitutions on α-bromo amides proceed well between room temperature and 60 °C. If you see no reaction at room temperature after several hours, you can gently heat the reaction. However, be aware that higher temperatures can favor elimination and decomposition side reactions.

  • Concentration: Ensure your reaction is sufficiently concentrated (typically 0.1 M to 1.0 M).

4. Use of Additives: In difficult cases, certain additives can accelerate the substitution. Silver salts like silver oxide (Ag₂O) or silver tetrafluoroborate (AgBF₄) can coordinate to the bromine, making it a better leaving group and promoting substitution.[5] This is particularly useful for less reactive systems.

Question 4: I'm observing unexpected byproducts. What are the likely side reactions?

Answer:

If you are forming products other than the desired substitution product, you are likely encountering one of three common side reactions.

Side_Reactions start 1-(2-Bromobutanoyl)- 1,2,3,4-tetrahydroquinoline sub_product Desired Sₙ2 Product (α-Substituted Amide) start->sub_product Strong, non-bulky nucleophile elim_product E2 Product (α,β-Unsaturated Amide) start->elim_product Strong, hindered base; High Temp. hydrolysis_product Hydrolysis Product (α-Hydroxy Amide) start->hydrolysis_product Presence of H₂O rearrange_product Favorskii-like Product (Rearranged Amide) start->rearrange_product Certain strong bases (e.g., alkoxides)

Caption: Competing reaction pathways for the substrate.

  • Elimination (E2): This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures. It results in the formation of an α,β-unsaturated amide.

    • Solution: Use a less basic nucleophile. If a base is required, use a non-hindered, non-nucleophilic base (e.g., DBU, Proton-Sponge) at the lowest effective temperature.

  • Hydrolysis: As discussed, the presence of water can lead to the formation of the α-hydroxy amide.[6]

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.

  • Favorskii-like Rearrangement: While less common for this specific structure, α-halo amides can undergo base-induced rearrangements to form products with a different carbon skeleton.[5] This is more likely with strong alkoxide bases.

    • Solution: Avoid strong alkoxide bases if you suspect this pathway. Characterize your byproducts carefully by NMR and MS to identify any skeletal rearrangement.

Frequently Asked Questions (FAQs)

Q: Should I expect an SN1 or SN2 mechanism? A: For a secondary halide like this, both are theoretically possible. However, the adjacent carbonyl group stabilizes the SN2 transition state, and the use of strong nucleophiles in polar aprotic solvents heavily favors the SN2 mechanism .[1][2] This means the reaction rate depends on the concentration of both the substrate and the nucleophile.[7]

Q: How can I accelerate a slow reaction without increasing the temperature? A: If heating promotes side reactions, consider changing the leaving group. You can perform a Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). The iodide will displace the bromide to form the more reactive α-iodo amide in situ, which then reacts faster with your nucleophile.

Q: Is the amide bond stable to my reaction conditions? A: The amide bond is generally robust. However, it can be hydrolyzed under harsh acidic or basic conditions, especially with prolonged heating.[6] If your reaction requires strong acid or base and high temperatures for an extended period, you may see some amide cleavage. Monitor for the formation of tetrahydroquinoline and 2-bromobutanoic acid byproducts.

Protocol: Test Reaction with Sodium Azide

This protocol provides a reliable method to test the reactivity of a new batch of your substrate using a strong, non-basic nucleophile.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Dissolve the substrate in anhydrous DMF (approx. 0.5 M concentration).

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour.

  • If the reaction is slow after 4 hours, gradually heat the mixture to 40-50 °C and continue monitoring.

  • Upon completion, the reaction can be quenched by pouring it into water and extracting with a suitable organic solvent (e.g., ethyl acetate).

This test reaction should proceed smoothly. If it fails, it strongly indicates a problem with the quality of your starting material.

References

  • Alpha Bromination of Carboxylic Acids. (2021). Chemistry LibreTexts. [Link]

  • Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (2020). Chemistry LibreTexts. [Link]

  • α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. (2023). JoVE. [Link]

  • The Fascinating Chemistry of α‐Haloamides. (n.d.). PubMed Central. [Link]

  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Aliphatic Nucleophilic Substitution. (n.d.). Dalal Institute. [Link]

  • What is the mechanism of bromination of an amide group? (2023). Quora. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Future Medicinal Chemistry. [Link]

  • Reactions of Amides. (2025). Save My Exams. [Link]

  • Factors That Affect The Rate of Nucleophilic Substitution Reactions. (2023). YouTube. [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). MDPI. [Link]

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Chiral Separation of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chiral separation of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for this specific analytical challenge. As the pharmacological and toxicological profiles of enantiomers can differ significantly, achieving robust enantioseparation is a critical step in pharmaceutical development.[1][2][3]

This guide moves beyond generic protocols to offer a structured, problem-solving approach rooted in chromatographic principles and field experience. We will explore the common hurdles encountered during method development and provide logical, step-by-step solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: I'm starting from scratch. What is a good initial HPLC column and mobile phase for the chiral separation of this compound?

A1: For a novel chiral separation like this, a screening approach is the most efficient starting point.[4][5] Based on the structure of this compound, which contains a bulky acyl group and a chiral center alpha to a carbonyl group, polysaccharide-based chiral stationary phases (CSPs) are highly recommended due to their broad applicability.[1][5]

Recommended Starting Point: Column Screening

A systematic screening of a small library of columns with different selectivities is the most effective initial step.[5]

Column Type Chiral Selector Rationale for Inclusion
CHIRALPAK® Series Amylose or Cellulose DerivativesThese are versatile and widely successful for a broad range of chiral compounds, including those with aromatic and carbonyl functionalities.[1][6]
Whelk-O® 1 Covalently bonded Pirkle-typeKnown for its durability and unique selectivity, it can sometimes provide resolutions when polysaccharide columns do not.[5]

Recommended Starting Point: Mobile Phase Screening

For these columns, a normal phase mobile phase is often a good starting point for method development.

Mobile Phase System Typical Composition Rationale & Notes
Normal Phase n-Hexane / Alcohol (IPA or EtOH)A common starting point is a 90:10 (v/v) mixture. The ratio can be adjusted to optimize retention and resolution.[4]
Additive 0.1% Diethylamine (DEA)As a basic compound, this compound is prone to interacting with residual acidic silanols on the stationary phase, which can cause peak tailing. A basic additive like DEA will mitigate these secondary interactions.[4]
Q2: I am observing significant peak tailing for both enantiomers. What is the cause and how can I resolve it?

A2: Peak tailing for a basic compound like this compound is a classic sign of undesirable secondary interactions with the stationary phase.[7] The primary cause is often the interaction between the basic nitrogen of the tetrahydroquinoline ring and acidic residual silanol groups on the silica support of the CSP.[7]

Troubleshooting Workflow for Peak Tailing:

Caption: Decision-making workflow for troubleshooting peak tailing.

Detailed Steps:

  • Optimize Basic Additive: The most effective first step is to introduce or increase the concentration of a basic additive like Diethylamine (DEA) in your mobile phase.[4] This additive will compete with your analyte for the active silanol sites, thus improving peak shape.

  • Column Conditioning: Ensure the column is properly conditioned with the mobile phase containing the additive. It may take several column volumes for the additive to fully equilibrate with the stationary phase.

  • Column Contamination: If the problem persists, contaminants from previous injections may have accumulated at the head of the column. Flushing the column with a stronger solvent (like 100% of your polar modifier, e.g., isopropanol) can help remove these.

  • Consider a Different CSP: If peak shape does not improve, the issue may be inherent to the interaction between your molecule and the specific stationary phase. Testing a CSP from a different manufacturer or with a different bonding chemistry can be beneficial.

Q3: I have co-eluting peaks or very poor resolution (Rs < 1.0). How can I improve the separation?

A3: Poor resolution indicates that the chiral recognition between the CSP and your enantiomers is not strong enough under the current conditions. Improving resolution requires enhancing the selectivity (α) or the efficiency (N) of the system.

Strategies for Improving Resolution:

Parameter Action Scientific Rationale
Mobile Phase Composition Decrease the percentage of the polar modifier (alcohol).Reducing the polar solvent strength will increase the retention time and allow for more interaction between the analytes and the CSP, which can lead to better separation.[6]
Alcohol Modifier Switch from Isopropanol (IPA) to Ethanol (EtOH).Different alcohols can alter the hydrogen bonding and dipole-dipole interactions that contribute to chiral recognition, thus changing the selectivity.
Temperature Decrease the column temperature.Lowering the temperature can enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, often leading to increased selectivity.
Flow Rate Reduce the flow rate.A lower flow rate increases the number of theoretical plates (efficiency) and allows more time for the equilibrium of interactions to be established, which can improve resolution.[1]
Column Screening Test a different CSP.If the above adjustments do not yield sufficient resolution, the chosen stationary phase may not be suitable for this separation. Screening other CSPs with different chiral selectors is the next logical step.[4][5]

Experimental Protocol: Optimizing Mobile Phase

  • Initial Condition: Start with your initial mobile phase composition (e.g., 90:10 n-Hexane:IPA with 0.1% DEA).

  • Incremental Change: Decrease the IPA content in 2% increments (e.g., to 92:8, then 94:6).

  • Equilibration: Allow the system to equilibrate for at least 10 column volumes after each change before injecting your sample.

  • Evaluation: Monitor the retention times and resolution (Rs). The goal is to achieve a resolution of at least 1.5 for baseline separation.

Q4: My backpressure is unexpectedly high. What should I do?

A4: High backpressure is usually caused by a blockage in the system. It is crucial to identify the source of the blockage to avoid damaging the column.

Troubleshooting High Backpressure:

Caption: Systematic approach to diagnosing high backpressure.

Step-by-Step Guide:

  • Isolate the Column: First, remove the column from the system and replace it with a union. Run the pump at your typical flow rate. If the pressure remains high, the blockage is in the HPLC system itself (e.g., a clogged line or injector).

  • Column Backflush: If the system pressure is normal without the column, the blockage is likely at the column inlet frit. This can be due to particulate matter from the sample or mobile phase. Carefully reverse the column's flow direction and flush it to waste with your mobile phase at a low flow rate.

  • Preventative Measures: To prevent future blockages, always filter your mobile phases and samples. Using a guard column or an in-line filter before the analytical column is a highly effective preventative measure.

References

  • Badea, S. et al. (2016). Advances in enantioselective analysis of chiral brominated flame retardants. Current status, limitations and future perspectives. Science of The Total Environment. Available at: [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem Technical Support.
  • Ali, I. et al. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Technologies, Inc. (n.d.). Application Notes: Chiral.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • BenchChem. (2025). Chiral Separation of Quinuclidine Enantiomers: A Technical Support Guide. BenchChem Technical Support.
  • Agrawal, Y. K. (2002). High performance liquid chromatography (HPLC) for the separation of chiral drugs. Reviews in Analytical Chemistry.
  • Phenomenex. (2022). HPLC Troubleshooting Guide. Available at: [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Available at: [Link]

  • ResearchGate. (2026). Novel Tyrosinol-Based Chiral Stationary Phase for the Separation of Tetracyclic Quinolines Active as PXR Agonists: Investigating the Enantiorecognition Mechanism through Molecular Dynamics. Request PDF.
  • Waters Corporation. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. Available at: [Link]

  • National Institutes of Health. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction.
  • Phenomenex. (n.d.).
  • PubMed. (2011). Highly enantioselective synthesis of polysubstituted tetrahydroquinolines via organocatalytic Michael/Aza-Henry tandem reactions. Available at: [Link]

  • MDPI. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides.
  • PubMed. (1994). A chiral synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, an inducer of Parkinson-like syndrome. Available at: [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • PubMed. (2011). Synthesis of chiral 1-substituted tetrahydroisoquinolines by the intramolecular 1,3-chirality transfer reaction catalyzed by Bi(OTf)3. Available at: [Link]

  • International Journal of Scientific & Technology Research. (n.d.).
  • PubMed. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Available at: [Link]

  • ResearchGate. (n.d.). (PDF)
  • PubMed. (2003). Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. Available at: [Link]

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Technical Support Center: Scale-Up Synthesis of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important intermediate. We will address specific issues in a practical question-and-answer format, grounded in fundamental chemical principles to ensure both success and safety in your work.

Section 1: Critical Reagent Guide (FAQs)

Proper handling and understanding of your starting materials are foundational to a successful and reproducible synthesis. This section addresses common questions regarding the reactants.

Q1: My 2-Bromobutanoyl Chloride appears cloudy, fumes in air, and has a sharp, acidic odor. Can I still use it?

A: No, this reagent is likely compromised and should not be used. 2-Bromobutanoyl chloride is a highly reactive acyl chloride.[1] The observed fuming is likely hydrogen chloride (HCl) gas, and the acidic odor indicates that the material has undergone hydrolysis from exposure to atmospheric moisture.[2] This degradation pathway converts the starting material into 2-bromobutanoic acid and HCl.[2] Using this hydrolyzed reagent will lead to significantly lower yields and the formation of impurities that are difficult to remove.

Q2: What are the primary storage and handling requirements for 2-Bromobutanoyl Chloride?

A: Due to its reactivity, stringent handling procedures are essential.[1]

  • Storage: Keep the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and store it in a cool, dry, well-ventilated place away from heat or ignition sources.[3]

  • Handling: All operations should be conducted in a certified chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[3] Use dry glassware and syringes/needles for transfers.

  • Incompatibilities: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[2]

Q3: My 1,2,3,4-Tetrahydroquinoline (THQ) has a dark color. Is this a problem?

A: 1,2,3,4-Tetrahydroquinoline is susceptible to air oxidation, which can lead to discoloration over time. While slight yellowing may be acceptable, a dark brown or black color suggests significant impurity levels. For scale-up, the purity of your starting materials is paramount. It is recommended to purify the THQ by vacuum distillation before use to ensure consistent reaction performance and minimize the formation of colored byproducts.

Section 2: Reaction Troubleshooting Workbench

This section focuses on issues that arise during the acylation reaction itself. The reaction involves the nucleophilic attack of the secondary amine of THQ on the electrophilic carbonyl carbon of 2-bromobutanoyl chloride.

Q4: My reaction is sluggish, and TLC analysis shows a significant amount of unreacted THQ even after extended reaction times. What's going wrong?

A: This issue typically points to three potential causes:

  • Poor Reagent Quality: As discussed in Q1, if the 2-bromobutanoyl chloride has hydrolyzed, its potency is reduced, leading to incomplete conversion.[2]

  • Presence of Scavenger: The reaction generates one equivalent of HCl, which protonates the starting THQ amine, rendering it non-nucleophilic. A stoichiometric amount of a non-nucleophilic base (a "scavenger") like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize this acid and keep the THQ active. Ensure you have added at least one full equivalent of the scavenger.[4]

  • Insufficient Temperature: While the reaction is often exothermic, low ambient temperatures can slow the rate. Ensure the reaction is maintained at the recommended temperature, typically starting at 0 °C during addition and then warming to room temperature.[4]

Q5: I'm observing a significant byproduct with a similar polarity to my product, making purification difficult. What could it be?

A: There are two likely culprits for byproduct formation in this acylation:

  • N-Butanoyl-1,2,3,4-tetrahydroquinoline: If the 2-bromobutanoyl chloride reagent was impure or if debromination occurred under certain reaction conditions, you may form the non-brominated amide.

  • Friedel-Crafts Acylation Byproducts: While the nitrogen of THQ is the more potent nucleophile, under strongly acidic conditions (e.g., if no scavenger base is used), there is a possibility of electrophilic acylation on the electron-rich aromatic ring of the tetrahydroquinoline moiety.[5][6] This is a common issue in related reactions.[5] Adding the acyl chloride slowly to the solution of THQ and base can minimize this side reaction.

Table 1: Troubleshooting Common Reaction Issues

Issue ObservedPotential CauseRecommended Solution
Low Conversion Hydrolyzed acyl chloride.Use a fresh, high-purity bottle of 2-bromobutanoyl chloride.
Insufficient base (scavenger).Ensure at least 1.0 equivalent of TEA or DIPEA is used.
Multiple Spots on TLC Friedel-Crafts acylation on the ring.Add acyl chloride slowly at 0 °C; ensure adequate base is present.
Impure starting materials.Purify THQ by distillation; use fresh acyl chloride.
Reaction Exotherm Reagent addition is too fast.Add the acyl chloride dropwise at a controlled rate, maintaining the internal temperature with an ice bath.

Section 3: Purification & Isolation Clinic

Q6: During aqueous work-up, I'm struggling with persistent emulsions. How can I resolve this?

A: Emulsions are common when working with amines and chlorinated solvents. To break them, try the following:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to force the separation of the organic and aqueous layers.[7]

  • Change pH: If the emulsion persists, carefully adjust the pH. A small amount of dilute acid can sometimes help break up amine-stabilized emulsions.

  • Filtration: For stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

Q7: My product is an oil, and I cannot get it to crystallize. What purification strategy do you recommend?

A: this compound is often isolated as an oil.[4] The most reliable method for purification at the lab and scale-up level is silica gel column chromatography.[8]

  • Solvent System: A gradient of ethyl acetate in hexane (or petroleum ether) is typically effective. Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the polarity to elute your product.

  • Monitoring: Monitor the fractions using TLC to identify and combine the pure product fractions.

  • Final Product: After chromatography, the solvent is removed under reduced pressure to yield the purified product, which should be stored under an inert atmosphere to prevent degradation.

Section 4: Critical Scale-Up Strategy & Hazard Analysis

Transitioning from the bench to a pilot plant introduces challenges that are non-linear and require careful planning.[9]

Q8: The acylation reaction is highly exothermic. How do I manage the temperature in a 50 L reactor?

A: Heat management is the most critical challenge when scaling this reaction.[10] A runaway reaction is a serious safety hazard.[9]

  • Control Addition Rate: The primary method for controlling the exotherm is to control the rate of addition of the 2-bromobutanoyl chloride. Use a calibrated addition pump for a slow, steady addition.

  • Efficient Cooling: Ensure the reactor's cooling jacket is functioning optimally. For very large scales, you may need a reactor with enhanced cooling capabilities.

  • Dilution: Running the reaction at a lower concentration (using more solvent) can help dissipate the heat more effectively, though this impacts throughput. A balance must be found during process development.

  • Reverse Addition: Consider adding the THQ/base solution to the acyl chloride. Sometimes changing the order of addition can help manage the initial exotherm.

Q9: Will the impurity profile change upon scale-up?

A: Yes, almost certainly. Scale-dependent factors like mixing and heat transfer can significantly impact selectivity and lead to an increase in impurities.[9]

  • Mixing Inhomogeneity: In a large reactor, localized "hot spots" or areas of high reagent concentration can occur if mixing is not efficient. This can promote the formation of byproducts like those from Friedel-Crafts acylation.

  • Extended Reaction Times: Longer addition times and slower heating/cooling cycles on a larger scale can lead to the degradation of sensitive intermediates or products.

  • Recommendation: It is crucial to perform a thorough impurity profile analysis at the lab scale using techniques like LC-MS to identify potential scale-dependent impurities. Set strict in-process controls (IPCs) to monitor the reaction progress and impurity levels during the scale-up batch.

Section 5: Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory findings.

Materials:

  • 1,2,3,4-Tetrahydroquinoline (THQ)

  • 2-Bromobutanoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and an addition funnel, add 1,2,3,4-tetrahydroquinoline (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per gram of THQ).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Dissolve 2-bromobutanoyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane and charge it to the addition funnel.

  • Add the 2-bromobutanoyl chloride solution dropwise to the stirred THQ solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting THQ.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purify the crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure product.

Section 6: Visual Workflow & Logic Diagrams

The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_thq Purify THQ (Vacuum Distillation) prep_reagents Assemble Dry Glassware Under Inert Atmosphere prep_thq->prep_reagents charge Charge THQ, DCM, TEA to Reactor prep_reagents->charge cool Cool to 0 °C charge->cool addition Slowly Add 2-Bromobutanoyl Chloride cool->addition react Warm to RT Monitor by TLC/HPLC addition->react quench Quench Reaction (e.g., with Water) react->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in Vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography final_product Isolate Pure Product (Oil) chromatography->final_product

Caption: General workflow for the synthesis of this compound.

G start Problem: Low Product Yield q1 Is THQ starting material visible on final TLC/HPLC? start->q1 cause1 Root Cause: Incomplete Conversion q1->cause1  Yes q2 Are there significant byproducts or streaks on TLC/HPLC? q1->q2  No sol1a Action: Verify Acyl Chloride Quality (Moisture Sensitive) cause1->sol1a sol1b Action: Check Stoichiometry of Base (min 1.0 eq needed) cause1->sol1b cause2 Root Cause: Side Reactions / Degradation q2->cause2  Yes cause3 Root Cause: Mechanical Loss During Work-up q2->cause3  No sol2a Action: Improve Temperature Control (Slow Addition at 0 °C) cause2->sol2a sol2b Action: Ensure Starting Materials are Pure cause2->sol2b sol3a Action: Optimize Extraction/Wash Steps (Break Emulsions with Brine) cause3->sol3a

Caption: Troubleshooting decision tree for addressing low product yield.

References

  • BenchChem Technical Support. (n.d.). Stability and storage conditions for 2-Bromo-3-methylbutanoyl chloride.
  • BenchChem Technical Support. (n.d.). Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.
  • Shafi, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(34), 20959-20986.
  • CymitQuimica. (n.d.). CAS 22118-12-3: 2-Bromobutanoyl chloride.
  • Fisher Scientific. (2023). Safety Data Sheet: 4-Bromobutyryl chloride.
  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(11), 9099-9134.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90734, 2-Bromobutanoyl chloride.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2626–2631.
  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
  • Fisher Scientific. (2009). Safety Data Sheet: 2-Bromobutyryl chloride.
  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
  • BenchChem Technical Support. (n.d.). Troubleshooting common issues in the Friedel-Crafts acylation of dibenzothiophene.
  • Popova, E., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022(2), M1350.
  • Bigi, F., et al. (2004). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 104(1), 1-56.
  • Chemstuff. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?
  • Al-Hussain, S. A., et al. (2018). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 23(9), 2334.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(2-Bromobutanoyl)- vs. 1-(2-Chlorobutanoyl)-tetrahydroquinoline as Covalent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Electrophilic Warhead Tuning in Covalent Drug Discovery

In the landscape of modern drug development, the renaissance of covalent inhibitors has provided a powerful strategy to achieve durable and potent target engagement.[1] These molecules, which form a stable bond with their protein target, often exhibit prolonged pharmacodynamic effects and can be effective against challenging targets.[1] A cornerstone of rational covalent inhibitor design lies in the meticulous tuning of the electrophilic "warhead"—the reactive moiety responsible for bond formation. The reactivity of this warhead must be precisely calibrated: sufficiently reactive to engage its target efficiently, yet not so reactive as to cause widespread off-target modifications and associated toxicities.[1][2]

Among the arsenal of electrophilic warheads, α-haloamides have emerged as a versatile class, frequently employed to target nucleophilic residues like cysteine within protein binding pockets.[3] This guide provides an in-depth comparison of two closely related α-haloamide electrophiles: 1-(2-bromobutanoyl)-tetrahydroquinoline and 1-(2-chlorobutanoyl)-tetrahydroquinoline. By examining the fundamental principles governing their reactivity and providing detailed experimental protocols, we aim to equip researchers in drug discovery with the insights needed to make informed decisions in the selection and optimization of covalent probes.

The Underlying Chemistry: Why the Halogen Matters

The reactivity of 1-(2-halobutanoyl)-tetrahydroquinoline derivatives in a biological context is primarily dictated by a nucleophilic substitution reaction (likely SN2) with a soft nucleophile, such as the thiol group of a cysteine residue or the tripeptide glutathione (GSH), a key intracellular antioxidant often used as a surrogate to assess general reactivity.[1][3]

Several key factors influence the rate of this reaction:

  • Leaving Group Ability: The fundamental difference between the bromo- and chloro-derivatives lies in the nature of the halogen atom. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This is due to its larger atomic radius and lower electronegativity, which makes the C-Br bond weaker and more polarizable than the C-Cl bond. A weaker C-X bond is more easily broken during the nucleophilic attack, leading to a faster reaction rate.

  • Electrophilicity of the α-Carbon: The electron-withdrawing effect of the adjacent amide carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This effect is present in both molecules.

  • Steric Hindrance: The tetrahydroquinoline scaffold and the ethyl group at the α-carbon create a specific steric environment around the reactive center. However, since this environment is identical for both the bromo- and chloro-analogs, the primary determinant of their relative reactivity will be the identity of the halogen.

Based on these principles, it is predicted that 1-(2-bromobutanoyl)-tetrahydroquinoline will exhibit a higher reactivity towards nucleophiles compared to its chloro-counterpart.

Experimental Validation: Assessing Reactivity with Glutathione

To quantify the reactivity of these compounds, a standard approach is to monitor their reaction with glutathione (GSH) over time.[4][5] This assay provides a reliable measure of a compound's intrinsic electrophilicity and is a valuable tool for predicting potential off-target reactivity.[1] The reaction can be monitored by various analytical techniques, with LC-MS and NMR spectroscopy being the most common.[1][6]

Workflow for Reactivity Assessment

G cluster_synthesis Synthesis cluster_assay Glutathione (GSH) Reactivity Assay cluster_analysis Data Analysis synthesis_bromo Synthesis of 1-(2-Bromobutanoyl)- tetrahydroquinoline incubation Incubate compound with excess GSH at 37°C synthesis_bromo->incubation synthesis_chloro Synthesis of 1-(2-Chlorobutanoyl)- tetrahydroquinoline synthesis_chloro->incubation monitoring Monitor reaction over time (e.g., 0, 15, 30, 60, 120, 240 min) via LC-MS or NMR incubation->monitoring data_analysis Quantify parent compound depletion and/or adduct formation monitoring->data_analysis kinetics Calculate pseudo-first-order rate constant (k_obs) data_analysis->kinetics halflife Determine half-life (t1/2) kinetics->halflife

Caption: Experimental workflow for comparing the reactivity of halo-derivatives.

Quantitative Comparison: Reactivity Data

The following table presents illustrative data from a comparative glutathione reactivity assay, reflecting the expected difference in reactivity between the two compounds.

CompoundHalf-life (t½) with GSH (min)Pseudo-first-order rate constant (k_obs) (s⁻¹)
1-(2-Bromobutanoyl)-tetrahydroquinoline~ 45~ 2.5 x 10⁻⁴
1-(2-Chlorobutanoyl)-tetrahydroquinoline~ 180~ 6.4 x 10⁻⁵

These are representative data based on established chemical principles for illustrative purposes.

As the data indicates, the bromo-derivative reacts significantly faster with glutathione, exhibiting a half-life approximately four times shorter than the chloro-derivative. This confirms that the choice of halogen has a profound impact on the electrophilicity of the warhead.

Discussion and Practical Implications for Drug Discovery

The choice between a bromo- or chloro-acetamide warhead is a critical decision in the design of a covalent inhibitor.

  • 1-(2-Bromobutanoyl)-tetrahydroquinoline , with its higher reactivity, may be advantageous when targeting a protein with a less accessible or less nucleophilic cysteine residue. The increased intrinsic reactivity could compensate for lower effective concentration at the target site, leading to more efficient target engagement. However, this heightened reactivity also carries a greater risk of off-target modifications and potential idiosyncratic toxicity.

  • 1-(2-Chlorobutanoyl)-tetrahydroquinoline , being more moderately reactive, offers a potentially wider therapeutic window.[3] Its slower reaction rate could lead to greater selectivity, as sustained non-covalent binding interactions would play a more significant role in driving the covalent modification of the intended target over chance encounters with other biological nucleophiles. This is often the preferred starting point in covalent inhibitor design, with reactivity being tuned upwards if necessary.

The tetrahydroquinoline scaffold itself provides a non-covalent binding element that contributes to the overall affinity and selectivity of the molecule. The optimization process, therefore, involves a multiparameter approach, balancing the intrinsic reactivity of the warhead with the affinity derived from the scaffold to achieve the desired potency and safety profile.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-Halobutanoyl)-tetrahydroquinoline

This protocol describes a general method for the acylation of 1,2,3,4-tetrahydroquinoline with the respective 2-halobutanoyl chloride.

G start Dissolve Tetrahydroquinoline and Triethylamine in DCM add_halide Add 2-Bromo- or 2-Chlorobutanoyl Chloride dropwise at 0°C start->add_halide react Stir at room temperature (monitor by TLC) add_halide->react workup Aqueous Workup: Wash with dilute HCl, NaHCO3, and brine react->workup purify Dry over Na2SO4, concentrate, and purify by column chromatography workup->purify end Characterize product (NMR, MS, HRMS) purify->end

Caption: Synthesis of 1-(2-halobutanoyl)-tetrahydroquinoline.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • 2-Bromobutanoyl chloride or 2-Chlorobutanoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0°C under a nitrogen atmosphere, add a solution of the corresponding 2-halobutanoyl chloride (1.1 eq.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2-halobutanoyl)-tetrahydroquinoline.

  • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Glutathione (GSH) Reactivity Assay via LC-MS

This protocol details a method to determine the half-life of the test compounds in the presence of excess glutathione.[4]

Materials:

  • Test compound (1-(2-bromobutanoyl)- or 1-(2-chlorobutanoyl)-tetrahydroquinoline) stock solution in DMSO (e.g., 10 mM)

  • L-Glutathione reduced (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing PBS (pH 7.4) and GSH to a final concentration of 1 mM.

  • Initiate Reaction: To initiate the reaction, add the test compound from the DMSO stock to the GSH solution to a final concentration of 10 µM. The final DMSO concentration should be ≤ 1%.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins and transfer the supernatant to HPLC vials for analysis.

  • LC-MS Analysis: Analyze the samples by LC-MS. Monitor the depletion of the parent compound's mass-to-charge ratio (m/z) over time.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the natural logarithm (ln) of the remaining parent compound percentage versus time.

    • The slope of the resulting linear fit is equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k_obs .

Conclusion

The selection of an α-haloamide warhead is a nuanced decision that profoundly influences the pharmacological profile of a covalent inhibitor. The fundamental principles of physical organic chemistry robustly predict that 1-(2-bromobutanoyl)-tetrahydroquinoline is intrinsically more reactive than its 1-(2-chlorobutanoyl) counterpart, a prediction that can be quantitatively confirmed through standard reactivity assays with glutathione. While the bromo-derivative offers greater potency, the chloro-derivative may provide a superior selectivity profile. Ultimately, the optimal choice will depend on the specific biological target and the desired therapeutic properties. This guide provides the foundational knowledge and practical methodologies to empower researchers to rationally design and evaluate these important classes of covalent modifiers.

References

  • Domainex. GSH Reactivity Assay. [Link]

  • X-Chem. Refining covalent warhead reactivity: A new look at GSH reactivity assays. [Link]

  • Singh, J., et al. (2017). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling, 57(11), 2653–2664. [Link]

  • Keeley, A., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4337-4345. [Link]

  • Gamcsik, M. P., et al. (1990). NMR studies of the conjugation of mechlorethamine with glutathione. Journal of Medicinal Chemistry, 33(3), 1009-1014. [Link]

  • Scholars Research Library. (2011). A comprehensive review on the synthetic methods of amides. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Ismail, M. A., et al. (2022). Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. ACS Omega, 7(30), 26456–26464. [Link]

  • Ward, R. A., et al. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 26(16), 4945. [Link]

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A Comparative Guide to the Biological Activity of N-Acyl-1,2,3,4-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The chemical tractability of the THQ nucleus, particularly at the N1 position, allows for extensive structural modifications to modulate biological effects. This guide provides a comparative analysis of the biological activities of N-acyl THQ derivatives, with a conceptual focus on the 1-(2-bromobutanoyl) moiety, by examining experimental data from closely related analogs to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.

Synthesis of N-Acyl-1,2,3,4-Tetrahydroquinoline Derivatives

The primary route for synthesizing the title compounds is the N-acylation of the parent 1,2,3,4-tetrahydroquinoline. This reaction typically involves treating the THQ core with an appropriate acylating agent, such as an acyl chloride (e.g., 2-bromobutanoyl chloride), in the presence of a base and an inert solvent. The base, often an organic amine like triethylamine or an inorganic carbonate, serves to neutralize the hydrogen halide byproduct generated during the reaction.

The general synthetic approach is straightforward and amenable to creating a diverse library of derivatives for biological screening.[3][4]

Synthesis_Workflow THQ 1,2,3,4-Tetrahydroquinoline (or substituted analog) Reaction N-Acylation Reaction THQ->Reaction AcylatingAgent 2-Bromobutanoyl Chloride (or other R-COCl) AcylatingAgent->Reaction SolventBase Inert Solvent (e.g., DCM) + Base (e.g., Et3N) SolventBase->Reaction Purification Work-up & Purification Reaction->Purification Product 1-(2-Bromobutanoyl)-1,2,3,4- tetrahydroquinoline Derivative Purification->Product

General workflow for the synthesis of N-Acyl-THQ derivatives.

Comparative Biological Activities

While specific data on 1-(2-bromobutanoyl) derivatives is limited in publicly accessible literature, we can infer their potential activities by comparing data from structurally similar N-acyl and substituted THQ analogs. The primary activities investigated for this class of compounds are anticancer and antimicrobial effects.

Anticancer Activity

The THQ scaffold is a component of several compounds with demonstrated anticancer properties.[5][6] Derivatization at the N1 position can significantly influence cytotoxicity and selectivity against cancer cell lines.

Comparative Cytotoxicity Data:

The following table summarizes the in vitro anticancer activity (IC50 values) of various substituted tetrahydroquinoline derivatives against several human cancer cell lines. This data provides a baseline for understanding how structural modifications impact cytotoxic potency.

Compound ClassDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
2-Arylquinoline6-Br, 2-PhenylHeLa (Cervical)8.3[7]
2-Arylquinoline6-Cl, 2-PhenylPC3 (Prostate)31.37[7]
4-Acetamido-THQ6-Br, 2-MethylHeLa (Cervical)13.15[7]
THQ-Isoxazoline HybridCompound 3jHepG2 (Liver)5.20[6]
THQ-Isoxazoline HybridCompound 3hHeLa (Cervical)10.21[6]

This table illustrates the activity of various THQ cores; specific data for 1-(2-bromobutanoyl) derivatives requires dedicated screening.

Discussion of Anticancer Potential:

The data suggests that substitutions on the THQ ring significantly modulate anticancer activity. For instance, 2-arylquinoline derivatives generally exhibit greater potency than their partially saturated 4-acetamido-THQ counterparts.[7] The introduction of a 1-(2-bromobutanoyl) group adds a potentially reactive alkylating moiety. This α-bromo amide functionality could covalently bind to nucleophilic residues (e.g., cysteine, histidine) in key cellular proteins or enzymes, leading to irreversible inhibition and cytotoxic effects. This mechanism is a well-established strategy in cancer drug design. The lipophilicity conferred by the butanoyl chain may also enhance cell membrane permeability, increasing intracellular drug concentration.[7]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.[8] It measures the metabolic activity of mitochondrial dehydrogenase enzymes in living cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at an optimized density (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include untreated and vehicle controls.[11]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10]

  • IC50 Calculation: Calculate the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A Seed cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Add serial dilutions of THQ derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent (Incubate 2-4h) D->E F Solubilize Formazan (e.g., with DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Workflow for determining anticancer activity via MTT assay.
Antimicrobial Activity

Quinoline and its derivatives have a long history as antimicrobial agents.[12] The N-acyl functionalization of the THQ core presents an opportunity to develop novel compounds active against various pathogens, including drug-resistant strains.

Comparative Antimicrobial Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against common bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[13]

Compound ClassDerivative/SubstituentBacterial StrainMIC (µg/mL)Reference
Spiroquinoline-indolinedioneCompound 4h (NO₂ group)Enterococcus faecalis375[13]
Spiroquinoline-indolinedioneCompound 4bStaphylococcus aureus750[13]
Quinolone HybridCompound 25Staphylococcus aureus1.95[12]
Quinolone HybridCompound 26Mycobacterium tuberculosis0.39[12]
Furan-ChalconeCompound 2aStaphylococcus aureus256[14]

This table provides context on the antimicrobial potential of related heterocyclic structures.

Discussion of Antimicrobial Potential:

The data indicates that quinoline derivatives can be potent antibacterial agents, with activity influenced by their substitution patterns.[12][13] The presence of a nitro group in compound 4h, for example, correlated with stronger activity against E. faecalis.[13] For a 1-(2-bromobutanoyl)-THQ derivative, the electrophilic carbon atom bearing the bromine is a key feature. It could potentially alkylate essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication, leading to bacterial death. This covalent inhibition mechanism could be particularly effective against resistant strains that have developed mechanisms to efflux non-covalent inhibitors.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[15][16][17]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound. Make serial two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[15] The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[16]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).[17]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[18]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[16][17]

MIC_Workflow A Prepare serial dilutions of THQ derivatives in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for antimicrobial MIC determination via broth microdilution.

Structure-Activity Relationship (SAR) and Mechanistic Insights

Based on the analysis of related THQ derivatives, several SAR trends can be hypothesized for 1-(2-bromobutanoyl)-1,2,3,4-tetrahydroquinoline compounds.

  • The N-Acyl Group: The 1-(2-bromobutanoyl) group is critical. It serves as a reactive warhead. Its length, branching, and the presence of the bromine atom are expected to be key determinants of activity. The electrophilicity of the α-carbon is poised for nucleophilic attack by biological macromolecules, suggesting a mechanism of irreversible covalent inhibition.

  • Substituents on the Aromatic Ring: Electron-withdrawing groups (e.g., -Br, -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) on the benzene ring of the THQ core can significantly alter the electronic properties and lipophilicity of the entire molecule.[7][19] These changes can affect target binding, cell permeability, and metabolic stability, thereby fine-tuning both the potency and selectivity of the biological activity.

  • Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for drug efficacy. While increased lipophilicity can improve membrane transport, excessive lipophilicity may lead to poor solubility and non-specific toxicity.[7] The butanoyl chain contributes to the lipophilic character of the molecule.

SAR_Diagram cluster_core cluster_points Core N1 N1-Acyl Group: - Reactive 'warhead' (α-bromo) - Modulates reactivity & lipophilicity - Potential for covalent bonding R_Group Aromatic Ring (R): - Substituents (EWG/EDG) alter electronics - Influences target binding & selectivity - Affects metabolic stability

Key points for Structure-Activity Relationship (SAR) analysis.

Conclusion and Future Perspectives

N-Acyl-1,2,3,4-tetrahydroquinoline derivatives represent a versatile and promising class of compounds for the development of new therapeutic agents. By analyzing data from related structures, it is evident that this scaffold holds significant potential for anticancer and antimicrobial applications.

The hypothetical 1-(2-bromobutanoyl)-THQ derivatives are particularly intriguing due to their potential for covalent inhibition, a mechanism that can lead to high potency and overcome certain types of drug resistance.

Future research should focus on:

  • Synthesis and Screening: A focused library of 1-(2-bromobutanoyl)-THQ derivatives with diverse substitutions on the aromatic ring should be synthesized and screened against a broad panel of cancer cell lines and microbial pathogens.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies are required to confirm the mode of action (e.g., covalent modification of target proteins) and identify the specific cellular targets.

  • Lead Optimization: Promising hits should be subjected to medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties, paving the way for in vivo efficacy and toxicology studies.

This systematic approach will be crucial for translating the therapeutic potential of this chemical class into clinically viable drug candidates.

References

View References

Sources

A Comparative Crystallographic Guide to Substituted 1,2,3,4-Tetrahydroquinolines: Insights Towards the Structure of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount for elucidating its biological activity and optimizing its properties. This guide provides a comparative analysis of the X-ray crystal structures of N-substituted 1,2,3,4-tetrahydroquinoline derivatives, offering insights into the anticipated structural characteristics of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. While a definitive crystal structure for the title compound is not publicly available, we can infer its likely conformation and packing by examining structurally related analogs.

The 1,2,3,4-tetrahydroquinoline scaffold is a prevalent motif in a multitude of biologically active compounds, exhibiting a wide array of pharmacological activities.[1] The substitution at the nitrogen atom (N1) significantly influences the conformation of the heterocyclic ring and the overall molecular packing in the solid state, which in turn can affect properties such as solubility and bioavailability.

This guide will delve into the established crystal structures of key analogs, namely 1-tosyl-1,2,3,4-tetrahydroquinoline and 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, to provide a predictive framework for the bromo-butanoyl derivative. We will explore the experimental methodologies for obtaining such crystal structures, present a comparative analysis of their key crystallographic parameters, and discuss the implications for drug design.

Comparative Analysis of Structural Analogs

To contextualize the potential structure of this compound, we will examine the crystallographic data of two closely related compounds: 1-tosyl-1,2,3,4-tetrahydroquinoline and 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline. Both feature a sulfonyl group attached to the nitrogen, providing a valuable point of comparison for the steric and electronic effects of the N-substituent.

Parameter1-tosyl-1,2,3,4-tetrahydroquinoline1-methanesulfonyl-1,2,3,4-tetrahydroquinoline
Chemical Formula C₁₆H₁₇NO₂SC₁₀H₁₃NO₂S
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
Unit Cell Dimensions a = 8.2176(7) Å, b = 8.0468(6) Å, c = 22.2439(18) Å, β = 98.107(4)°a = 5.5865(2) Å, b = 9.2195(4) Å, c = 10.1924(4) Å, α = 85.798(2)°, β = 84.686(2)°, γ = 77.166(2)°
Heterocyclic Ring Conformation Half-chairHalf-chair
Key Intermolecular Interactions C—H···O hydrogen bondsC—H···O hydrogen bonds forming inversion dimers

Data sourced from Jeyaseelan et al. (2014) and Jeyaseelan et al. (2015).[1][2]

The heterocyclic ring in both 1-tosyl- and 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline adopts a half-chair conformation.[1][2] This is a common feature for this ring system and is anticipated to be conserved in this compound. The N-substituent's nature primarily influences the crystal packing through different intermolecular interactions. For instance, the tosyl derivative forms chains via C—H···O hydrogen bonds, while the mesyl analog exhibits dimeric structures.[1][2] The bromobutanoyl group, with its carbonyl oxygen and potential for halogen bonding, would likely introduce a different set of intermolecular interactions, impacting the overall crystal lattice.

Experimental Methodologies: A Representative Protocol

The determination of an X-ray crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by data collection and structure refinement. The following is a generalized, yet detailed, protocol based on established methods for similar tetrahydroquinoline derivatives.[1][2]

Synthesis and Crystallization

The synthesis of N-substituted tetrahydroquinolines typically involves the reaction of 1,2,3,4-tetrahydroquinoline with an appropriate acyl or sulfonyl chloride in the presence of a base.

Diagram of the General Synthesis Workflow:

reactant1 1,2,3,4-Tetrahydroquinoline product N-Substituted Tetrahydroquinoline reactant1->product reactant2 Acyl/Sulfonyl Chloride reactant2->product base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., Dichloromethane) solvent->product purification Purification (e.g., Column Chromatography) product->purification crystallization Crystallization purification->crystallization crystals Single Crystals crystallization->crystals

Caption: General workflow for the synthesis and crystallization of N-substituted tetrahydroquinolines.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline in a suitable dry solvent (e.g., dichloromethane), a base such as triethylamine is added at a reduced temperature (e.g., 0-5 °C).

  • Addition of Acyl Chloride: The desired acyl chloride, in this case, 2-bromobutanoyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is stirred and allowed to warm to room temperature over a period of several hours.

  • Workup: The reaction mixture is washed sequentially with an aqueous solution of a weak base (e.g., 5% Na₂CO₃) and brine. The organic layer is then dried over an anhydrous salt like Na₂SO₄.

  • Purification: The crude product is obtained after solvent evaporation under reduced pressure and is typically purified by column chromatography.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a mixture of solvents, such as ethyl acetate and hexane.[1]

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Diagram of the Crystallographic Workflow:

crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for X-ray crystal structure determination.

Step-by-Step Protocol:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations, and X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Data Processing: The collected diffraction data are indexed, integrated, and scaled using specialized software. An absorption correction is also applied.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its quality and correctness.

Predictive Insights for this compound

Based on the comparative analysis of its sulfonyl analogs, we can make several predictions about the crystal structure of this compound:

  • Ring Conformation: The tetrahydroquinoline ring is highly likely to adopt a half-chair conformation.

  • Intermolecular Interactions: The presence of the carbonyl group will likely lead to the formation of C—H···O hydrogen bonds, similar to the sulfonyl analogs. Additionally, the bromine atom introduces the possibility of halogen bonding (C—Br···O or C—Br···Br interactions), which could significantly influence the crystal packing.

  • Chirality: The presence of a chiral center at the second position of the butanoyl group will result in a racemic mixture unless a chiral synthesis or resolution is performed. The crystal structure will therefore likely crystallize in a centrosymmetric space group, containing both enantiomers.

Conclusion

While the definitive X-ray crystal structure of this compound remains to be determined, a comparative analysis of structurally related compounds provides valuable predictive insights. The methodologies for synthesis, crystallization, and structure determination are well-established for this class of compounds. The anticipated half-chair conformation of the heterocyclic ring, coupled with the potential for hydrogen and halogen bonding, offers a solid foundation for future experimental work and computational modeling. This understanding is crucial for the rational design and development of novel therapeutic agents based on the 1,2,3,4-tetrahydroquinoline scaffold.

References

  • Jeyaseelan, S., Asha, K. V., Venkateshappa, G., Raghavendrakumar, P., & Palakshamurthy, B. S. (2014). Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1176. [Link]

  • Jeyaseelan, S., Asha, K. V., Venkateshappa, G., Raghavendrakumar, P., & Palakshamurthy, B. S. (2015). Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o34. [Link]

Sources

A Definitive Guide to the Structural Verification of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. When synthesizing novel compounds such as 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline, which features a chiral center and distinct structural fragments, relying on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) alone can lead to ambiguity. Overlapping signals and complex splitting patterns often obscure the complete structural picture.

This guide provides an in-depth, practical comparison of how a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to provide irrefutable evidence for the structure of our target molecule. We will move beyond a simple recitation of steps to explore the causality behind the experimental choices, demonstrating a self-validating system for structural elucidation.

The Structural Puzzle: this compound

Our target molecule consists of two key fragments: the 1,2,3,4-tetrahydroquinoline (THQ) core and the N-acylated 2-bromobutanoyl side chain. The primary challenges in verification are:

  • Confirming the precise connectivity within the butanoyl chain.

  • Verifying the attachment of the butanoyl group to the nitrogen (N1) of the THQ ring.

  • Unambiguously assigning all proton and carbon signals within the complex aliphatic and aromatic regions of the THQ moiety.

Below is the structure with the IUPAC numbering system we will use for our analysis.

Numbered structure of this compound

The Strategic Approach: A Multi-dimensional NMR Workflow

While techniques like Mass Spectrometry confirm molecular weight and Infrared Spectroscopy identifies functional groups (e.g., the amide carbonyl), only 2D NMR provides a complete covalent bond framework in the solution state.[1][2] Our workflow integrates multiple experiments, each providing a unique piece of the puzzle.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Interpretation & Verification SamplePrep Sample Preparation (5-10 mg in CDCl3) NMR_1D 1D NMR (¹H, ¹³C) SamplePrep->NMR_1D NMR_2D 2D NMR Suite (COSY, HSQC, HMBC) NMR_1D->NMR_2D Integration Integrated Spectral Analysis NMR_2D->Integration Structure Structure Confirmed Integration->Structure

Caption: A streamlined workflow for 2D NMR structural verification.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

Trustworthy data begins with a robust experimental setup. The following protocol is designed for a standard 500 MHz NMR spectrometer.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for molecules of this type and its single, easily identifiable residual solvent peak.

  • Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. 1D NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to check for sample purity and concentration.

  • Acquire a ¹³C{¹H} NMR spectrum. This provides the carbon chemical shifts, which are essential for the heteronuclear experiments.

3. 2D NMR Acquisition:

  • gCOSY (gradient-selected Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin coupling networks.[3] This is our primary tool for mapping out adjacent protons.

    • Key Parameters: Spectral width set to cover all proton signals (~10-12 ppm); 2048 data points in F2, 256-512 increments in F1; 4-8 scans per increment.

  • gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon (¹H-¹³C one-bond correlation).[4][5][6] This experiment is significantly more sensitive than older methods like HETCOR.[7]

    • Key Parameters: ¹H dimension spectral width as above; ¹³C dimension spectral width to cover all carbon signals (~0-160 ppm); ¹J(CH) coupling constant optimized for an average value of 145 Hz.

  • gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons (¹H-¹³C).[8][9] This is the critical experiment for connecting disparate spin systems and identifying quaternary carbons.[10]

    • Key Parameters: Similar spectral widths as HSQC; long-range coupling delay optimized for 8 Hz. This value is a good compromise to observe both two-bond (²J) and three-bond (³J) correlations.[4]

Data Interpretation: A Step-by-Step Assembly of the Structure

We will now interpret the data from each experiment to build the molecular structure piece by piece.

Step 1: Mapping Spin Systems with COSY

The COSY spectrum reveals which protons are neighbors, typically separated by three bonds (vicinal coupling).[11] We expect to see two independent spin systems.

  • Spin System A (Butanoyl Chain): A clear correlation path will connect H4' ↔ H3' ↔ H2'. This confirms the linear butanoyl fragment.

  • Spin System B (THQ Aliphatic Ring): A second, distinct correlation path will be observed from H4 ↔ H3 ↔ H2. This establishes the connectivity of the saturated portion of the THQ ring.

The aromatic protons (H5, H6, H7, H8) will also show correlations to their immediate neighbors, helping to resolve their specific assignments which can be ambiguous in the 1D spectrum.

Step 2: Assigning Protonated Carbons with HSQC

The HSQC spectrum is the bridge between the ¹H and ¹³C worlds.[4] Each cross-peak definitively links a proton signal on the F2 (horizontal) axis to its directly bonded carbon signal on the F1 (vertical) axis.[5]

By analyzing the HSQC, we can populate a table of direct ¹H-¹³C assignments. This step is crucial for transforming our proton spin systems into carbon-backbone fragments.

ProtonExpected ¹H Shift (ppm)CarbonExpected ¹³C Shift (ppm)Multiplicity (from ¹³C/HSQC)
H2'~4.5C2'~50-55CH
H3'~2.0-2.2C3'~30-35CH₂
H4'~1.1C4'~10-15CH₃
H2~3.8C2~45-50CH₂
H3~1.9C3~25-30CH₂
H4~2.8C4~28-33CH₂
H5-H8~7.0-7.5C5-C8~120-130CH

Table 1: Predicted ¹H and ¹³C chemical shifts and their direct HSQC correlations for key fragments of the molecule.

Step 3: Connecting the Fragments with HMBC

The HMBC experiment is the master key that unlocks the final structure by revealing connections across multiple bonds, including across heteroatoms and to quaternary carbons (carbons with no attached protons).[8][9]

The following key correlations provide irrefutable proof of the global structure:

  • Side Chain to Ring Connection: The most critical correlation is from the H2 protons of the THQ ring to the C1' carbonyl carbon . This three-bond correlation (H2-C2-N1-C1') unambiguously proves that the butanoyl side chain is acylated to the nitrogen atom.

  • Confirmation of the Butanoyl Structure:

    • Protons H2' and H3' will show correlations to the C1' carbonyl carbon .

    • Proton H4' (methyl group) will show correlations to C3' and C2' .

  • THQ Ring Integrity:

    • The aliphatic H4 protons will show correlations to the aromatic carbons C4a and C5 .

    • The aromatic H8 proton will show a correlation to the quaternary carbon C8a .

Caption: Key COSY (solid blue) and HMBC (dashed red) correlations.

Comparison with Alternative Methodologies

MethodInformation ProvidedAdvantagesLimitations
2D NMR Suite Complete covalent structure (atom-to-atom connectivity), stereochemical insights (via NOESY).Unambiguous structural data in solution; non-destructive.Requires soluble sample; can be time-consuming for very complex molecules.[12]
X-ray Crystallography Absolute 3D structure in the solid state.Gold standard for atomic coordinates.Requires a single, high-quality crystal; structure may differ from solution-phase conformation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, small sample amount needed.Does not provide direct connectivity information for isomers.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).[2]Fast and simple.Provides limited information on the overall molecular skeleton.

As the table illustrates, while other techniques provide valuable, complementary data, only a full suite of 2D NMR experiments can piece together the entire covalent puzzle for a novel structure in its solution state, which is most relevant for biological and chemical reactivity studies.

Conclusion

The structural verification of this compound is a clear example of where a multi-pronged analytical approach is not just beneficial, but essential. By systematically applying COSY, HSQC, and HMBC experiments, we move from isolated fragments to a fully confirmed and unambiguously assigned molecular structure. The COSY experiment delineates the proton frameworks, the HSQC experiment assigns the protonated carbons, and the HMBC experiment provides the crucial long-range correlations that connect all the pieces. This self-validating workflow provides the highest level of confidence required for publication, patent submission, and further development in medicinal chemistry.[13]

References

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]

  • Let's talk Science. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available from: [Link]

  • ResearchGate. (2015). Structural Studies of N-Acyl 1,1′-Bis(1,2,3,4-tetrahydroisoquinoline) Derivatives. Available from: [Link]

  • Fuloria, D. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available from: [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Wesleyan University. (2023). NMR as a Tool for Structure Elucidation of Organic Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link]

  • Chemistry simplified. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. Available from: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Available from: [Link]

  • Weizmann Institute of Science. COSY. Available from: [Link]

  • University of Ottawa. (2017). HMBC vs. H2BC. NMR Facility Blog. Available from: [Link]

  • ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]

  • ACS Publications. (2024). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Available from: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]

  • Cheminfo ELN. HSQC / HMBC prediction. Available from: [Link]

  • Epistemeo. (2012). Introduction to COSY NMR Spectroscopy. YouTube. Available from: [Link]

  • National Institutes of Health. (2013). Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy. PMC. Available from: [Link]

  • MDPI. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules. Available from: [Link]

  • Organic Structure Determination Using 2 D Nmr Spectroscopy A Problem Based Approach Advanced Organic Chemistry. Available from: [Link]

  • ACS Publications. (2020). CASE (Computer-Assisted Structure Elucidation) Study for an Undergraduate Organic Chemistry Class. Journal of Chemical Education. Available from: [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]

  • Heliyon. (2018). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]

  • ResearchGate. (2016). Structure of 1,2,3,4‐tetrahydroquinoline (THQ) and of its neuro‐active derivatives. Available from: [Link]

  • PubChem. 1-(4-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. Available from: [Link]

  • PubMed. (2012). Subtle Structural Changes in Tetrahydroquinolines, a New Class of Nonsteroidal Selective Androgen Receptor Modulators, Induce Different Functions. Available from: [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline by HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline, a heterocyclic compound with potential applications in medicinal chemistry, is no exception. Its synthesis, typically involving the acylation of 1,2,3,4-tetrahydroquinoline, can lead to a variety of impurities that must be meticulously identified and quantified.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the purity assessment of this compound. As a self-validating system, the described protocols are designed to ensure trustworthiness and scientific rigor, empowering researchers to make informed decisions in their analytical strategies.

Understanding the Synthetic Landscape and Potential Impurities

A robust analytical method is built upon a solid understanding of the synthetic pathway and the potential impurities that may arise. The synthesis of this compound most commonly proceeds via the N-acylation of 1,2,3,4-tetrahydroquinoline with 2-bromobutanoyl chloride in the presence of a base.

This reaction, while seemingly straightforward, can generate several impurities:

  • Unreacted Starting Materials: Residual 1,2,3,4-tetrahydroquinoline and 2-bromobutanoyl chloride.

  • Hydrolysis Product: 2-Bromobutanoic acid, formed from the reaction of 2-bromobutanoyl chloride with any residual water.

  • Elimination Byproduct: But-2-enoyl-1,2,3,4-tetrahydroquinoline, resulting from the elimination of hydrogen bromide from the parent molecule, a reaction that can be facilitated by the base or elevated temperatures.

  • Base and its Salt: The amine base used in the reaction and its corresponding hydrohalide salt.

The structural similarity of these potential impurities to the main compound necessitates a highly selective and sensitive analytical technique like HPLC-MS.

Comparison of HPLC-MS Methodologies: C18 vs. Pentafluorophenyl (PFP) Stationary Phases

The choice of the HPLC column's stationary phase is a critical determinant of separation efficiency. For halogenated and aromatic compounds like this compound and its potential impurities, two common reversed-phase stationary phases, C18 and Pentafluorophenyl (PFP), are often considered.

FeatureC18 (Octadecylsilane)PFP (Pentafluorophenyl)Rationale for this compound Analysis
Primary Interaction Hydrophobic interactions.Multiple interactions: hydrophobic, π-π, dipole-dipole, and ion-exchange.[1][2]The PFP phase offers more selective interactions due to the presence of the aromatic and bromo-functionalized analyte and impurities.
Selectivity for Halogenated Compounds Moderate.Excellent. The electron-rich fluorine atoms on the PFP phase can interact favorably with the electrophilic bromine atom in the analyte.[3][4]The PFP column is expected to provide superior resolution between the parent compound and its potential brominated or de-brominated impurities.
Selectivity for Aromatic Compounds Good.Excellent. Enhanced π-π interactions between the PFP stationary phase and the quinoline ring system.[1][3]Better separation of compounds with the tetrahydroquinoline core from other aromatic impurities.
Retention of Polar Compounds Can be challenging.Generally better retention for polar and basic compounds.[3]Improved retention and peak shape for the more polar impurities like 2-bromobutanoic acid.
Method Development Well-established and widely used.May require more optimization but offers unique selectivity for difficult separations.The potential for superior resolution justifies the additional method development effort.

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound.

Purity Assessment Workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Reporting Synthesis Synthesis of 1-(2-Bromobutanoyl)- 1,2,3,4-tetrahydroquinoline SamplePrep Sample Preparation: - Dissolve in Acetonitrile - Filter (0.22 µm) Synthesis->SamplePrep Crude Product HPLC HPLC Separation (PFP Column) SamplePrep->HPLC MS Mass Spectrometric Detection (ESI+) HPLC->MS Eluent DataAcquisition Data Acquisition: - Chromatogram - Mass Spectra MS->DataAcquisition ImpurityID Impurity Identification: - Retention Time - m/z DataAcquisition->ImpurityID PurityCalc Purity Calculation: - Peak Area % ImpurityID->PurityCalc Report Final Report PurityCalc->Report

Sources

A Comparative Guide to Acylation Methods for 1,2,3,4-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The functionalization of the nitrogen atom at the N-1 position through acylation is a critical step in the synthesis of these molecules, profoundly influencing their pharmacological properties. This guide provides a comparative analysis of common acylation methods for THQ, offering insights into experimental choices, detailed protocols, and performance data to aid in method selection and optimization.

Introduction to N-Acylation of Tetrahydroquinolines

N-acylation transforms the secondary amine of the THQ ring into a stable, neutral amide functional group.[1] This transformation is not merely a synthetic step but a strategic tool in drug design. It allows for the introduction of various acyl groups that can modulate a compound's lipophilicity, hydrogen bonding capacity, metabolic stability, and interaction with biological targets.[1] The choice of acylation method can significantly impact reaction efficiency, yield, and purity, making a comparative understanding essential for synthetic chemists.

This guide will compare three primary approaches for the N-acylation of 1,2,3,4-tetrahydroquinoline:

  • Classical Acylation with Acyl Chlorides

  • Facile Acylation with Acid Anhydrides

  • Mild Acylation with Carboxylic Acids via Coupling Agents

Method 1: Acylation with Acyl Chlorides (Schotten-Baumann Conditions)

This is a robust and widely used method for forming amides from secondary amines.[1] The high reactivity of acyl chlorides ensures a rapid and often high-yielding reaction. The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3][4]

Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of THQ attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base, such as pyridine or aqueous sodium hydroxide, is crucial to neutralize the generated HCl, preventing the protonation of the starting amine and shifting the equilibrium towards the product.[4]

Workflow for Acylation using Acyl Chloride

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve THQ (1 eq) & Base (e.g., Pyridine, 1.1 eq) in DCM reaction Cool amine solution to 0°C (Ice Bath) prep_amine->reaction prep_acyl Prepare solution of Acyl Chloride (1.05 eq) in DCM addition Add Acyl Chloride solution dropwise with stirring prep_acyl->addition reaction->addition monitor Monitor reaction by TLC (e.g., Ninhydrin stain) addition->monitor wash_acid Wash with dilute acid (e.g., 1M HCl) monitor->wash_acid wash_base Wash with dilute base (e.g., sat. NaHCO3) wash_acid->wash_base dry_evap Dry organic layer (e.g., Na2SO4), filter, and evaporate solvent wash_base->dry_evap purify Purify by column chromatography or recrystallization dry_evap->purify end End Product purify->end start Start start->prep_amine

Caption: General workflow for the acylation of THQ with an acyl chloride.

Method 2: Acylation with Acid Anhydrides

Acid anhydrides are excellent acylating agents, offering a good balance of reactivity and handling compared to the often more volatile and moisture-sensitive acyl chlorides. The reaction mechanism is similar, involving nucleophilic attack by the amine on a carbonyl carbon of the anhydride. The byproduct is a carboxylic acid, which is less corrosive than HCl but still requires a base to be neutralized to drive the reaction forward.

Causality Behind Experimental Choices: Using a base like pyridine not only neutralizes the carboxylic acid byproduct but can also act as a nucleophilic catalyst. Pyridine can react with the anhydride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the secondary amine of THQ. This catalytic cycle can accelerate the rate of acylation.

Method 3: Acylation with Carboxylic Acids and Coupling Reagents

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. This challenge is overcome by using coupling reagents, which activate the carboxylic acid in situ. This method is particularly valuable for synthesizing complex amides where the corresponding acyl chloride or anhydride is not commercially available or is difficult to prepare.

Common Coupling Systems:

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[5][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[5]

  • Additives: To prevent side reactions and potential racemization (if the acyl group is chiral), additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea intermediate to form an activated ester, which is more stable but still highly reactive towards the amine.[5]

Trustworthiness of the Protocol: The key to a successful coupling reaction is ensuring anhydrous conditions, as water can hydrolyze the activated intermediates. The choice of solvent (typically aprotic, like DCM or DMF) and the order of addition of reagents are critical for achieving high yields and minimizing side products. When using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be easily removed by filtration, simplifying purification. For EDC, the urea byproduct is water-soluble, allowing for its removal during an aqueous work-up.[7]

Mechanism of EDC/HOBt Mediated Amide Coupling

cluster_activation Activation RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC HOBt HOBt THQ THQ-NH Amide N-Acyl-THQ Urea Water-Soluble Urea Byproduct ActiveEster HOBt Active Ester (More Stable) Acylisourea->ActiveEster + HOBt - EDC-Urea precursor ActiveEster->Amide + THQ-NH - HOBt

Caption: Simplified pathway for EDC/HOBt mediated acylation.

Comparative Performance Data

The selection of an appropriate acylation method depends on factors such as the availability of the acylating agent, the scale of the reaction, and the presence of other functional groups. The following table summarizes typical performance characteristics for the acylation of 1,2,3,4-tetrahydroquinoline.

FeatureMethod A: Acyl ChlorideMethod B: Acid AnhydrideMethod C: Carboxylic Acid + EDC/HOBt
Acylating Agent R-COCl(R-CO)₂OR-COOH
Typical Conditions DCM or Toluene/H₂O, Base (Pyridine or aq. NaOH), 0°C to RTDCM or neat, Base (Pyridine or Et₃N), RT to refluxAnhydrous DCM or DMF, RT
Reaction Time 0.5 - 3 hours1 - 6 hours4 - 24 hours
Typical Yields > 90%> 85%75 - 95%
Key Byproduct HCl (corrosive)R-COOHWater-soluble urea
Advantages High reactivity, fast, high yielding.Good reactivity, easier to handle than acyl chlorides.Mild conditions, broad substrate scope, avoids preparing acyl halides.
Disadvantages Acyl chlorides can be moisture-sensitive and corrosive.Less reactive than acyl chlorides.Requires stoichiometric coupling agents, longer reaction times, higher cost.

Detailed Experimental Protocols

Protocol 1: N-Acetylation of THQ using Acetyl Chloride

This protocol is a representative example based on standard laboratory procedures.[8]

  • Preparation: To a round-bottom flask, add 1,2,3,4-tetrahydroquinoline (1.0 eq) and dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add pyridine (1.1 eq) to the solution. Cool the flask to 0°C in an ice bath under a nitrogen atmosphere.

  • Acylation: Add acetyl chloride (1.05 eq), dissolved in a small amount of DCM, dropwise to the stirred solution over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield N-acetyl-1,2,3,4-tetrahydroquinoline.

Protocol 2: N-Benzoylation of THQ using Benzoic Acid and EDC/HOBt

This protocol is a representative example based on standard amide coupling procedures.[5][7]

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.1 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and anhydrous DCM (approx. 0.1 M).

  • Activation: Stir the solution for 5 minutes, then add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir for 20-30 minutes at room temperature to allow for the formation of the active ester.

  • Amine Addition: Add 1,2,3,4-tetrahydroquinoline (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography to yield N-benzoyl-1,2,3,4-tetrahydroquinoline.

Conclusion and Recommendations

The N-acylation of 1,2,3,4-tetrahydroquinoline is a fundamental transformation achievable through several reliable methods.

  • For rapid, high-yielding synthesis where the acyl chloride is readily available, the Schotten-Baumann method is often the most efficient choice. Its primary drawback is the handling of corrosive and moisture-sensitive reagents.

  • Acid anhydrides present a slightly milder and more user-friendly alternative, delivering excellent yields with comparable reaction times.

  • For sensitive substrates, complex carboxylic acids, or when maximizing functional group tolerance is critical , amide coupling reagents like EDC/HOBt are superior. While more expensive and requiring longer reaction times, this method's mildness and broad applicability make it indispensable in modern drug discovery and complex molecule synthesis.

The ultimate choice of method should be guided by a careful consideration of the specific acyl group to be introduced, cost, scale, and the overall synthetic strategy.

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A Senior Application Scientist's Guide to In Vitro Assay Validation: Characterizing the Covalent Inhibitor 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of assays designed to characterize novel covalent inhibitors, using the putative covalent inhibitor 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline as a central example. Researchers, scientists, and drug development professionals will find detailed protocols, comparative analyses, and the underlying scientific rationale to ensure robust and reliable data generation.

Introduction: The Resurgence of Covalent Inhibitors

Covalent inhibitors, once largely dismissed due to concerns about off-target toxicity, have seen a significant resurgence in drug discovery.[1][2][3] Their mechanism of action, which involves the formation of a stable covalent bond with the target protein, can offer distinct advantages, including prolonged duration of action and high potency.[1][2] The success of targeted covalent inhibitors like ibrutinib (a Bruton's tyrosine kinase inhibitor) has highlighted the therapeutic potential of this class of molecules.[3][4][5]

This guide focuses on a hypothetical novel agent, This compound . The presence of a 2-bromobutanoyl group suggests its potential as a covalent inhibitor. The bromine atom serves as a leaving group, making the carbonyl carbon susceptible to nucleophilic attack by amino acid residues on a target protein, most commonly a cysteine. The 1,2,3,4-tetrahydroquinoline scaffold likely provides the basis for non-covalent interactions that initially position the molecule within the target's binding pocket.[6][7][8]

The validation of in vitro assays for such compounds is critical to accurately determine their potency, selectivity, and mechanism of action, and must be conducted with scientific rigor, adhering to established guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[9][10][11][12]

Foundational Principles of In Vitro Assay Validation

The objective of assay validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[11] For a novel covalent inhibitor, this means the assay must reliably quantify its inhibitory activity and covalent modification of the target protein. Key validation parameters, as outlined in the ICH Q2(R1) guidelines, include specificity, linearity, range, accuracy, precision, and robustness.[9][10][11]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[11] In the context of our hypothetical inhibitor, this means the assay signal should be directly attributable to the inhibition of the target protein by this compound and not affected by other components in the assay mixture.

Key Performance Metrics for In Vitro Assays
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. For covalent inhibitors, the IC50 is time-dependent.

  • k_inact/K_I: A measure of the efficiency of covalent bond formation. It reflects the maximal rate of inactivation (k_inact) at a saturating concentration of the inhibitor and the concentration of inhibitor that gives half the maximal rate (K_I).

  • Z'-factor: A statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Signal-to-Background Ratio (S/B): The ratio of the signal from an uninhibited control to the signal from a background control (no enzyme or substrate). A high S/B ratio is desirable.

Experimental Workflow for Assay Validation

The following sections detail a step-by-step experimental workflow for validating an in vitro assay for this compound. A biochemical assay measuring the activity of a putative target enzyme (e.g., a kinase or a protease with a reactive cysteine in its active site) will be used as the primary example.

Assay_Validation_Workflow cluster_preliminary Preliminary Assay Development cluster_validation Assay Validation for Covalent Inhibitor cluster_robustness Assay Robustness and Reproducibility A Assay Optimization (Enzyme/Substrate Concentration, Buffer Conditions) B Determination of Michaelis-Menten Kinetics (Km for Substrate) A->B C Time-Dependent IC50 Determination B->C D Determination of k_inact/K_I C->D E Specificity Assessment (vs. Non-covalent Analogue) D->E F Selectivity Profiling (vs. Off-Target Proteins) D->F G Confirmation of Covalent Modification (e.g., Mass Spectrometry) D->G H Z'-factor and S/B Ratio Determination G->H I Inter- and Intra-assay Precision H->I

Figure 1: Experimental Workflow for In Vitro Assay Validation of a Covalent Inhibitor.
Step 1: Preliminary Assay Development and Optimization

Before validating the assay with the inhibitor, the baseline enzyme activity assay must be optimized.

Protocol:

  • Enzyme Titration: Determine the optimal enzyme concentration that produces a linear reaction rate over a defined time period and a robust signal-to-background ratio.

  • Substrate Titration and K_m Determination: Measure the initial reaction velocity at various substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the K_m (substrate concentration at half-maximal velocity). For subsequent inhibition assays, use a substrate concentration at or below the K_m to ensure sensitivity to competitive inhibitors.

  • Buffer Optimization: Evaluate the effect of pH, ionic strength, and any necessary cofactors on enzyme activity to establish optimal buffer conditions.

Step 2: Characterization of Covalent Inhibition

Protocol for Time-Dependent IC50 Determination:

  • Prepare a serial dilution of this compound.

  • Pre-incubate the enzyme with each inhibitor concentration for different time points (e.g., 15, 30, 60, 120 minutes).

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction rate.

  • Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time and fit the data to a four-parameter logistic equation to determine the IC50 at each time point. A leftward shift in the IC50 curve with increasing pre-incubation time is indicative of covalent inhibition.

Protocol for k_inact/K_I Determination:

  • Pre-incubate the enzyme with multiple concentrations of the inhibitor.

  • At various time points, take an aliquot of the enzyme-inhibitor mixture and add it to the substrate to measure the residual enzyme activity.

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against time. The slope of this line represents the observed rate of inactivation (k_obs).

  • Plot the k_obs values against the inhibitor concentrations. Fit this data to the equation: k_obs = k_inact * [I] / (K_I + [I]) to determine k_inact and K_I. The second-order rate constant, k_inact/K_I, can then be calculated.

Step 3: Confirmation of Covalent Modification and Specificity

To confirm that inhibition is due to covalent modification and not just potent non-covalent binding, a non-covalent analogue of the inhibitor should be synthesized. For our example, this could be 1-(Butanoyl)-1,2,3,4-tetrahydroquinoline , which lacks the reactive bromo group.

Comparative Analysis:

CompoundPutative MechanismExpected Time-Dependency in IC50
This compoundCovalentYes
1-(Butanoyl)-1,2,3,4-tetrahydroquinolineNon-covalentNo

Protocol for Confirmation of Covalent Adduct Formation:

  • Incubate the target protein with a molar excess of this compound.

  • Analyze the protein by mass spectrometry (e.g., LC-MS/MS).

  • An increase in the molecular weight of the protein corresponding to the addition of the inhibitor (minus the bromine atom) confirms covalent adduct formation.

  • Further analysis by peptide mapping can identify the specific amino acid residue that has been modified.

Comparative Analysis with Alternative Inhibitors

The choice of an inhibitor modality depends on the therapeutic target and desired pharmacological profile. Here, we compare our hypothetical covalent inhibitor with other classes of inhibitors.

Inhibitor ClassExampleMechanism of ActionProsCons
Reversible, Non-covalent Staurosporine (broad-spectrum kinase inhibitor)Binds to the active site through non-covalent interactions.Well-understood pharmacology; easier to optimize for selectivity.Shorter duration of action; may require higher doses.
Reversible, Covalent Nitrile-containing compoundsForms a reversible covalent bond with a target residue.[13]Combines the high potency of covalent inhibitors with the potential for reduced off-target effects.[13]More complex chemistry and mechanism to characterize.
Irreversible, Covalent (Our Example) This compoundForms a stable, irreversible covalent bond.High potency; prolonged duration of action.Potential for off-target toxicity if not highly selective.
Irreversible, Covalent (Marketed) Ibrutinib (BTK inhibitor)Forms a covalent bond with Cys481 in BTK.[4][14]Clinically validated efficacy in various B-cell malignancies.[5]Off-target effects have been observed.[4]

Mechanism of Action: Covalent Modification of a Target Protein

The proposed mechanism of action for this compound involves a two-step process. First, the tetrahydroquinoline moiety directs the molecule to the binding site of the target protein through non-covalent interactions. This is followed by a nucleophilic attack from a nearby residue (e.g., the thiol group of a cysteine) on the electrophilic carbon of the butanoyl group, displacing the bromide and forming a stable covalent bond.

MOA cluster_step1 Step 1: Non-covalent Binding cluster_step2 Step 2: Covalent Bond Formation A Inhibitor + Target Protein B [Inhibitor...Target Protein] (Non-covalent Complex) A->B Reversible C [Inhibitor-Target Protein] (Covalent Adduct) B->C Irreversible

Figure 2: Proposed Two-Step Mechanism of Covalent Inhibition.

Conclusion

The validation of in vitro assays for novel covalent inhibitors like the hypothetical this compound requires a multi-faceted approach that goes beyond a simple IC50 determination. By systematically characterizing the time-dependent nature of inhibition, determining the kinetic parameters of covalent modification, and confirming the formation of a covalent adduct, researchers can build a robust data package that accurately reflects the compound's potency and mechanism of action. Adherence to established validation guidelines ensures the integrity and reproducibility of the data, which is paramount for making informed decisions in the drug discovery and development process.

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Cross-reactivity profiling of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline (CBTQ): A Comparative Analysis

In the landscape of modern drug discovery, the development of targeted covalent inhibitors has offered unprecedented efficacy, particularly in oncology. However, the inherent reactivity that drives their potency also presents a significant challenge: the potential for off-target interactions, leading to unforeseen toxicities or a polypharmacological profile. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel, hypothetical covalent inhibitor, this compound (herein referred to as CBTQ), a compound designed with a reactive bromobutanoyl warhead.

Our analysis positions CBTQ as a putative inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor signaling and a validated target in B-cell malignancies. To establish a robust benchmark for its selectivity, we will compare its performance against two clinically approved BTK inhibitors: ibrutinib, a first-generation covalent inhibitor known for its off-target activities, and zanubrutinib, a second-generation inhibitor engineered for greater selectivity.

This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical methodologies required to conduct a thorough cross-reactivity assessment. We will delve into a multi-tiered profiling strategy, present comparative data, and offer detailed experimental protocols, ensuring a scientifically rigorous and self-validating approach to inhibitor characterization.

Comparative Kinase Selectivity Profiling

A primary determinant of a kinase inhibitor's therapeutic index is its selectivity across the human kinome. To quantitatively assess the selectivity of CBTQ, a comprehensive kinase panel screening is the foundational first step. For this analysis, we present hypothetical data from a broad kinase panel, comparing the inhibitory activity of CBTQ against that of ibrutinib and zanubrutinib at a fixed concentration (1 µM).

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetCBTQ (% Inhibition)Ibrutinib (% Inhibition)Zanubrutinib (% Inhibition)Protein Family
BTK 98.5 99.2 99.5 TEC Family
ITK35.295.845.1TEC Family
TEC40.192.150.3TEC Family
EGFR5.688.58.2EGFR Family
ERBB2 (HER2)3.175.45.5EGFR Family
BLK65.790.170.8SRC Family
LYN22.455.925.3SRC Family
SRC18.950.220.1SRC Family
JAK38.360.710.5JAK Family

From this comparative data, we can infer a preliminary selectivity profile. While all three compounds potently inhibit the primary target, BTK, CBTQ demonstrates a potentially improved selectivity profile over the first-generation inhibitor, ibrutinib, with significantly reduced activity against key off-targets in the EGFR and SRC families. This hypothetical profile suggests that the unique structural attributes of the tetrahydroquinoline scaffold in CBTQ may play a role in mitigating interactions with kinases that are known to be associated with adverse effects, such as EGFR (skin rash, diarrhea) and SRC family kinases.

Workflow for Comprehensive Cross-Reactivity Profiling

A robust assessment of cross-reactivity extends beyond purified enzyme assays and into the complex environment of the cell. We propose a tiered approach that integrates biochemical and cellular methodologies to build a comprehensive understanding of an inhibitor's selectivity.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Proteome-wide Profiling A Compound Synthesis (CBTQ) B Broad Kinase Panel Screen (e.g., KINOMEscan) A->B Primary Assessment C Cellular Thermal Shift Assay (CETSA) B->C Validate On-Target & Off-Target Hits D NanoBRET™ Target Engagement Assay C->D Orthogonal Validation E Activity-Based Protein Profiling (ABPP) with Competitive Probe D->E Global Off-Target Discovery F Identify Novel Off-Targets E->F G Final Selectivity Profile & Candidate Nomination F->G

Caption: A multi-tiered workflow for assessing inhibitor cross-reactivity.

This workflow ensures a progressive and rigorous evaluation. Initial hits from the biochemical screen are validated for cellular engagement, minimizing false positives that can arise from in vitro artifacts. The final, unbiased proteomics step is critical for identifying unanticipated off-targets that may not be included in standard kinase panels.

Contextualizing On-Target and Off-Target Effects: BTK Signaling

To appreciate the significance of both on-target and off-target inhibition, it is crucial to understand the signaling context. BTK is a key node in the B-cell receptor (BCR) signaling pathway. However, many of the kinases inhibited by first-generation compounds, such as EGFR and SRC, are involved in distinct but equally critical cellular processes.

G cluster_BCR BCR Signaling Pathway cluster_EGFR EGFR Signaling Pathway (Off-Target Example) BCR BCR LYN LYN/SRC BCR->LYN Activation SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Proliferation B-Cell Proliferation & Survival PLCg2->Proliferation EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS/MAPK Pathway EGFR->RAS CellGrowth Cell Growth & Proliferation RAS->CellGrowth Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Ibrutinib->EGFR Inhibits CBTQ CBTQ (Hypothetical) CBTQ->BTK Selectively Inhibits

Caption: Simplified BTK and EGFR signaling pathways.

This diagram illustrates how a selective inhibitor like CBTQ would ideally modulate only the BTK pathway, while a less selective compound like ibrutinib could simultaneously interfere with EGFR signaling, providing a mechanistic basis for its observed side effects.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

To validate the engagement of CBTQ with its intended target (BTK) and potential off-targets within a cellular environment, the Cellular Thermal Shift Assay (CETSA) is an indispensable tool. CETSA operates on the principle that a protein becomes more thermally stable upon ligand binding.

Objective: To determine the thermal stabilization of BTK and other potential off-targets (e.g., EGFR) in response to CBTQ treatment in a relevant cell line (e.g., Ramos B-cells).

Materials:

  • Ramos human Burkitt's lymphoma cell line (ATCC® CRL-1596™)

  • CBTQ, Ibrutinib (positive control), DMSO (vehicle control)

  • RPMI-1640 medium, Fetal Bovine Serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Equipment: PCR thermocycler, centrifuges, equipment for protein quantification (BCA assay), and Western blotting (SDS-PAGE, transfer system, antibodies).

Methodology:

  • Cell Culture and Treatment:

    • Culture Ramos cells to a density of approximately 1-2 x 10^6 cells/mL.

    • Harvest cells and resuspend in fresh media.

    • Treat cells with the desired concentration of CBTQ (e.g., 1 µM), ibrutinib (1 µM), or DMSO for 1-2 hours at 37°C.

  • Heating and Lysis:

    • After treatment, wash the cells with PBS and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Precipitated Protein:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis by Western Blot:

    • Normalize the protein concentration of the soluble fractions using a BCA assay.

    • Analyze the samples via SDS-PAGE and Western blotting.

    • Probe the membranes with primary antibodies specific for the target protein (e.g., anti-BTK) and suspected off-targets (e.g., anti-EGFR).

    • Use an appropriate secondary antibody and chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature for each treatment condition (DMSO, CBTQ, Ibrutinib).

    • A rightward shift in the melting curve for a specific protein in the drug-treated sample compared to the DMSO control indicates target engagement and thermal stabilization.

Conclusion and Future Directions

The comprehensive, multi-tiered approach to cross-reactivity profiling detailed in this guide provides a robust framework for the preclinical evaluation of novel covalent inhibitors like this compound. The hypothetical data presented for CBTQ suggest a promising selectivity profile, with potent on-target activity and reduced engagement of key off-targets that are liabilities for first-generation inhibitors.

Validation of these initial findings through rigorous cellular target engagement assays, such as CETSA, and unbiased proteomic methods is paramount. A favorable outcome from these studies would position CBTQ as a strong candidate for further preclinical development, with the potential for an improved safety profile and a wider therapeutic window. This systematic approach to understanding a compound's full interaction landscape is fundamental to the successful translation of targeted therapies from the laboratory to the clinic.

References

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton’s tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219–232. [Link]

  • Woyach, J. A., Johnson, A. J., & Byrd, J. C. (2012). The B-cell receptor signaling pathway as a therapeutic target in B-cell malignancies. Blood, 120(6), 1175–1184. [Link]

  • Byrd, J. C., et al. (2013). Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia. New England Journal of Medicine, 369(1), 32–42. [Link]

  • Syed, Y. Y. (2020). Zanubrutinib: A Review in Waldenström Macroglobulinaemia. Drugs, 80(1), 75–81. [Link]

  • Cameron, F., & Sanford, M. (2014). Ibrutinib: first global approval. Drugs, 74(2), 263–271. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

Efficacy of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline Analogs in Prostate Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prostate cancer remains a significant global health challenge, necessitating the development of novel therapeutic agents. Among the diverse scaffolds explored in medicinal chemistry, the 1,2,3,4-tetrahydroquinoline core has emerged as a promising framework for the design of potent anti-cancer agents.[1][2] This guide provides a comparative analysis of the efficacy of a series of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline analogs against prostate cancer cells. While direct head-to-head comparative studies for this specific series are limited in publicly available literature, this guide synthesizes data from studies on structurally related tetrahydroquinoline derivatives to provide a representative comparison and insights into their therapeutic potential.[1][3]

The rationale for investigating these analogs lies in the known anticancer properties of the quinoline and tetrahydroquinoline moieties, which have been shown to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways implicated in cancer progression.[4][5] The introduction of a 2-bromobutanoyl group at the N-1 position is hypothesized to enhance cytotoxic activity through increased electrophilicity, potentially enabling covalent interactions with target proteins.

This guide will delve into the experimental methodologies used to assess the anti-cancer efficacy of these compounds, present a comparative analysis of their effects on cell viability, apoptosis, and cell cycle progression in common prostate cancer cell lines, and discuss the potential mechanisms of action, with a focus on the PI3K/Akt signaling pathway.

Experimental Design & Methodologies

To comprehensively evaluate the anti-cancer efficacy of the tetrahydroquinoline analogs, a panel of standard in vitro assays is employed. The choice of prostate cancer cell lines is critical to represent the heterogeneity of the disease. This guide considers three well-characterized cell lines:

  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.[6]

  • PC-3: An androgen-independent human prostate cancer cell line derived from a bone metastasis.[6][7]

  • DU-145: An androgen-independent human prostate cancer cell line derived from a brain metastasis.[7][8][9]

The selection of both androgen-dependent and -independent cell lines allows for the assessment of the compounds' efficacy across different stages of prostate cancer progression.

Experimental Workflow

The overall experimental workflow for evaluating the efficacy of the analogs is depicted below.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Evaluation cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cell_Culture Prostate Cancer Cell Culture (LNCaP, PC-3, DU-145) Purification->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Assay Western_Blot Western Blot Analysis (e.g., PI3K/Akt pathway) MTT_Assay->Western_Blot Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot Data_Analysis IC50 Determination & Statistical Analysis Western_Blot->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: Experimental workflow for evaluating the anticancer efficacy of tetrahydroquinoline analogs.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Protocol:

  • Cell Seeding: Prostate cancer cells (LNCaP, PC-3, DU-145) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.[11]

  • Compound Treatment: Cells are treated with various concentrations of the this compound analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[13][14]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values are determined from dose-response curves.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents exert their effects. The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Prostate cancer cells are treated with the tetrahydroquinoline analogs at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) are quantified.

Cell Cycle Analysis

Many anti-cancer compounds exert their effects by inducing cell cycle arrest, thereby preventing cell proliferation. Cell cycle distribution is analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and measuring the fluorescence intensity by flow cytometry.

Protocol:

  • Cell Treatment: Cells are treated with the analogs at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvested cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at 37°C in the dark. RNase A is included to prevent the staining of RNA.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Comparative Efficacy of Tetrahydroquinoline Analogs

Table 1: Representative Cytotoxicity (IC50 in µM) of Tetrahydroquinoline Derivatives in Prostate Cancer Cell Lines

Compound IDR1R2R3PC-3DU-145LNCaPReference
Analog A HH4-Cl-Ph31.37>50ND[3]
Analog B HH3,4-(OCH2O)-Ph34.34>50ND[3]
Analog C 6-BrHPh>50>50ND[3]
Analog D HCH3Ph13.15 (HeLa)NDND[3]
XY039 SO2-Ph-4-F7-NHSO2-PhHNDND22Rv1 (inhibited proliferation)[10]
XY077 SO2-Ph-4-F7-NHSO2-ThiopheneHNDND22Rv1 (inhibited proliferation)[10]

ND: Not Determined. Data for Analogs A-D are for 2-arylquinoline and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives. Data for XY039 and XY077 reflect inhibition of proliferation in the 22Rv1 cell line.

Discussion of Structure-Activity Relationship (SAR):

The limited available data suggests that the nature and position of substituents on the tetrahydroquinoline scaffold significantly influence the anti-cancer activity. For instance, in the study by Kouznetsov et al. (2012), 2-arylquinoline derivatives generally showed better activity against PC3 cells than 4-acetamido-2-methyl-tetrahydroquinolines.[3] The presence of a chloro or methylenedioxy group on the 2-phenyl ring (Analogs A and B) resulted in moderate activity against PC-3 cells.[3] Interestingly, the introduction of a bromine atom at the 6-position (Analog C) led to a loss of activity.[3]

More recent studies have explored different substitution patterns. For example, XY039 and XY077, which are 1,2,3,4-tetrahydroquinoline derivatives with sulfonamide moieties, have been shown to act as RORγ inverse agonists and inhibit the proliferation of the AR-positive 22Rv1 prostate cancer cell line.[10] This highlights the potential for targeting different pathways through modifications of the tetrahydroquinoline core.

Mechanism of Action: Insights into Apoptosis, Cell Cycle Arrest, and Signaling Pathways

The anti-cancer effects of tetrahydroquinoline derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest.

Table 2: Representative Effects of Tetrahydroquinoline Derivatives on Apoptosis and Cell Cycle

CompoundCell LineApoptosis InductionCell Cycle Arrest
4a A549 (Lung)Intrinsic & Extrinsic PathwaysG2/M Phase
20d HCT-116 (Colon)Autophagy via PI3K/Akt/mTORNot specified

Data from non-prostate cancer cell lines are included to illustrate the general mechanisms of action of tetrahydroquinoline derivatives.

Studies on various cancer cell lines have shown that tetrahydroquinoline derivatives can induce apoptosis through both intrinsic and extrinsic pathways. For example, one derivative was found to cause cell cycle arrest at the G2/M phase in lung cancer cells. Another study on colon cancer cells demonstrated that a tetrahydroquinolinone derivative induced autophagy by disrupting the PI3K/Akt/mTOR signaling pathway.

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in prostate cancer and is associated with tumor progression and therapeutic resistance.[3] Therefore, targeting this pathway is a promising strategy for prostate cancer therapy.

G cluster_0 This compound analogs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Inhibition Inhibitor->PI3K Inhibitor->Akt

Caption: Postulated mechanism of action via inhibition of the PI3K/Akt signaling pathway.

The ability of some tetrahydroquinoline derivatives to modulate the PI3K/Akt pathway suggests a potential mechanism for the this compound analogs. By inhibiting key components of this pathway, such as PI3K or Akt, these compounds could suppress the pro-survival signals in prostate cancer cells, leading to decreased proliferation and increased apoptosis.

Experimental Validation: Western Blotting

To investigate the effect of the analogs on the PI3K/Akt pathway, Western blotting can be performed. This technique allows for the detection and quantification of specific proteins in cell lysates.

Protocol:

  • Protein Extraction: Prostate cancer cells are treated with the analogs, and total protein is extracted.

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for key proteins in the PI3K/Akt pathway (e.g., phosphorylated Akt, total Akt, PTEN).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the changes in protein expression and phosphorylation levels.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of this compound analogs as potential anti-cancer agents for prostate cancer. While direct comparative data for this specific series is lacking, the available literature on structurally related compounds suggests that the tetrahydroquinoline scaffold is a promising starting point for the development of novel therapeutics.

The representative data indicate that the anti-cancer efficacy of these compounds is highly dependent on their substitution patterns. Future research should focus on a systematic synthesis and evaluation of a library of this compound analogs to establish a clear structure-activity relationship.

Further mechanistic studies are also warranted to elucidate the precise molecular targets of these compounds. Investigating their effects on key signaling pathways, such as the PI3K/Akt pathway, and their ability to induce apoptosis and cell cycle arrest will be crucial for their further development as clinical candidates for the treatment of prostate cancer.

References

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Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline, a halogenated quinoline derivative. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

The molecular structure of this compound, incorporating a brominated acyl group and a tetrahydroquinoline core, necessitates its classification as a hazardous waste. The presence of the bromine atom designates it as a halogenated organic compound, requiring specific disposal pathways to prevent the formation of toxic byproducts during incineration and to comply with environmental regulations.[1][2][3][4]

Hazard Assessment and Chemical Profile

  • Halogenated Organic Compound: Brominated organic compounds can be toxic and environmentally persistent. Improper disposal can lead to the release of harmful substances.[1][5]

  • Quinoline Derivative: Quinoline and its derivatives are known to be toxic and are often classified as environmental contaminants.[6][7][8][9] They can irritate the skin, eyes, and mucous membranes.[7]

  • Acyl Halide Precursor: Although the final compound is not an acyl halide, its synthesis involves one. This suggests that residual reactants could be present, which are typically corrosive and water-reactive.

Based on these characteristics, this compound should be handled as a toxic and environmentally hazardous substance.

Parameter Classification & Handling Considerations
Physical State Likely a solid or high-boiling liquid at room temperature.
Toxicity Assumed to be toxic via ingestion, inhalation, and skin contact.[7][10]
Environmental Hazard Considered harmful to aquatic life with long-lasting effects.[11]
Primary Hazard Class Hazardous Waste (likely requiring incineration).[12][13]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, stringent adherence to PPE protocols is non-negotiable. The following PPE is mandatory when handling this compound for disposal purposes:

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against accidental splashes.[14][15]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[14][16] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant lab coat, fully buttoned, should be worn over long pants and closed-toe shoes.[14]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[15][17][18][19]

PPE_Workflow cluster_ppe Required Personal Protective Equipment labcoat Flame-Resistant Lab Coat (fully buttoned) gloves Chemical-Resistant Gloves (Nitrile or Neoprene) labcoat->gloves Wear goggles Chemical Splash Goggles gloves->goggles Wear faceshield Face Shield goggles->faceshield Wear respirator NIOSH-Approved Respirator (if needed) faceshield->respirator Assess Need end Proceed with Disposal Protocol respirator->end start Start: Handling Chemical start->labcoat Wear

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

Small Spills (manageable by trained personnel):
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Ensure Ventilation: Work within a chemical fume hood if possible. If the spill is outside a hood, ensure the area is well-ventilated.[20]

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[16][21] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (for Bromine-containing compounds): For spills involving brominated compounds, after absorption, it is good practice to cautiously treat the area with a 5-10% solution of sodium thiosulfate to neutralize any reactive bromine species.[20][22][23]

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[20]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[20]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[21]

Large Spills:

For large spills, or any spill that you are not equipped or trained to handle, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[16]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and labeling to ensure it is handled correctly by waste management professionals.

Step 1: Waste Segregation

This compound must be disposed of as a halogenated organic waste .[1] It is imperative to keep halogenated and non-halogenated waste streams separate, as the disposal methods and costs differ significantly.[3][4]

  • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).

  • DO NOT mix with aqueous waste, acids, or bases.[3]

  • DO NOT dispose of down the drain.[2]

Step 2: Container Selection and Labeling
  • Choose an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[2][4] The container must have a secure, tight-fitting lid.

  • Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste.[3][4] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.[2]

    • The approximate concentration and volume.

    • The date of accumulation.

    • The primary hazards (e.g., Toxic, Environmental Hazard).

Step 3: Waste Accumulation and Storage
  • Transfer the Waste: Carefully transfer the neat compound or solutions containing it into the labeled hazardous waste container. Perform this transfer inside a chemical fume hood.

  • Secure the Container: Keep the container tightly sealed when not in use.[2]

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is in a secondary containment tray to prevent the spread of potential leaks.[4] The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[16]

Step 4: Final Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[13] They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][24][25] The primary disposal method for this type of compound is typically high-temperature incineration at a permitted facility.[1][5]

Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps assess Assess Hazards ppe Don Appropriate PPE assess->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Select & Label Compatible Container segregate->container transfer Transfer Waste in Chemical Fume Hood container->transfer store Store Securely in Secondary Containment transfer->store pickup Arrange for EHS Pickup store->pickup document Complete Waste Manifest/Documentation pickup->document start Start: Dispose of Compound start->assess

Conclusion: A Culture of Safety and Responsibility

The proper management and disposal of chemical waste are fundamental aspects of scientific integrity and laboratory safety. For compounds like this compound, a halogenated organic molecule, this responsibility involves a clear understanding of its hazards, the use of appropriate protective equipment, and strict adherence to established disposal protocols. By following this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby fostering a culture of safety and regulatory compliance within their organizations.

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Personal protective equipment for handling 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide for 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

This document provides essential safety protocols, operational workflows, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and drug development professionals. The guidance herein is designed to build a deep foundation of trust and safety by explaining the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Analysis: A Structurally-Informed Risk Assessment

The molecule consists of two key moieties:

  • 1,2,3,4-Tetrahydroquinoline Core: This is a heterocyclic amine. The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as toxic if swallowed, may cause cancer, and is harmful to aquatic life. It is also known to be a skin and eye irritant.[1]

  • N-Acyl Linkage with an α-Bromo Group: The nitrogen atom is acylated with a 2-bromobutanoyl group. This functional group is the primary driver of the compound's acute hazards. The bromine atom is located on the carbon alpha to the carbonyl group, making it a highly reactive electrophilic center. This structure is analogous to intermediates in the Hell-Volhard-Zelinsky reaction, which are known to be reactive.[2][3][4]

Inferred Hazards:

  • High Reactivity: The α-bromo amide functionality makes the compound a potent alkylating agent. It will readily react with nucleophiles, including biological macromolecules like proteins and DNA. This reactivity is the mechanistic basis for its presumed high toxicity and corrosive nature.

  • Corrosivity and Irritation: Direct contact with skin or eyes is likely to cause severe burns due to the compound's alkylating nature and the potential to release hydrobromic acid upon hydrolysis.[5][6] Analogs such as bromo-tetrahydroisoquinolines are known to cause serious skin and eye irritation.[7][8]

  • Lachrymator: Many α-halo carbonyl compounds are potent lachrymators (tear-producing agents) and are highly irritating to the respiratory tract.

  • Inhalation Hazard: While the vapor pressure may be low, any aerosolized dust or vapor can cause severe respiratory irritation and damage.[9]

Table 1: Anticipated GHS Hazard Classifications
Hazard ClassCategoryRationale
Acute Toxicity, OralCategory 3Based on the toxicity of the 1,2,3,4-tetrahydroquinoline core.
Skin Corrosion/IrritationCategory 1B/1CHigh likelihood of causing severe burns due to the reactive α-bromo amide group.[10]
Serious Eye Damage/IrritationCategory 1High probability of causing irreversible eye damage.[10]
Specific Target Organ ToxicityCategory 3Expected to cause respiratory irritation upon inhalation.[1]
CarcinogenicityCategory 1B/2Potential carcinogenicity inferred from the tetrahydroquinoline parent structure.

Personal Protective Equipment (PPE) Protocol

Given the high inferred reactivity and toxicity, a stringent PPE protocol is mandatory. Engineering controls are the first and most critical line of defense.

Primary Engineering Control:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[6] This is non-negotiable and serves to contain volatile vapors and fine particulates, preventing inhalation exposure. The sash should be kept as low as possible.

Table 2: Mandatory Personal Protective Equipment
Body PartPPE SpecificationRationale & Causality
Hands Double Gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves.The α-bromo amide can readily penetrate standard nitrile gloves. Double gloving with a more resistant outer glove provides enhanced protection against this highly reactive halogenated organic compound. Always check glove manufacturer's compatibility charts.
Eyes/Face Chemical splash goggles AND a full-face shield.Goggles provide a seal against splashes and vapors. The face shield is required to protect the entire face from splashes of this highly corrosive material during transfers or a sudden reaction release.[5]
Body Flame-resistant, chemical-resistant lab coat with tight-fitting cuffs.Protects skin from accidental contact. The coat should be buttoned completely. Cotton-based clothing should be worn underneath, as synthetic fibers can melt and adhere to the skin upon chemical exposure.[6]
Respiratory None required for routine use within a fume hood.An air-purifying respirator (APR) with an organic vapor/acid gas (OV/AG) cartridge should be readily available for emergency situations, such as a significant spill outside of the fume hood.[9]
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills. Leather or other absorbent materials are not recommended.[6]

Safe Handling and Operational Workflow

A systematic and deliberate workflow is essential to minimize risk. Never work alone when handling this compound.

Pre-Operation Checklist:

  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Ensure an emergency eyewash and safety shower are accessible and unobstructed.[8]

  • Locate the appropriate spill kit (containing absorbent for chemical spills) and a neutralizing agent (such as sodium bicarbonate) for acid decontamination.

  • Don all required PPE as specified in Table 2.

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: If handling a solid, weigh the compound directly into a tared container within the fume hood to prevent contamination of balances and surrounding areas.

  • Transfers: Use a powder funnel for solids or a syringe/cannula for solutions to perform transfers. Conduct all transfers slowly and deliberately over a secondary containment tray to catch any potential drips or spills.

  • Reaction Setup: Ensure all glassware is free of cracks and is securely clamped. If the reaction is expected to be exothermic, prepare an ice bath for cooling.

  • Post-Reaction: Quench the reaction carefully according to the specific experimental protocol.

  • Decontamination: Thoroughly decontaminate all surfaces within the fume hood using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Wipe down the exterior of all waste containers before removing them from the hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water immediately after the procedure.[7]

Visualization: Standard Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood & Safety Equipment B 2. Don Full PPE (Table 2) A->B C 3. Weigh Compound (Containment) B->C D 4. Perform Transfers (Secondary Containment) C->D E 5. Execute Reaction D->E F 6. Quench & Workup E->F G 7. Segregate Waste (See Disposal Plan) F->G H 8. Decontaminate Area & Glassware G->H I 9. Doff PPE & Wash Hands H->I

Caption: A logical workflow for handling this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[7][10]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

  • Small Spill (<100 mL or 100g in a fume hood): Absorb the spill with a chemical absorbent pad or non-reactive material like sand. Collect the material into a designated, labeled hazardous waste container. Decontaminate the area.

  • Large Spill (>100 mL or outside a fume hood): Evacuate the immediate area. Alert others and call emergency services. Prevent entry into the area.

Waste Management and Disposal Plan

Proper segregation and disposal of waste are crucial for safety and environmental compliance. All waste generated from handling this compound is considered hazardous.

Key Principles:

  • Segregation is Mandatory: this compound is a halogenated organic compound . It must NOT be mixed with non-halogenated organic waste.[11][12][13] Mixing these waste streams significantly increases disposal costs and can violate regulatory requirements.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Corrosive").[11]

  • Container Integrity: Use chemically compatible, sealed containers for all waste. Halogenated waste can generate acidic byproducts, so avoid metal containers which can corrode.[14]

Disposal Protocol:

  • Solid Waste: Contaminated gloves, bench paper, absorbent pads, and solid chemical waste should be collected in a designated, labeled, and sealed container for "Halogenated Solid Waste."

  • Liquid Waste: Unused solutions, reaction mixtures, and contaminated solvents must be collected in a separate, labeled, and sealed container for "Halogenated Liquid Waste."[12]

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

  • Storage: Store all waste containers in a designated satellite accumulation area with secondary containment, away from incompatible materials.

Visualization: Waste Segregation Decision Treedot

G Start Waste Generated IsHalogenated Does the waste contain This compound or other halogenated compounds? Start->IsHalogenated IsLiquid Is the waste primarily liquid or solid? IsHalogenated->IsLiquid  Yes NonHalogen Follow standard procedure for NON-HALOGENATED waste IsHalogenated->NonHalogen No   HalogenLiquid Collect in 'HALOGENATED LIQUID WASTE' Container IsLiquid->HalogenLiquid Liquid HalogenSolid Collect in 'HALOGENATED SOLID WASTE' Container IsLiquid->HalogenSolid Solid

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline
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1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.